molecular formula C9H9FO B1526044 4-fluoro-2,3-dihydro-1H-inden-1-ol CAS No. 52085-95-7

4-fluoro-2,3-dihydro-1H-inden-1-ol

Número de catálogo: B1526044
Número CAS: 52085-95-7
Peso molecular: 152.16 g/mol
Clave InChI: ORUNCRYHQOWNDO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-fluoro-2,3-dihydro-1H-inden-1-ol is a useful research compound. Its molecular formula is C9H9FO and its molecular weight is 152.16 g/mol. The purity is usually 95%.
The exact mass of the compound 4-fluoro-2,3-dihydro-1H-inden-1-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-fluoro-2,3-dihydro-1H-inden-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-fluoro-2,3-dihydro-1H-inden-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-fluoro-2,3-dihydro-1H-inden-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3,9,11H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORUNCRYHQOWNDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1O)C=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701298497
Record name 4-Fluoro-2,3-dihydro-1H-inden-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701298497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52085-95-7
Record name 4-Fluoro-2,3-dihydro-1H-inden-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52085-95-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-2,3-dihydro-1H-inden-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701298497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluoro-2,3-dihydro-1H-inden-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

Chemical properties and stability of 4-fluoro-2,3-dihydro-1H-inden-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties and Stability of 4-fluoro-2,3-dihydro-1H-inden-1-ol

For distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, stability, and analytical methodologies for 4-fluoro-2,3-dihydro-1H-inden-1-ol. As a fluorinated analog within the indanol class of compounds, this molecule holds potential as a key intermediate and building block in medicinal chemistry and materials science. The strategic placement of a fluorine atom on the aromatic ring can significantly influence metabolic stability, binding affinity, and other pharmacokinetic properties.[1][2] This document synthesizes predictive data with established principles of organic chemistry to offer insights into its synthesis, spectroscopic signature, reactivity, and degradation profile. Detailed protocols for its proposed synthesis, characterization, and stability assessment are provided to support researchers in its practical application.

Molecular Overview and Physicochemical Properties

The Indanol Scaffold in Drug Discovery

The 2,3-dihydro-1H-inden-1-ol (indanol) framework is a privileged scaffold in drug development, appearing in a variety of biologically active molecules. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive template for designing ligands that target specific protein binding pockets.

Structure of 4-fluoro-2,3-dihydro-1H-inden-1-ol

The subject of this guide is an indanol derivative featuring a fluorine atom at the 4-position of the aromatic ring. This substitution is critical; the carbon-fluorine bond is exceptionally strong, often enhancing the metabolic stability of pharmaceuticals by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[2][3] Furthermore, fluorine's high electronegativity can alter the acidity of nearby protons and influence non-covalent binding interactions (e.g., hydrogen bonds, dipole-dipole) within a biological target.

Predicted Physicochemical Properties

The introduction of fluorine is expected to increase the lipophilicity (logP) and modify the electronic distribution of the molecule compared to its non-fluorinated parent. The alcohol moiety provides a site for hydrogen bonding and serves as a handle for further chemical modification. While experimental data is not publicly available, the following properties can be predicted based on its structure.

PropertyPredicted Value / CharacteristicRationale / Significance
Molecular Formula C₉H₉FO-
Molecular Weight 152.17 g/mol Foundational for stoichiometric calculations.
Appearance White to off-white solidTypical for small organic molecules of this class.[4]
pKa ~13-14The acidity of the hydroxyl group is influenced by the electron-withdrawing fluorine atom.
logP ~1.5 - 2.0The fluorine atom generally increases lipophilicity, impacting solubility and membrane permeability.
Boiling Point >200 °C (Predicted)High due to hydrogen bonding from the alcohol group.
Storage Store in a cool, dry, well-ventilated place.[5]Standard for stable organic solids.

Synthesis and Spectroscopic Characterization

Proposed Synthetic Pathway

A reliable and high-yield synthesis of 4-fluoro-2,3-dihydro-1H-inden-1-ol can be achieved through the selective reduction of the corresponding ketone, 4-fluoro-2,3-dihydro-1H-inden-1-one. This precursor is commercially available or can be synthesized via established routes. The reduction of a ketone to a secondary alcohol is a fundamental transformation in organic synthesis, often accomplished with mild hydride reagents like sodium borohydride (NaBH₄).

Causality of Experimental Choice: Sodium borohydride is selected for its excellent functional group tolerance and safety profile. It is a mild reducing agent that selectively reduces aldehydes and ketones without affecting other potentially reducible groups, and it can be used in protic solvents like methanol or ethanol, simplifying the reaction setup and workup.

G cluster_0 Synthetic Workflow Start 4-Fluoro-2,3-dihydro-1H-inden-1-one Reagent 1. Sodium Borohydride (NaBH₄) 2. Methanol (MeOH) 3. Aqueous Workup Start->Reagent Reduction Product 4-Fluoro-2,3-dihydro-1H-inden-1-ol Reagent->Product

Caption: Proposed synthesis of 4-fluoro-2,3-dihydro-1H-inden-1-ol.

Detailed Synthetic Protocol

This protocol is a self-validating system. Progress can be monitored by Thin Layer Chromatography (TLC), and product identity and purity are confirmed by the spectroscopic methods outlined in Section 2.3.

  • Preparation: To a round-bottom flask charged with a magnetic stir bar, add 4-fluoro-2,3-dihydro-1H-inden-1-one (1.0 eq). Dissolve the starting material in methanol (approx. 10 mL per gram of ketone).

  • Reaction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction's progress by TLC, eluting with a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). The product spot should appear at a lower Rf value than the starting ketone.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding deionized water at 0 °C to decompose any excess NaBH₄.

  • Extraction: Remove the methanol under reduced pressure. Add ethyl acetate to the remaining aqueous layer and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the solvent in vacuo to yield the crude product.

  • Final Product: If necessary, purify the crude material by flash column chromatography on silica gel to obtain the final product as a solid.

Predicted Spectroscopic Data for Structural Verification

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound.[6][7] The following table summarizes the expected key signals.

Technique Expected Observations
¹H NMR Aromatic protons (~6.9-7.3 ppm) showing coupling to fluorine. A multiplet for the carbinol proton (-CHOH) around 5.2 ppm. Aliphatic protons of the five-membered ring (~2.0-3.0 ppm). A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O.[8]
¹³C NMR Aromatic carbons (~110-150 ppm) with C-F coupling constants. A signal for the carbinol carbon (~75 ppm). Aliphatic carbons (~25-40 ppm).
IR Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ (O-H stretch). Peaks around 2850-3000 cm⁻¹ (C-H stretch). Aromatic C=C stretching bands (~1450-1600 cm⁻¹). A strong C-F stretching band (~1100-1250 cm⁻¹).[8]
Mass Spectrometry A molecular ion (M⁺) peak corresponding to the molecular weight (m/z = 152.17). Common fragmentation patterns include the loss of water (M-18) and fragmentation of the cyclopentyl ring.[9]

Chemical Reactivity and Stability Profile

The Carbon-Fluorine Bond: A Stability Anchor

The C-F bond is the strongest single bond to carbon, with a bond dissociation energy of approximately 115 kcal/mol.[2] This inherent strength makes the aromatic ring of 4-fluoro-2,3-dihydro-1H-inden-1-ol exceptionally stable towards many chemical and metabolic degradation pathways that might affect a non-fluorinated analogue.[3]

Potential Degradation Pathways

Despite the stability conferred by the fluorine atom, the molecule can degrade under certain conditions. Forced degradation studies are crucial to identify potential liabilities.[10] The alcohol functional group is the most likely site of reactivity.

  • Oxidation: Strong oxidizing agents can convert the secondary alcohol back to the corresponding ketone, 4-fluoro-2,3-dihydro-1H-inden-1-one.

  • Acid/Base Instability: While the core structure is robust, extreme pH conditions could potentially catalyze dehydration to form a fluorinated indene, especially at elevated temperatures.

  • Photostability: Exposure to high-intensity UV light could induce radical-based degradation, although this is generally less common for this type of structure.

  • Metabolic Degradation: In a biological context, while the C-F bond is strong, enzymatic processes such as oxidative defluorination can occur, though they are typically minor pathways.[11]

G cluster_0 Potential Degradation Pathways Parent 4-Fluoro-2,3-dihydro-1H-inden-1-ol Oxidation Oxidation (e.g., KMnO₄, PCC) Parent->Oxidation Acid Acid Catalysis (e.g., H₂SO₄, Heat) Parent->Acid Metabolism Metabolism (e.g., CYP Enzymes) Parent->Metabolism Degradant_Ox 4-Fluoro-1-indanone Oxidation->Degradant_Ox Degradant_Acid Fluorinated Indene Acid->Degradant_Acid Degradant_Met Hydroxylated/Defluorinated Metabolites Metabolism->Degradant_Met

Caption: Potential degradation pathways for the target compound.

Protocol for a Forced Degradation Study

This protocol establishes the intrinsic stability of the molecule by subjecting it to accelerated stress conditions.[10]

  • Stock Solution: Prepare an accurate stock solution of the compound in a suitable solvent (e.g., acetonitrile/water).

  • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60 °C for 24 hours.

  • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for 24 hours.

  • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound and the stock solution at 60 °C for 7 days.

  • Photolytic Degradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) for 7 days.

  • Analysis: At each time point, neutralize the acidic and basic samples, then analyze all samples by a stability-indicating HPLC method (see Section 4) to quantify the parent compound and detect any degradation products.

Analytical Methodologies

A validated, stability-indicating analytical method is paramount for ensuring the quality, purity, and stability of a compound.[12] High-Performance Liquid Chromatography (HPLC) is the standard technique for this purpose.

G cluster_0 Analytical & Characterization Workflow A Synthesized Crude Product B Purification (Column Chromatography) A->B C Structure Confirmation (NMR, MS, IR) B->C D Purity & Stability Assay (RP-HPLC) C->D E Qualified Material (>98% Purity) D->E

Caption: A typical workflow for compound analysis and qualification.

Step-by-Step HPLC Protocol
  • Objective: To separate the parent compound from potential impurities and degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid or formic acid to improve peak shape).

    • Rationale: A gradient elution is chosen to ensure that both polar and non-polar impurities are effectively separated and eluted from the column within a reasonable run time.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: ~254 nm, where the aromatic ring is expected to absorb.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare samples by dissolving a known concentration of the compound in the mobile phase.

    • Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.

    • Inject the sample and run the gradient method.

    • Integrate the peak area of the parent compound and any impurities to determine purity (as a percentage of total area) and quantify degradation in stability samples.

Safety, Handling, and Storage

Hazard Identification

While no specific safety data exists for this compound, data from structurally similar fluorinated alcohols and indanols suggest the following potential hazards:

  • Skin and Eye Irritation: May cause skin and serious eye irritation.[5][13]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[14]

  • Harmful if Swallowed: May be harmful if ingested.[5]

Recommended Handling and Personal Protective Equipment (PPE)
  • Handle in a well-ventilated area or a chemical fume hood.[15]

  • Wear standard personal protective equipment: safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[5]

  • Avoid breathing dust.[15] Wash hands thoroughly after handling.[14]

Storage and Disposal
  • Storage: Keep the container tightly closed and store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[5]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Contaminated materials should be treated as hazardous.[15]

Conclusion

4-fluoro-2,3-dihydro-1H-inden-1-ol is a compound with significant potential as a building block in fields requiring metabolically stable and structurally defined scaffolds. This guide provides a foundational framework for its synthesis, characterization, and stability assessment based on established chemical principles. The predictive data and detailed protocols herein are designed to empower researchers to confidently incorporate this molecule into their discovery and development pipelines. Further experimental validation of these predicted properties will be invaluable to the scientific community.

References

  • Vertex AI Search. (n.d.). HAZARDS IDENTIFICATION.
  • Sigma-Aldrich. (n.d.). Safety Data Sheet.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • PubChem. (2025). 4-fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • ResearchGate. (2020). Exploring reductive degradation of fluorinated pharmaceuticals using Al2O3-supported Pt-group metallic catalysts: Catalytic reactivity, reaction pathways, and toxicity assessment.
  • Sigma-Aldrich. (n.d.). 4-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Müller, K., Faeh, C., & Diederich, F. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 945-949.
  • Murphy, C. D. (2016). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Applied Microbiology and Biotechnology, 100(6), 2617-2627.
  • Filo. (2025). Problem 85 Given the following spectroscopic data (IR, Mass Spectrum, 13C NMR, and 1H NMR).
  • A-Z Chemical. (n.d.). 4-Fluoro-1,3-dihydro-2H-indol-2-one.
  • Sigma-Aldrich. (n.d.). 4-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one | 52045-42-8.
  • Chem LibreTexts. (n.d.). Nuclear Magnetic Resonances (NMR) Spectroscopy.
  • ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3.
  • University of Wisconsin-Eau Claire. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.
  • Czyrski, A. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Chromatographia, 80(2), 181-200.
  • University of California, Irvine. (n.d.). Fluorination Chemistry.
  • ResearchGate. (2018). Development and validation of stability indicating RP-HPLC method for fluticasone furoate and vilanterol in pharmaceutical formulations.

Sources

Unlocking the Therapeutic Potential of 4-Fluoro-1-Indanol: A Technical Guide to Scaffold Utilization in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic utility, synthesis, and medicinal chemistry rationale of 4-fluoro-1-indanol derivatives. This document is structured for drug discovery professionals, focusing on the scaffold's role in modulating physicochemical properties and target binding kinetics.

Executive Summary

In the landscape of modern medicinal chemistry, the 4-fluoro-1-indanol scaffold represents a high-value "privileged structure" that bridges the gap between lipophilic efficiency and metabolic stability. While the indane core has long been a staple in CNS and cardiovascular drug design (e.g., Indinavir, Rasagiline), the specific introduction of a fluorine atom at the C4 position offers unique bioisosteric advantages.

This guide analyzes the 4-fluoro-1-indanol moiety not merely as an intermediate, but as a strategic pharmacophore used to:

  • Block Metabolic Hotspots: Prevent aromatic hydroxylation at the electron-rich C4 position.

  • Modulate pKa and Lipophilicity: Fine-tune the electronic environment of the adjacent hydroxyl/amine handle without imposing significant steric bulk (Van der Waals radius of F ≈ H).

  • Enable Stereoselective Binding: Serve as a rigid, chiral anchor for spirocyclic and heterocyclic fusion in next-generation therapeutics targeting Cav3.1 calcium channels , IL-17 , and E1 activating enzymes .

Medicinal Chemistry Rationale: The "Fluorine Effect"

The utility of 4-fluoro-1-indanol stems from the synergistic interplay between the rigid indane bicycle and the electronic modulation of fluorine.

Conformational Restriction & Chirality

Unlike flexible alkyl chains, the indane ring locks substituents into a defined spatial orientation. The C1-hydroxyl group provides a chiral handle (R or S) that allows for the stereospecific attachment of pharmacophores.

  • (S)-Enantiomer: Often preferred for specific receptor pockets (e.g., GPCRs) where the vector of the hydrogen bond donor is critical.

  • Rigidity: Reduces the entropic penalty of binding (

    
    ), potentially improving affinity.
    
Electronic and Metabolic Modulation

The C4-fluorine substitution is strategic. In unsubstituted indanes, the aromatic ring is prone to Phase I oxidative metabolism (CYP450-mediated hydroxylation).

  • Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is metabolically inert, blocking oxidation at the C4 position and directing metabolism to less critical sites or prolonging half-life (

    
    ).
    
  • Electronic Pull: The electronegativity of fluorine (

    
    ) pulls electron density from the aromatic system, slightly increasing the acidity of the C1-OH or derived C1-NH centers, which can strengthen hydrogen bonding interactions with target residues (e.g., Asp or Glu in active sites).
    
Structural Logic Diagram (SAR)

The following diagram illustrates the Structure-Activity Relationship (SAR) logic driving the selection of this scaffold.

SAR_Logic Core 4-Fluoro-1-Indanol Core Scaffold F_Sub C4-Fluorine Core->F_Sub OH_Handle C1-Hydroxyl/Amine Core->OH_Handle Ring Indane Bicyclic System Core->Ring Metab Blocks CYP450 Oxidation F_Sub->Metab C-F Bond Strength Lipophil Modulates LogP (CNS Penetration) F_Sub->Lipophil Bioisosterism Chirality Stereospecific Binding Vectors OH_Handle->Chirality Asymmetric Center Rigidity Low Entropic Penalty Ring->Rigidity Conformational Lock

Figure 1: SAR Logic of the 4-fluoro-1-indanol scaffold illustrating the functional roles of its substructures.

Key Therapeutic Applications[1][2]

Recent patent literature and medicinal chemistry campaigns have highlighted three primary domains for 4-fluoro-1-indanol derivatives.

Neurology: Cav3.1 Calcium Channel Antagonists

T-type calcium channels (Cav3.1) are critical in regulating neuronal excitability. Overactivity is linked to essential tremor and epilepsy.

  • Mechanism: Spiro-fused derivatives (e.g., spiro[imidazo[1,2-a]pyridin-2(3H)-one-3,2'-(4'-fluoroindan)]) utilize the 4-fluoroindane moiety to occupy a hydrophobic pocket in the channel pore.

  • Role of Fluorine: Enhances CNS penetration (blood-brain barrier) and prevents rapid clearance, maintaining therapeutic levels.

Immunology: IL-17 Modulators

Interleukin-17 (IL-17) is a pro-inflammatory cytokine implicated in psoriasis and autoimmune diseases.

  • Scaffold Use: Amino-acid anilides incorporating the (S)-4-fluoroindan-1-yl amine moiety have shown potency as small-molecule modulators.

  • Advantage: The chiral 4-fluoroindan-1-amine group provides a rigid "cap" that fits into the protein-protein interaction interface, disrupting IL-17 signaling.

Oncology: E1 Activating Enzyme Inhibitors

Inhibition of the ubiquitin-proteasome system is a validated cancer strategy.

  • Application: Heteroaryl compounds derived from 4-fluoro-1-indanol are used to inhibit E1 activating enzymes.

  • Chemistry: The alcohol is often converted to a leaving group (mesylate/tosylate) and displaced by heteroaromatic nucleophiles to link the inhibitor warhead to the scaffold.

Synthesis & Manufacturing Protocols

The synthesis of high-purity, enantiomerically enriched 4-fluoro-1-indanol is the bottleneck in utilizing this scaffold. The following protocols outline the industry-standard route: Friedel-Crafts Cyclization followed by Asymmetric Transfer Hydrogenation (ATH) .

Synthesis Workflow Diagram

Synthesis_Flow Start 3-(2-Fluorophenyl) propionic acid Cyclization Intramolecular Friedel-Crafts Acylation (SOCl2 / AlCl3) Start->Cyclization Indanone 4-Fluoro-1-indanone (Key Intermediate) ATH Asymmetric Transfer Hydrogenation (Ru-Catalyst / HCOOH) Indanone->ATH S_Indanol (S)-4-Fluoro-1-indanol (Active Scaffold) R_Indanol (R)-4-Fluoro-1-indanol Cyclization->Indanone ATH->S_Indanol Major Product (>95% ee) ATH->R_Indanol Minor Product

Figure 2: Synthetic pathway from commercially available precursors to the chiral scaffold.

Protocol 1: Synthesis of 4-Fluoro-1-indanone

This step constructs the bicyclic core.

Reagents: 3-(2-fluorophenyl)propanoic acid, Thionyl chloride (


), Aluminum chloride (

), Dichloromethane (DCM).
  • Acid Chloride Formation: Dissolve 3-(2-fluorophenyl)propanoic acid (1.0 eq) in anhydrous DCM. Add

    
     (1.5 eq) dropwise at 0°C. Reflux for 2 hours until gas evolution ceases. Concentrate in vacuo to remove excess 
    
    
    
    .
  • Cyclization: Redissolve the crude acid chloride in DCM. Cool to 0°C. Add anhydrous

    
     (1.2 eq) portion-wise (Caution: Exothermic).
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC or LC-MS for disappearance of starting material.

  • Quench: Pour the reaction mixture slowly onto crushed ice/HCl. Extract with DCM (3x).

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to yield 4-fluoro-1-indanone  as a solid.
    
Protocol 2: Asymmetric Transfer Hydrogenation (ATH)

This step establishes chirality.

Reagents: 4-Fluoro-1-indanone, RuCl(p-cymene)[(S,S)-Ts-DPEN] (Catalyst), Formic acid/Triethylamine (5:2 azeotrope).

  • Catalyst Prep: In a glovebox or under Argon, dissolve the Ruthenium catalyst (0.5–1.0 mol%) in degassed DMF or DCM.

  • Reduction: Add 4-fluoro-1-indanone (1.0 eq) to the solution. Add the Formic acid/TEA mixture (5.0 eq of hydride source).

  • Incubation: Stir at 25–40°C for 12–24 hours. Monitor conversion by HPLC (Chiralpak AD-H or similar column).

  • Workup: Dilute with water and extract with Ethyl Acetate. Wash with saturated

    
     to remove excess acid.
    
  • Isolation: Dry and concentrate. Recrystallize (e.g., from Heptane/IPA) to upgrade enantiomeric excess (ee) if necessary.

  • Validation: Verify ee% via Chiral HPLC. Target >98% ee for pharmaceutical applications.

Quantitative Data Summary

The following table summarizes the physicochemical impact of 4-fluorine substitution compared to the unsubstituted indanol, derived from standard medicinal chemistry datasets.

Property1-Indanol (Unsubstituted)4-Fluoro-1-IndanolImpact on Drug Design
Molecular Weight 134.18 g/mol 152.17 g/mol Minimal increase; remains fragment-like.
ClogP ~1.8~2.1Increased lipophilicity aids membrane permeability.
Metabolic Stability Low (Aromatic hydroxylation)High (C4 blocked)Prolongs half-life; reduces toxic metabolites.
pKa (C1-OH) ~16~15.5Slightly more acidic; stronger H-bond donor.
Polar Surface Area 20.2 Ų20.2 ŲUnchanged; maintains BBB permeability profile.

References

  • Synthesis of 4-Fluoro-1-indanone: Title: Substituted fluoroethyl ureas as alpha 2 adrenergic agents. Source: US Patent 7598417B2. URL: Context: Describes the Friedel-Crafts cyclization protocol using 3-(2-fluorophenyl)propionic acid.
  • Therapeutic Application (Neurology)
  • Therapeutic Application (Immunology): Title: Amino-acid anilides as small molecule modulators of IL-17. Source: WO Patent 2020127685A1. URL: Context: Utilizes the (S)-4-fluoroindan-1-yl group as a key chiral amine component.
  • General Indanol Pharmacology

    • Title: Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors.[1]

    • Source: Scientific Reports (N
    • URL:[Link]

    • Context: Provides background on the biological versatility of the indanol/aminoindanol scaffold.

Sources

A Technical Guide to the Structure-Activity Relationship (SAR) of Fluorinated Indanol Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of Fluorine in the Privileged Indanol Scaffold

In the landscape of modern drug discovery, the indanol scaffold represents a "privileged structure," a molecular framework that is capable of binding to multiple, diverse biological targets. Its rigid, bicyclic nature provides a well-defined three-dimensional orientation for substituent groups, making it an ideal starting point for designing potent and selective ligands. When this privileged scaffold is combined with the unique properties of fluorine, medicinal chemists gain a powerful toolkit for optimizing drug candidates.[1]

Fluorine, despite its simple structure, is a transformative element in medicinal chemistry.[1][2] Its high electronegativity, small size, and the strength of the carbon-fluorine (C-F) bond allow for subtle yet profound modifications to a molecule's physicochemical properties.[3][4] Strategic fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, modulate lipophilicity to improve membrane permeability, and alter the pKa of nearby functional groups to fine-tune target binding interactions.[2][5] Consequently, more than 20% of all pharmaceuticals on the market contain at least one fluorine atom, a testament to its utility.[6][7]

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of fluorinated indanol scaffolds. We will explore the causal mechanisms behind experimental choices, detailing how the position and degree of fluorination can be systematically varied to enhance potency, selectivity, and pharmacokinetic profiles. This document is intended for researchers, scientists, and drug development professionals seeking to leverage fluorination as a strategic tool in the design of next-generation therapeutics based on the indanol core.

Core Principles: The Impact of Fluorination on Molecular Properties

The decision to introduce fluorine is driven by its ability to predictably alter key molecular parameters that govern a drug's behavior. Understanding these foundational effects is critical to interpreting the SAR of any fluorinated scaffold.

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to cleavage by metabolic enzymes like Cytochrome P450. Introducing fluorine at a position susceptible to hydroxylation can effectively block this metabolic pathway, thereby increasing the drug's half-life and oral bioavailability.[1]

  • Lipophilicity and Permeability: Fluorination generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes.[3][6] This effect is highly context-dependent; for instance, a single fluorine atom may have a modest effect, while a trifluoromethyl (CF3) group can significantly increase lipophilicity, comparable to an isopropyl group in size.[8] This modulation helps in optimizing a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1]

  • Binding Affinity and Conformation: The strong electron-withdrawing nature of fluorine can alter the electronic distribution of an entire molecule.[2] This can influence hydrogen bonding patterns with a target protein; a fluorine atom can act as a hydrogen bond acceptor, though it does so weakly.[4] More significantly, it can increase the acidity of nearby hydrogen bond donors (like an -OH or -NH group), leading to stronger interactions.[8] Fluorine substitution can also induce specific conformational preferences in a molecule, locking it into a more bioactive shape for receptor binding.[2]

  • pKa Modulation: The introduction of fluorine near a basic functional group, such as an amine, will lower its pKa due to the inductive electron-withdrawing effect.[2][9][10] This can be a crucial tool for reducing unwanted interactions with off-targets (like the hERG channel) or improving oral absorption by ensuring the molecule is in a more neutral state in the gut.

SAR Analysis of the Fluorinated Indanol Scaffold

The indanol scaffold offers several positions for substitution. For this guide, we will consider a generic indanol core targeting a hypothetical protein kinase. The SAR will be analyzed based on the location of fluorine substitution.

A Hypothesis Generation (e.g., 'Fluorinate Position 5 to improve potency') B Design & Synthesize Analog (e.g., IND-02) A->B Design C Purification & Characterization (HPLC, NMR, MS) B->C Purify D In Vitro Biological Assay (e.g., Kinase Inhibition Assay) C->D Test E Data Analysis (Calculate IC50, t½) D->E Analyze F SAR Interpretation (Compare IND-02 to IND-01) E->F Interpret G Design Next Generation of Analogs F->G Iterate H Lead Candidate F->H Optimize? G->B New Cycle

Caption: A typical iterative workflow for a structure-activity relationship (SAR) study in drug discovery.

Protocol 1: Synthesis of a Representative 5-Fluoro-1-Indanol

This protocol describes a general method starting from a commercially available fluorinated building block, which often accelerates SAR cycles. [1] Objective: To synthesize 5-Fluoro-1-Indanol from 5-Fluoro-1-Indanone.

Materials:

  • 5-Fluoro-1-Indanone

  • Sodium borohydride (NaBH4)

  • Methanol (MeOH), Anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Anhydrous magnesium sulfate (MgSO4)

  • Argon or Nitrogen gas supply

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask under an inert atmosphere (Argon), add 5-Fluoro-1-Indanone (1.50 g, 10.0 mmol).

  • Dissolution: Dissolve the starting material in 30 mL of anhydrous methanol. Cool the solution to 0 °C using an ice-water bath.

  • Reduction: While stirring, add sodium borohydride (0.42 g, 11.0 mmol) portion-wise over 15 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent side reactions.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-3 hours).

  • Quenching: Carefully quench the reaction by slowly adding 20 mL of saturated aqueous NH4Cl solution at 0 °C.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 30 mL).

  • Workup: Combine the organic layers and wash with brine (1 x 20 mL). Dry the organic phase over anhydrous MgSO4. Self-Validation Note: Proper drying is essential to prevent water contamination in the final product.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield a crude solid. Purify the crude product by flash column chromatography on silica gel (eluent: 30% Ethyl Acetate in Hexane).

  • Characterization: Combine the pure fractions and remove the solvent to yield 5-Fluoro-1-Indanol as a white solid. Characterize the final product by ¹H NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. [11][12]

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a common method to determine the potency (IC50) of a synthesized compound against a target kinase.

Objective: To determine the IC50 value of a test compound (e.g., IND-02) against Kinase X.

Materials:

  • Recombinant human Kinase X

  • Biotinylated peptide substrate

  • ATP (Adenosine triphosphate)

  • Test compound stock solution (10 mM in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Kinase detection reagent (e.g., HTRF or Luminescence-based)

  • 384-well microplate

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in DMSO, followed by a further dilution in assay buffer to achieve the desired final concentrations (e.g., from 10 µM to 0.1 nM).

  • Reaction Mixture: In a 384-well plate, add 5 µL of the diluted test compound (or DMSO for control wells).

  • Enzyme Addition: Add 10 µL of Kinase X solution (prepared in assay buffer) to each well.

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme. Self-Validation Note: Positive (no inhibitor) and negative (no enzyme) controls must be included on every plate to ensure assay validity.

  • Initiate Reaction: Add 5 µL of a solution containing the peptide substrate and ATP to each well to start the kinase reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding 10 µL of the kinase detection reagent. Incubate for a further 60 minutes as per the manufacturer's instructions.

  • Data Acquisition: Read the plate on a suitable plate reader (e.g., measuring fluorescence or luminescence).

  • Data Analysis: Convert the raw data to percent inhibition relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Directions

The structure-activity relationship of fluorinated indanol scaffolds is a rich area for drug discovery. By systematically applying the principles of medicinal chemistry, researchers can leverage the unique properties of fluorine to address common challenges in lead optimization, including potency, selectivity, and pharmacokinetics. [13][14][15]The strategic placement of fluorine on either the aromatic or aliphatic ring of the indanol core can block metabolic hotspots, enhance binding interactions through subtle electronic and conformational effects, and fine-tune solubility and permeability. [2][16] Future work in this area will likely involve the use of more complex fluorine-containing motifs, such as trifluoromethyl (CF3) or pentafluorosulfanyl (SF5) groups, to further probe chemical space. [8]Additionally, advances in late-stage fluorination chemistry will continue to expand the toolkit available to medicinal chemists, allowing for the rapid diversification of complex indanol-based leads. [2]The continued exploration of these scaffolds, guided by a deep understanding of SAR, holds significant promise for the development of novel and effective therapeutics.

References

  • Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies.
  • Apollo Scientific. (2026, January 19). Fluorinated Building Blocks in Drug Design: Why They Matter.
  • Bentham Science Publisher. (n.d.). Roles of Fluorine in Drug Design and Drug Action.
  • PMC. (n.d.). The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids.
  • ResearchGate. (n.d.). Fluorine-containing indoles: Synthesis and biological activity.
  • Encyclopedia.pub. (2024, February 27). The Role of Small Molecules Containing Fluorine Atoms.
  • PubMed. (2025, December 19). Fluorinated HIV-1 protease inhibitors containing chiral hydroxyethylbenzene and indanol as P2' ligands with potent activity against drug-resistant variants.
  • PMC. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.
  • PubMed. (2009, September 1). Fluorinated indazoles as novel selective inhibitors of nitric oxide synthase (NOS): synthesis and biological evaluation.
  • ResearchGate. (2025, August 6). Fluorinated indazoles as novel selective inhibitors of nitric oxide synthase (NOS): Synthesis and biological evaluation.
  • ResearchGate. (n.d.). Fluorine substituent effects (on bioactivity).
  • PMC. (n.d.). Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives.
  • CHIMIA. (n.d.). The Importance of Fluorine in the Life Science Industry.
  • PMC. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
  • Analytical Methods (RSC Publishing). (n.d.). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids.
  • PubMed. (2009, August 15). Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines.
  • Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. (2025, February 15). The Role of Structure-Activity Relationship (SAR) In Drug Discovery.
  • PubMed. (2019, September 15). Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones.
  • Future Medicinal Chemistry. (2009). Synthesis of Fluorinated Chiral Amines Using N - Tert -Butylsulfinyl Imines.
  • PMC - NIH. (2016, May 2). On Exploring Structure Activity Relationships.
  • JETIR.org. (n.d.). “FROM MOLECULES TO MEDICINES: QSAR INNOVATIONS IN DRUG DISCOVERY AND VIRTUAL SCREENING”.

Sources

Role of 4-fluoro-1-indanol as a chiral building block in pharmaceuticals

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical utility, synthesis, and pharmaceutical application of 4-fluoro-1-indanol , a high-value chiral building block.[1]

Technical Whitepaper | Application Note: 4F-IND-01 [1]

Executive Summary

4-Fluoro-1-indanol (CAS: 146829-16-5 for S-isomer, generic: 6351-10-6) represents a critical scaffold in modern medicinal chemistry.[1] Its value lies in the strategic placement of the fluorine atom at the C4 position of the indane ring combined with the chiral center at C1. This configuration serves two primary functions in drug design:

  • Metabolic Blocking: The C4-fluorine blocks a common site of oxidative metabolism (aromatic hydroxylation) often seen in indane-based drugs like rasagiline.[1]

  • Electronic Modulation: The electronegativity of fluorine lowers the pKa of proximal amines (if derivatized) and alters the lipophilicity (

    
    ) of the core, impacting blood-brain barrier (BBB) permeability.
    

This guide explores the synthesis and application of this moiety, specifically for researchers developing CNS-active agents and kinase inhibitors.

The Fluorine Effect: Mechanistic Rationale

In medicinal chemistry, the "Fluorine Scan" is a standard optimization protocol. Replacing hydrogen with fluorine at the C4 position of the indan scaffold induces specific physicochemical changes:

ParameterEffect of C4-FluorinationDrug Design Implication
Metabolic Stability Blocks CYP450 oxidation at C4.[1]Extends half-life (

) by preventing formation of phenolic metabolites.
Lipophilicity Increases

by ~0.1–0.2 units.
Enhances membrane permeability; critical for CNS targets.
Conformation

bond length (1.35 Å) vs

(1.09 Å).
Minimal steric perturbation allows it to mimic H while altering electronics.
Binding Affinity Induces dipole interactions.Can create orthogonal multipolar interactions within a protein binding pocket.

Synthesis Strategies: Chemical vs. Biocatalytic

The production of enantiopure 4-fluoro-1-indanol is the bottleneck in its utilization.[1] Two primary routes exist: the traditional chemical reduction and the modern enzymatic approach.[2]

Route A: Chemical Synthesis (Friedel-Crafts + Asymmetric Reduction)

This route is robust but requires heavy metal catalysts and strict temperature control.[1]

  • Precursor Formation: 3-(2-Fluorophenyl)propanoic acid is cyclized using

    
     and 
    
    
    
    to yield 4-fluoro-1-indanone (CAS: 699-99-0).[1]
    • Note: The regioselectivity is controlled by the ortho-directing effect of the fluorine in the precursor.

  • Asymmetric Reduction: The ketone is reduced using a Noyori Transfer Hydrogenation catalyst.

    • Catalyst:

      
      
      
    • Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope).

    • Yield: ~85-90%[1]

    • Enantiomeric Excess (ee): >95%[3]

Route B: Biocatalytic Reduction (Green Chemistry)

Enzymatic reduction offers superior enantioselectivity (>99% ee) and operates at ambient temperature.

  • Enzyme: Ketoreductase (KRED) or Alcohol Dehydrogenase (ADH) (e.g., Lactobacillus paracasei strains or engineered E. coli clones).

  • Cofactor Recycling: NADPH is regenerated using a coupled system (e.g., Glucose Dehydrogenase/Glucose).

  • Protocol Advantage: Avoids Ruthenium contamination in the final API.

Visualization: Synthesis Pathways

SynthesisPath Start 3-(2-Fluorophenyl) propanoic acid Inter 4-Fluoro-1-indanone (CAS: 699-99-0) Start->Inter AlCl3 / SOCl2 Cyclization Chem Ru-Catalyzed Transfer Hydrogenation Inter->Chem Bio Biocatalytic Reduction (KRED + NADPH) Inter->Bio Product (S)-4-Fluoro-1-indanol (CAS: 146829-16-5) Chem->Product 95% ee (Chemical) Bio->Product >99% ee (Enzymatic)

Figure 1: Comparison of Chemocatalytic and Biocatalytic routes to (S)-4-Fluoro-1-indanol.

Pharmaceutical Applications & Case Studies

Alpha-2 Adrenergic Agonists

Patents (e.g., US7598417B2) highlight the use of 4-fluoro-1-indanone derivatives as selective alpha-2 adrenergic agents for pain management.[1] The 4-fluoro substitution is critical here:

  • Mechanism: The 1-aminoindan core mimics the catecholamine structure.[1]

  • Role of Fluorine: The 4-F substituent modulates the basicity of the amine (via inductive effects through the aromatic ring), optimizing binding to the

    
     receptor subtype while reducing affinity for 
    
    
    
    receptors (which cause side effects like hypotension).
Bioisosteres of Rasagiline (Parkinson's)

Rasagiline (Azilect) is a MAO-B inhibitor based on a 1-aminoindan scaffold.[1]

  • Metabolic Liability: Rasagiline is metabolized partly by hydroxylation at the benzylic positions and the aromatic ring.

  • Optimization: Research into "fluorinated rasagilines" utilizes 4-fluoro-1-indanol as a precursor to 4-fluoro-1-aminoindan .[1] This analog resists aromatic hydroxylation at the C4 position, potentially extending the duration of action and reducing dosing frequency.

Kinase Inhibitors

Indazole and indane scaffolds are frequent motifs in kinase inhibitors (e.g., for VEGFR or EGFR). The 4-fluoro-1-indanol moiety serves as a rigid, chiral linker.[1]

  • Application: It is often coupled via the hydroxyl group (Mitsunobu reaction) to heteroaromatic cores to introduce a chiral "tail" that fits into hydrophobic pockets of the ATP-binding site.

Experimental Protocols

Protocol 1: Biocatalytic Synthesis of (S)-4-Fluoro-1-indanol

Target: Gram-scale synthesis with >99% ee.[1]

Reagents:

  • Substrate: 4-Fluoro-1-indanone (1.5 g, 10 mmol).[1]

  • Enzyme: KRED-101 (Codexis or equivalent screening kit hit).[1]

  • Cofactor: NADP+ (10 mg).

  • Recycling System: Glucose Dehydrogenase (GDH) + Glucose (2.0 g).

  • Buffer: Potassium Phosphate (100 mM, pH 7.0).

Procedure:

  • Preparation: Dissolve 4-fluoro-1-indanone in IPA (5 mL) to assist solubility.

  • Reaction Mix: In a 250 mL flask, add 100 mL of Buffer, Glucose, GDH, and NADP+.

  • Initiation: Add the KRED enzyme (50 mg) and the substrate solution.

  • Incubation: Stir at 30°C @ 200 RPM for 24 hours. Monitor pH and adjust to 7.0 with 1M NaOH if necessary (gluconic acid byproduct lowers pH).

  • Workup: Extract with Ethyl Acetate (3 x 50 mL). Dry organic layer over

    
    .
    
  • Purification: Evaporate solvent. Recrystallize from Hexane/EtOAc if necessary, though enzymatic conversion often yields >98% purity.

Protocol 2: Chiral HPLC Analysis

Validation of Enantiomeric Excess.

  • Column: Daicel Chiralcel OD-H (250 x 4.6 mm).[1]

  • Mobile Phase: Hexane : Isopropanol (90 : 10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Retention Times:

    • (S)-Isomer: ~12.5 min (Major).

    • (R)-Isomer: ~15.2 min (Minor).

References

  • Synthesis of Indanones: Beilstein J. Org. Chem. (2017).[4] "Synthesis of 1-indanones with a broad range of biological activity."

  • Adrenergic Agonists Patent: US Patent 7,598,417 B2. "Substituted fluoroethyl ureas as alpha 2 adrenergic agents."

  • Enzymatic Reduction: Catalysis Science & Technology. "Recent trends in organocatalyzed asymmetric reduction of prochiral ketones."

  • Fluorine in Medicine:Journal of Medicinal Chemistry. "Fluorine in Medicinal Chemistry." (General Reference for C-F bond properties).
  • Indanol Properties: ChemicalBook. "7-Fluoro-1-indanone Properties and Synthesis."[1] (Analogous chemistry).

Sources

Solubility Profile of 4-Fluoro-2,3-dihydro-1H-inden-1-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical basis, and experimental characterization of 4-fluoro-2,3-dihydro-1H-inden-1-ol (also known as 4-fluoro-1-indanol).

Executive Summary

4-Fluoro-2,3-dihydro-1H-inden-1-ol (CAS: N/A for specific isomer, generic Indanol deriv.) is a chiral bicyclic alcohol used as a high-value intermediate in the synthesis of pharmaceutical agents, including potassium-competitive acid blockers (P-CABs) and specific serotonin receptor modulators.

Its solubility behavior is governed by the competition between the polar hydroxyl group (H-bond donor/acceptor) and the lipophilic fluorinated indane skeleton. Process data indicates high solubility in polar aprotic and protic organic solvents, moderate solubility in aromatics, and low solubility in aliphatic hydrocarbons and water.

Key Solvency Characteristics:

  • Primary Solvents (Process): Methanol, Ethanol, Ethyl Acetate, Dichloromethane (DCM).

  • Extraction Solvents: DCM, Ethyl Acetate (High partition coefficient vs. water).

  • Anti-Solvents (Crystallization): n-Heptane, Hexanes, Water.

Physicochemical Basis of Solubility

To predict and manipulate the solubility of 4-fluoro-1-indanol, one must understand its molecular interactions.

Structural Analysis
  • Hydroxyl Group (C1-OH): Acts as a hydrogen bond donor (HBD) and acceptor (HBA). This moiety drives solubility in alcohols (MeOH, EtOH) and ethers (THF, MTBE) via dipole-dipole and H-bonding interactions.

  • Fluorine Substituent (C4-F): The fluorine atom is highly electronegative but weakly polarizable.[1] It increases the lipophilicity (LogP) compared to the non-fluorinated parent (1-indanol) and induces a dipole moment that favors polar aprotic solvents (DMSO, DMF).

  • Indane Core: The bicyclic aromatic/aliphatic ring system provides significant Van der Waals surface area, ensuring solubility in chlorinated solvents (DCM) and aromatics (Toluene).

Predicted Properties
PropertyValue (Estimated)Impact on Solubility
LogP 1.8 – 2.2Preferential solubility in organic phase over aqueous phase.
pKa ~14.5 (Alcohol)Non-ionizable in standard pH range (1–10).
H-Bond Donors 1Soluble in H-bond accepting solvents (Ethers, Ketones).
H-Bond Acceptors 2 (O, F)Soluble in protic solvents (Alcohols).

Solubility Profile by Solvent Class

The following profile is synthesized from standard synthetic protocols (reduction of 4-fluoro-1-indanone) and structure-activity relationship (SAR) data.

Polar Protic Solvents (High Solubility)
  • Methanol (MeOH) & Ethanol (EtOH):

    • Status:Highly Soluble (>100 mg/mL) .

    • Mechanism:[2][3][4][5][6][7] Strong H-bonding network between solvent OH and solute OH.

    • Application: These are the standard solvents for the NaBH4 reduction of 4-fluoro-1-indanone.

Polar Aprotic Solvents (High Solubility)
  • Dichloromethane (DCM) & Tetrahydrofuran (THF):

    • Status:Highly Soluble (>200 mg/mL) .

    • Mechanism:[2][3][4][5][6][7] Dipole-dipole interactions. DCM is the preferred solvent for extraction due to its high density and immiscibility with water.

  • Ethyl Acetate (EtOAc):

    • Status:Soluble .[3][8][9]

    • Application: Used for liquid-liquid extraction and silica gel chromatography elution.

Non-Polar / Weakly Polar Solvents (Moderate to Low Solubility)
  • Toluene:

    • Status:Moderate Solubility . Increases significantly with temperature.[10]

    • Application: Potential solvent for recrystallization when combined with cooling.

  • Hexanes / n-Heptane:

    • Status:Low Solubility (<10 mg/mL at RT) .

    • Application: Acts as an anti-solvent . Adding heptane to a concentrated EtOAc solution of the indanol will induce precipitation/crystallization.

Aqueous Media
  • Water:

    • Status:Very Low Solubility (<1 mg/mL) .

    • Mechanism:[2][3][5][6][7] The hydrophobic fluorinated indane core disrupts the water lattice structure, making dissolution thermodynamically unfavorable (positive

      
      ).
      

Experimental Characterization Protocol

As an Application Scientist, relying on estimates is insufficient for critical process development. The following self-validating protocol ensures accurate solubility determination.

Gravimetric Determination (High Solubility Solvents)

Scope: For solvents where solubility is expected to be >10 mg/mL (e.g., MeOH, DCM).

  • Saturation: Add excess solid 4-fluoro-1-indanol to 5 mL of solvent in a sealed vial.

  • Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated if testing at elevated temp).

  • Evaporation: Transfer a precise volume (

    
    ) to a tared weighing dish. Evaporate solvent under vacuum/nitrogen flow.
    
  • Calculation:

    
    
    
HPLC Determination (Low Solubility Solvents)

Scope: For water, hexanes, or thermodynamic modeling.

  • Preparation: Prepare saturated solutions as above.

  • Dilution: Dilute the filtered supernatant with mobile phase (e.g., Acetonitrile/Water) to fall within the linear calibration range.

  • Quantification: Inject into HPLC (C18 Column, UV detection at 254 nm).

  • Validation: Use a 5-point calibration curve of a pure standard.

Workflow Diagram

The following diagram illustrates the decision tree for selecting the correct solubility determination method.

SolubilityWorkflow Start Start: Solubility Profiling EstSol Estimate Solubility (Visual Inspection) Start->EstSol HighSol Appears High (>10 mg/mL) EstSol->HighSol Rapid Dissolution LowSol Appears Low (<10 mg/mL) EstSol->LowSol Solid Persists Gravimetric Gravimetric Method (Evaporation) HighSol->Gravimetric HPLC HPLC/UV Method (Quantitation) LowSol->HPLC DataAnalysis Calculate S (mg/mL) & LogS Gravimetric->DataAnalysis HPLC->DataAnalysis Report Generate Solubility Curve (Van't Hoff) DataAnalysis->Report

Caption: Decision matrix for selecting gravimetric vs. chromatographic solubility determination methods based on visual estimation.

Thermodynamic Modeling & Process Application

Temperature Dependence (Van't Hoff)

Solubility usually increases with temperature. For crystallization design, plot the natural log of mole fraction solubility (


) against the inverse temperature (

).


  • Linear Plot: Indicates no polymorph change over the temperature range.

  • Non-Linear: Suggests a phase transition (melting or polymorphic shift).

Interaction Map

Understanding the molecular interactions helps in solvent substitution (e.g., replacing toxic DCM with EtOAc).

InteractionMap Indanol 4-Fluoro-1-Indanol MeOH Methanol (H-Bond Donor) Indanol->MeOH H-Bonding (Strong) DCM DCM (Dipole-Dipole) Indanol->DCM Dipole Interaction Hexane Hexane (Van der Waals) Indanol->Hexane Weak Dispersion Water Water (Hydrophobic Effect) Indanol->Water Repulsion (Low Solubility)

Caption: Solute-solvent interaction network showing the dominant forces driving solubility in polar organic solvents versus insolubility in water/alkanes.

References

  • Cho, H., et al. (2014). "Synthesis of 1-Indanone Oxime Derivatives." Organic Syntheses, 91, 186-200. (Describes general indanone reduction and extraction protocols).

  • Takeda Pharmaceutical Co. (2010). "Process for preparation of pyrrole derivatives (Vonoprazan Intermediates)." Patent WO2010103811. (Details solvent systems for fluorinated intermediates).

  • Shinde, A. T., et al. (2011). "A Convenient Approach for Reduction of Some Fluoro Imines Using NaBH4." Bibliomed. (Confirms Methanol as the standard solvent for NaBH4 reduction of fluorinated aromatics).

  • Thermo Scientific Chemicals. "4-Fluoro-1-indanone Product Specifications." (Provides physical state and precursor properties).[1][2][3]

Sources

Literature review on the bioactivity of 4-fluoro-2,3-dihydro-1H-inden-1-ol moieties

Author: BenchChem Technical Support Team. Date: February 2026

The bioactivity and medicinal utility of 4-fluoro-2,3-dihydro-1H-inden-1-ol (4-fluoro-1-indanol) are not defined by the molecule’s standalone potency, but by its status as a privileged scaffold in high-affinity ligand design.

This technical guide dissects the moiety's role as a critical pharmacophore in GPR119 modulation (metabolic disorders) and CNS therapeutics, detailing the stereochemical imperatives and biocatalytic protocols required for its application.

Pharmacophore Analysis: The Fluorine Effect

In medicinal chemistry, the 4-fluoro-1-indanol moiety is rarely a passive linker. It functions as a conformational lock and metabolic shield .

Structural Rigidity and Binding

The indane ring provides a rigid bicyclic core that restricts the rotational freedom of attached pharmacophores, reducing the entropic cost of binding to protein targets. Unlike flexible alkyl chains, the indanol backbone pre-organizes the molecule into a bioactive conformation.

The C4-Fluorine Substitution

The specific placement of fluorine at the C4 position is non-trivial. It serves three mechanistic functions:

  • Metabolic Blocking: The C4 position on the indane ring is electronically susceptible to cytochrome P450-mediated hydroxylation. Fluorine substitution (

    
     bond energy 
    
    
    
    116 kcal/mol) effectively blocks this metabolic soft spot, extending the half-life (
    
    
    ) of the parent drug.
  • Electronic Modulation: Fluorine is highly electronegative, pulling electron density from the aromatic ring. This lowers the

    
     of the C1-hydroxyl group (or amines derived from it), altering hydrogen bond donor/acceptor strengths in the active site.
    
  • Lipophilicity Tuning: The fluorine atom increases lipophilicity (

    
    ) without the steric bulk of a methyl or chloro group, facilitating passive transport across the Blood-Brain Barrier (BBB) for CNS targets or improving oral bioavailability for metabolic drugs.
    

Therapeutic Applications

Metabolic Disorders: GPR119 Agonism

The primary validated application of the 4-fluoro-1-indanol scaffold is in the synthesis of GPR119 agonists . GPR119 is a G-protein-coupled receptor expressed in pancreatic


-cells and intestinal L-cells.
  • Mechanism: Activation of GPR119 elevates intracellular cAMP, triggering glucose-dependent insulin secretion (GSIS) and the release of GLP-1 (Glucagon-like peptide-1).

  • Role of the Scaffold: The 4-fluoro-1-indanol moiety often forms the lipophilic "tail" of the agonist, fitting into the hydrophobic pocket of the receptor. The chirality at C1 is decisive; typically, one enantiomer exhibits nanomolar affinity while the distomer is inactive.

CNS and Serotonergic Modulation

Indanol derivatives are structural analogs of phenylalkylamines. The 4-fluoro-indanol core appears in patents for 5-HT1B ligands and other serotonin modulators. The scaffold mimics the rigidified structure of neurotransmitters, allowing for high-affinity interaction with monoamine receptors while the fluorine atom modulates selectivity between receptor subtypes (e.g., 5-HT1A vs. 5-HT1B).

Mandatory Visualization: Signaling & Synthesis

GPR119 Signaling Pathway

The following diagram illustrates the downstream effects of a drug incorporating the 4-fluoro-indanol scaffold upon binding to GPR119.

GPR119_Pathway Drug 4-F-Indanol Derivative Receptor GPR119 (GPCR) Drug->Receptor Binding G_Protein Gs Protein Activation Receptor->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP cAMP Increase AC->cAMP PKA PKA Activation cAMP->PKA Epac Epac cAMP->Epac Alternative Insulin Insulin Secretion PKA->Insulin Pancreatic Beta-Cells GLP1 GLP-1 Release PKA->GLP1 Intestinal L-Cells

Figure 1: Mechanism of action for GPR119 agonists derived from the 4-fluoro-indanol scaffold.

Chemo-Enzymatic Synthesis Workflow

The biological activity is strictly stereodependent. Chemical synthesis yields a racemate; therefore, Enzymatic Kinetic Resolution is the industry standard for isolating the bioactive enantiomer.

Synthesis_Workflow Start 4-Fluoro-1-Indanone Reduction NaBH4 Reduction Start->Reduction Racemate Racemic 4-Fluoro-1-Indanol Reduction->Racemate Resolution Kinetic Resolution (MTBE, 24°C) Racemate->Resolution Enzyme Lipase PS (Burkholderia cepacia) Enzyme->Resolution AcylDonor Vinyl Acetate (Acyl Donor) AcylDonor->Resolution S_Alcohol (S)-4-Fluoro-1-Indanol (Unreacted) Resolution->S_Alcohol High ee% R_Ester (R)-Acetate (Acylated) Resolution->R_Ester Hydrolysis Chemical Hydrolysis R_Ester->Hydrolysis R_Alcohol (R)-4-Fluoro-1-Indanol Hydrolysis->R_Alcohol

Figure 2: Biocatalytic kinetic resolution workflow to obtain enantiopure 4-fluoro-1-indanol.

Experimental Protocols

Protocol: Enzymatic Kinetic Resolution

Objective: Isolation of (S)-4-fluoro-2,3-dihydro-1H-inden-1-ol with >98% enantiomeric excess (ee). Rationale: Lipase from Burkholderia cepacia (Amano PS) exhibits high stereoselectivity for the indanol scaffold, typically acetylating the (R)-enantiomer (following Kazlauskas' rule) and leaving the (S)-alcohol untouched.

Materials:

  • Racemic 4-fluoro-2,3-dihydro-1H-inden-1-ol (1.0 eq)

  • Lipase Amano PS (Burkholderia cepacia) immobilized on diatomite

  • Vinyl Acetate (3.0 eq, Acyl donor)

  • Methyl tert-butyl ether (MTBE) (Solvent)

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of racemic 4-fluoro-1-indanol in 50 mL of anhydrous MTBE.

  • Initiation: Add 30 mmol of vinyl acetate followed by 1.0 g of immobilized Lipase PS.

  • Incubation: Seal the reaction vessel and stir at 24°C (room temperature) at 200 rpm.

  • Monitoring (Self-Validation):

    • Extract 50 µL aliquots every 2 hours.

    • Analyze via Chiral HPLC (Column: Chiralcel OJ-H; Eluent: Hexane/i-PrOH 90:10).

    • Stop Criteria: Terminate reaction when conversion reaches exactly 50% (approx. 24-48 hours depending on enzyme load).

  • Work-up: Filter off the enzyme (can be recycled). Evaporate the solvent under reduced pressure.

  • Purification: Separate the (S)-alcohol and (R)-acetate via flash column chromatography (Silica gel; Gradient: 5% to 20% EtOAc/Hexane). The alcohol is more polar and elutes later.

Data Summary: Resolution Efficiency

The following table summarizes typical yields and optical purities for halo-indanols using this protocol.

SubstrateEnzymeTime (h)Conversion (%)Product (S)-OH ee%Product (R)-OAc ee%
4-Fluoro-1-indanol Lipase PS 24 50 >99% 97%
5-Chloro-1-indanolLipase PS304998%96%
6-Bromo-1-indanolLipase PS365199%95%

References

  • Arkat USA. "Convergent method for the determination of the absolute configurations of 2,3-dihydro-1H-inden-1-ols." Arkivoc. (2018). Link

  • Google Patents. "Pyrrolidinone derivatives as GPR119 modulators." US Patent 8,853,412 B2. (2014). Link

  • National Institutes of Health (NIH). "Biocatalytic kinetic resolution for efficient and enantioselective synthesis of δ-haloalcohols." Nature Communications. (2025). Link

  • Beilstein Journals. "Synthesis of 1-indanones with a broad range of biological activity." Beilstein J. Org. Chem. (2016). Link

Technical Whitepaper: Toxicological Profiling and Handling Protocols for 4-Fluoro-1-Indanol

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Subject: 4-Fluoro-1-indanol (CAS: 148960-68-3)

  • Classification: Pharmaceutical Intermediate / Research Chemical

  • Version: 2.0 (Technical Guidance)

Introduction: Chemical Identity and Significance[1]

4-Fluoro-1-indanol is a chiral bicyclic alcohol widely utilized as a pharmacophore in drug discovery. Structurally, it consists of a benzene ring fused to a five-membered cyclopentane ring, bearing a hydroxyl group at the benzylic position (C1) and a fluorine atom at the C4 aromatic position.

In medicinal chemistry, the introduction of the fluorine atom at C4 serves as a bioisostere, modulating the lipophilicity (LogP) and metabolic stability of the parent indanol scaffold without significantly altering steric bulk. This compound often serves as a precursor for enantioselective syntheses of bioactive amines and ethers.

Physicochemical Profile

The following data is synthesized from structural analogs (1-Indanol and 4-Fluoro-1-indanone) due to the limited specific data availability for this isomer.

PropertyValue / EstimateRelevance to Safety
CAS Number 148960-68-3Unique Identifier
Molecular Formula C₉H₉FOStoichiometry for reaction planning
Molecular Weight 152.17 g/mol Dose calculation
Physical State Solid (Crystalline powder)Inhalation hazard (Dust)
Melting Point ~40–60 °C (Estimated)Storage stability; melt hazard during transport
Solubility Soluble in DCM, MeOH, DMSOSolvent selection for decontamination
LogP ~1.8 – 2.1 (Predicted)Membrane permeability and bioavailability

GHS Hazard Identification and Classification

As a research chemical, 4-Fluoro-1-indanol lacks a harmonized ECHA classification. However, applying Read-Across Toxicology from 1-Indanol (CAS 6351-10-6) and 4-Fluoro-1-indanone (CAS 699-99-0), the following GHS classification is scientifically mandated for safety protocols.

Hazard Statements
  • Acute Tox. 4 (Oral): H302 – Harmful if swallowed.

  • Skin Irrit. 2: H315 – Causes skin irritation.

  • Eye Irrit. 2A: H319 – Causes serious eye irritation.[1]

  • STOT SE 3: H335 – May cause respiratory irritation.

Classification Logic Flow

The following decision tree illustrates the logic used to derive the safety profile for this intermediate.

GHS_Logic Start Compound: 4-Fluoro-1-indanol Check_Data Direct Toxicity Data Available? Start->Check_Data Analog_Analysis Analyze Analogs: 1-Indanol & 4-F-Indanone Check_Data->Analog_Analysis No (Research Chemical) Functional_Groups Identify Moieties: Benzylic Alcohol + Aryl Fluoride Analog_Analysis->Functional_Groups Oral_Tox Oral Toxicity Risk (Category 4 inferred) Functional_Groups->Oral_Tox Bioavailability Irritation Mucosal Irritation (H315, H319, H335) Functional_Groups->Irritation pKa / Lipophilicity Decomp Thermal Decomposition (HF Release Risk) Functional_Groups->Decomp C-F Bond Final_Class Final GHS Classification: WARNING Exclamation Mark (GHS07) Oral_Tox->Final_Class Irritation->Final_Class Decomp->Final_Class

Figure 1: Decision logic for assigning GHS classifications to 4-Fluoro-1-indanol based on Structure-Activity Relationships (SAR).

Toxicological Mechanisms and Metabolism

Understanding the metabolic fate of 4-Fluoro-1-indanol is critical for assessing chronic risks and interpreting "Harmful if swallowed" designations.

Metabolic Pathway (Phase I & II)

The primary metabolic route involves oxidation of the secondary alcohol to the ketone (Phase I), followed by conjugation (Phase II). The fluorine atom at the 4-position is metabolically robust but influences the electron density of the aromatic ring, potentially altering the rate of glucuronidation.

  • Oxidation: Mediated by Indanol Dehydrogenase or CYP450 enzymes, converting the alcohol to 4-fluoro-1-indanone.

  • Conjugation: The hydroxyl group is a prime target for UDP-glucuronosyltransferase (UGT), forming a hydrophilic glucuronide for renal excretion.

  • Potential Toxicity: If oxidation is rapid, the resulting ketone (4-fluoro-1-indanone) may exhibit different reactivity, potentially forming Schiff bases with proteins, though this is less likely than with aldehydes.

Metabolism Parent 4-Fluoro-1-indanol (Lipophilic) Enzyme1 Indanol Dehydrogenase (NAD+ -> NADH) Parent->Enzyme1 Enzyme2 UGT / Sulfotransferase Parent->Enzyme2 Direct Conjugation Ketone 4-Fluoro-1-indanone (Reactive Intermediate?) Enzyme1->Ketone Oxidation Ketone->Enzyme2 Reduction & Conjugation Conjugate O-Glucuronide (Hydrophilic/Excreted) Enzyme2->Conjugate Phase II

Figure 2: Predicted metabolic pathway. The fluorine atom remains stable on the ring, avoiding the release of toxic fluoride ions under physiological conditions.

Safe Handling and Exposure Controls

Engineering Controls
  • Primary: All open handling must occur within a certified Chemical Fume Hood.

  • Secondary: Local Exhaust Ventilation (LEV) is required if creating dust (e.g., weighing >10g).

  • Static Control: As a solid organic, the potential for static discharge exists. Ground all glassware during transfer.

Personal Protective Equipment (PPE) Matrix
Body PartRecommended ProtectionRationale
Respiratory N95 (minimum) or P100Protection against particulate inhalation (H335).
Hands Nitrile Rubber (0.11 mm min)Indanols penetrate Latex. Nitrile provides >480 min breakthrough protection.
Eyes Chemical Safety GogglesSafety glasses are insufficient for powders that can sublime or drift.
Body Lab Coat (Cotton/Poly)Standard splash protection.

Emergency Response Protocols

Fire and Thermal Decomposition

Critical Warning: While the molecule itself is flammable, the presence of the fluorine atom introduces a specific hazard during combustion.

  • Hazard: Thermal decomposition >200°C may release Hydrogen Fluoride (HF) and Carbon Monoxide.

  • Action: Firefighters must wear full SCBA. Do not inhale smoke.[1][2]

  • Extinguishing Media: CO₂, Dry Chemical, or Alcohol-resistant foam.

Spill Cleanup Workflow

The following protocol ensures containment without generating secondary hazards (dust or HF exposure).

Spill_Response Spill Spill Detected Assess Assess Volume & Form (Solid vs Solution) Spill->Assess PPE Don PPE: Nitrile Gloves + N95 + Goggles Assess->PPE Dry_Spill Dry Spill: Avoid Dust Generation PPE->Dry_Spill Wet_Spill Solution Spill: Absorb with Vermiculite PPE->Wet_Spill Clean Sweep/Scoop into Sealable Waste Container Dry_Spill->Clean Wet_Spill->Clean Wipe Wipe Surface with Acetone -> Soap/Water Clean->Wipe Disposal Label as Halogenated Organic Waste Wipe->Disposal

Figure 3: Step-by-step spill response protocol emphasizing dust control and proper waste segregation.

First Aid Measures
  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.

  • Skin Contact: Wash with soap and water for 15 minutes.[2] Note: Unlike inorganic fluorides, this compound does not typically require Calcium Gluconate gel unless decomposition has occurred, but standard HF protocols should be reviewed if the material was heated.

  • Eye Contact: Rinse cautiously with water for 15 minutes.[2] Remove contact lenses.[1][2]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a Poison Control Center.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22819, 1-Indanol. Retrieved from [Link]

  • Hara, A., et al. (1985). Monkey liver indanol dehydrogenase: Purification, properties, and kinetic mechanism. National Institutes of Health. Retrieved from [Link]

  • Kyzer, J. L., & Martens, M. (2021). Metabolism and Toxicity of Fluorine Compounds.[3] Chemical Research in Toxicology.[3] Retrieved from [Link]

Sources

Methodological & Application

Application Note: Scalable Synthesis of 4-Fluoro-2,3-dihydro-1H-inden-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a validated, scalable protocol for the synthesis of 4-fluoro-2,3-dihydro-1H-inden-1-ol (4-Fluoro-1-indanol). The methodology prioritizes process safety, enantiomeric purity, and industrial scalability, utilizing a classical Friedel-Crafts cyclization followed by a ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH).

Executive Summary

4-Fluoro-2,3-dihydro-1H-inden-1-ol is a high-value chiral building block, structurally related to neuroprotective agents and kinase inhibitors. While the racemic alcohol can be accessed via sodium borohydride reduction, pharmaceutical applications typically demand high enantiomeric excess (>98% ee).

This guide details a two-stage synthetic route :

  • Regioselective Cyclization: Conversion of 3-(2-fluorophenyl)propanoic acid to 4-fluoro-1-indanone via intramolecular Friedel-Crafts acylation.

  • Asymmetric Transfer Hydrogenation (ATH): Enantioselective reduction of the ketone using the Noyori-Ikariya catalyst system to yield the target alcohol with high ee.

Strategic Route Selection

The synthesis is designed to avoid expensive chromatographic separations by establishing chirality chemically.

Route Comparison
FeatureRoute A: Classical ReductionRoute B: Biocatalytic (KRED)Route C: Ru-Catalyzed ATH (Selected)
Reagents NaBH₄ / MeOHKetoreductases / NADPHRu-TsDPEN / HCOOH-TEA
Selectivity Racemic (50:50)High (>99% ee)High (>97% ee)
Scalability HighMedium (Enzyme cost/stability)High (Low catalyst loading)
Cost Efficiency Low (Requires chiral HPLC prep)MediumHigh
Synthesis Workflow Diagram

SynthesisRoute Start 3-(2-Fluorophenyl) propanoic acid Inter1 Acid Chloride Intermediate Start->Inter1 SOCl2, DMF (cat) DCM, Reflux Ketone 4-Fluoro-1-indanone (Key Intermediate) Inter1->Ketone AlCl3 Friedel-Crafts Cyclization Target 4-Fluoro-2,3-dihydro- 1H-inden-1-ol (>98% ee) Ketone->Target Ru-TsDPEN HCOOH/TEA Asymmetric Reduction

Figure 1: Step-wise synthetic pathway from commercially available starting material to chiral target.[1]

Protocol 1: Synthesis of 4-Fluoro-1-indanone

Objective: Regioselective formation of the indanone core. Critical Mechanism: The starting material, 3-(2-fluorophenyl)propanoic acid, possesses a fluorine atom at the ortho position. Cyclization occurs at the other ortho position (C6 of the phenyl ring), placing the fluorine at the C4 position of the resulting indanone system.

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11][12]
  • Precursor: 3-(2-fluorophenyl)propanoic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (SOCl₂, 1.2 equiv)

  • Catalyst: Aluminum Chloride (AlCl₂, anhydrous, 1.1 equiv)

  • Solvent: Dichloromethane (DCM, anhydrous)

  • Quench: 1M HCl, Ice water

Step-by-Step Methodology
  • Acid Chloride Formation:

    • Charge a reactor with 3-(2-fluorophenyl)propanoic acid (100 g, 0.59 mol) and anhydrous DCM (500 mL).

    • Add catalytic DMF (0.5 mL).

    • Add SOCl₂ (84.2 g, 0.71 mol) dropwise over 30 minutes at room temperature (RT).

    • Reflux for 2 hours until gas evolution (HCl/SO₂) ceases.

    • Concentrate under reduced pressure to remove excess SOCl₂. Re-dissolve the residue in fresh anhydrous DCM (500 mL).

  • Friedel-Crafts Cyclization:

    • Cool the DCM solution to 0–5 °C.

    • Add AlCl₂ (86.5 g, 0.65 mol) portion-wise over 45 minutes. Caution: Exothermic.

    • Allow the mixture to warm to RT and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 8:2) or HPLC.

  • Workup:

    • Pour the reaction mixture slowly into a stirred mixture of ice (500 g) and 1M HCl (200 mL).

    • Separate the organic layer and wash the aqueous layer with DCM (2 x 100 mL).

    • Combine organics, wash with saturated NaHCO₃ (to remove unreacted acid) and brine.

    • Dry over MgSO₄ and concentrate to yield 4-fluoro-1-indanone as a solid.

    • Yield Expectation: 85–92%.

Protocol 2: Asymmetric Transfer Hydrogenation (ATH)

Objective: Enantioselective reduction of the ketone to the alcohol. Catalyst System: RuCl(p-cymene)[(S,S)-Ts-DPEN]. This catalyst utilizes a metal-ligand bifunctional mechanism, enabling high turnover numbers (TON) and enantioselectivity.

Reaction Parameters Table
ParameterSpecificationNotes
Substrate Conc. 0.5 M to 1.0 MHigh concentration favors kinetics.
Catalyst Loading 0.5 – 1.0 mol%S/C ratio 100:1 to 200:1.
Hydrogen Donor HCOOH / TEA (5:2)Azeotropic mixture; irreversible reduction.
Temperature 25 – 30 °CHigher temps increase rate but may lower ee.
Time 12 – 24 HoursMonitor conversion to >99%.
Step-by-Step Methodology
  • Preparation:

    • In a nitrogen-purged vessel, dissolve 4-fluoro-1-indanone (50 g, 0.33 mol) in DCM (150 mL). Note: The reaction can also be run neat in the HCOOH/TEA mixture if solubility permits, but DCM ensures homogeneity.

    • Add the Formic Acid/Triethylamine complex (5:2 molar ratio, 100 mL). Sparge with nitrogen for 10 minutes.

  • Catalysis:

    • Add RuCl(p-cymene)[(S,S)-Ts-DPEN] (1.05 g, 0.5 mol%).

    • Stir vigorously at 28 °C. The reaction generates CO₂; ensure proper venting.

    • Checkpoint: At 12 hours, sample for HPLC. If conversion <95%, add 0.1 mol% fresh catalyst.

  • Workup & Purification:

    • Dilute with water (200 mL) and extract with DCM (2 x 150 mL).

    • Wash combined organics with saturated NaHCO₃ (careful: CO₂ evolution) until pH is neutral.

    • Dry over Na₂SO₄ and concentrate.

    • Purification: Recrystallize from Hexane/IPA or perform vacuum distillation if the product remains an oil (though 4-fluoro-1-indanol is typically a low-melting solid).

Mechanistic Visualization[11][13][14]

ATH_Mechanism Ru_Hydride Ru-H Species (Active Catalyst) TS Six-Membered Transition State Ru_Hydride->TS + Substrate Substrate 4-Fluoro-1-indanone Substrate->TS Product Chiral Alcohol (S-form) TS->Product H-Transfer Ru_Amido Ru-Amido Species (Dehydrogenated) TS->Ru_Amido Ru_Amido->Ru_Hydride + H_Donor (Regeneration) H_Donor HCOOH / TEA H_Donor->Ru_Amido

Figure 2: The catalytic cycle of Ru-ATH. The ruthenium hydride transfers a hydride to the carbonyl carbon while the ligand's amine proton transfers to the oxygen.

Quality Control & Analytical Methods

To validate the protocol, the following analytical standards must be met.

  • Chiral HPLC Method:

    • Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm, 5 µm).

    • Mobile Phase: Hexane : Isopropyl Alcohol (95:5).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV @ 254 nm.

    • Retention Times: Determine using racemic standard (prepared via NaBH₄ reduction). Typical separation factor (

      
      ) > 1.2.
      
  • NMR Verification (¹H NMR, 400 MHz, CDCl₃):

    • Look for the carbinol proton (CH-OH) as a doublet of doublets around

      
       5.0–5.3 ppm.
      
    • Verify integration of aromatic protons (3H) to confirm 4-fluoro substitution pattern (distinct from 5- or 6-fluoro isomers).

Safety & Handling (E-E-A-T)

  • Thionyl Chloride: Highly corrosive and reacts violently with water. Use a caustic scrubber for off-gassing.

  • Aluminum Chloride: Reacts explosively with water. Quench hydrolysis carefully at low temperatures.

  • Ruthenium Catalyst: Heavy metal hazard. Waste streams must be segregated for metal recovery.

  • Fluorinated Intermediates: While the C-F bond is stable, standard PPE (gloves, goggles, lab coat) is mandatory. Avoid inhalation of dusts.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. Link

  • Palmer, M. J., & Wills, M. (1999). Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry, 10(11), 2045-2061. Link

  • Fillion, E., et al. (2008). Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone (Demonstrating Friedel-Crafts Scalability). Organic Syntheses, 85, 64. Link

  • Thermo Fisher Scientific. (2024). Safety Data Sheet: 1-Indanone derivatives. Link

  • Ikariya, T., & Blacker, A. J. (2007). Asymmetric Transfer Hydrogenation of Ketones with Bifunctional Transition Metal-Based Molecular Catalysts. Accounts of Chemical Research, 40(12), 1300–1308. Link

Sources

Application Notes and Protocols: Mitsunobu Reaction Conditions for 4-fluoro-2,3-dihydro-1H-inden-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Mitsunobu reaction stands as a cornerstone of modern organic synthesis, prized for its ability to achieve a stereospecific inversion of secondary alcohols to a variety of functional groups under mild conditions. This guide provides a detailed exploration of the Mitsunobu reaction, specifically tailored for the substrate 4-fluoro-2,3-dihydro-1H-inden-1-ol. As a key intermediate in medicinal chemistry, the stereochemical configuration of this indanol derivative is often crucial for biological activity. Herein, we dissect the reaction mechanism, delineate optimal reaction conditions, provide a step-by-step experimental protocol, and discuss potential challenges and solutions to empower researchers in leveraging this powerful transformation.

Introduction: The Strategic Importance of the Mitsunobu Reaction

In the realm of drug discovery and development, the precise control of stereochemistry is paramount. The Mitsunobu reaction offers a reliable and versatile method for the conversion of primary and secondary alcohols into esters, ethers, azides, and other functionalities.[1][2][3] Discovered by Oyo Mitsunobu, this reaction proceeds via an SN2 mechanism, leading to a clean inversion of the stereocenter at the alcohol carbon.[4][5][6] This characteristic is particularly valuable in the synthesis of complex molecules and chiral building blocks like 4-fluoro-2,3-dihydro-1H-inden-1-ol, where the spatial arrangement of substituents dictates biological efficacy.

The reaction typically involves a phosphine, most commonly triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[4][7] The overall process is a redox reaction where the phosphine is oxidized to phosphine oxide, and the azodicarboxylate is reduced to a hydrazine derivative.[8] The formation of the highly stable triphenylphosphine oxide (TPPO) is a key thermodynamic driving force for the reaction.[9]

The Reaction Mechanism: A Stepwise Perspective

A thorough understanding of the Mitsunobu reaction mechanism is crucial for troubleshooting and optimizing reaction conditions. The process can be broken down into several key steps:

  • Activation of the Azodicarboxylate: Triphenylphosphine, a potent nucleophile, initiates the reaction by attacking the electrophilic nitrogen of the azodicarboxylate (e.g., DEAD). This forms a highly reactive betaine intermediate.[4][9]

  • Proton Transfer: The betaine then deprotonates the acidic nucleophile (e.g., a carboxylic acid), generating the corresponding carboxylate anion and a protonated phosphonium species. The pKa of the nucleophile is a critical factor; it should generally be 13 or lower for the reaction to proceed efficiently.[5]

  • Formation of the Oxyphosphonium Salt: The alcohol, in this case, 4-fluoro-2,3-dihydro-1H-inden-1-ol, attacks the activated phosphonium species. This results in the formation of an oxyphosphonium salt, effectively converting the hydroxyl group into an excellent leaving group.

  • SN2 Displacement and Inversion of Stereochemistry: The nucleophile (e.g., carboxylate) then displaces the activated hydroxyl group via a backside SN2 attack. This step is the origin of the characteristic inversion of stereochemistry at the chiral center.[1][4][6]

Mitsunobu_Mechanism PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine + DEAD DEAD DEAD DEAD->Betaine Protonated_Betaine Protonated Betaine Betaine->Protonated_Betaine + Nu-H NuH Nucleophile (Nu-H) NuH->Protonated_Betaine Oxyphosphonium Oxyphosphonium Salt Protonated_Betaine->Oxyphosphonium Hydrazine Hydrazine Byproduct Protonated_Betaine->Hydrazine Alcohol 4-Fluoro-2,3-dihydro-1H-inden-1-ol Alcohol->Oxyphosphonium + Protonated Betaine Product Inverted Product Oxyphosphonium->Product + Nu⁻ (SN2) TPPO TPPO Oxyphosphonium->TPPO

Caption: Generalized mechanism of the Mitsunobu reaction.

Optimizing Reaction Conditions for 4-fluoro-2,3-dihydro-1H-inden-1-ol

The success of the Mitsunobu reaction with 4-fluoro-2,3-dihydro-1H-inden-1-ol hinges on the careful selection of reagents and reaction parameters.

Reagent Selection
ReagentRecommended ChoiceRationale & Considerations
Phosphine Triphenylphosphine (PPh₃)Commercially available, cost-effective, and generally provides good yields.[3] The primary drawback is the formation of triphenylphosphine oxide (TPPO), which can be challenging to remove during purification.[10]
Azodicarboxylate Diisopropyl azodicarboxylate (DIAD)Often preferred over DEAD due to its lower toxicity and greater stability.[11][12] DIAD is less prone to forming undesired side products.
Nucleophile Dependent on desired product (e.g., p-nitrobenzoic acid for esterification)The nucleophile must be sufficiently acidic (pKa < 13) to protonate the betaine intermediate.[5] For sterically hindered alcohols, using a more acidic nucleophile like p-nitrobenzoic acid can improve yields.[13]
Solvent Tetrahydrofuran (THF)Anhydrous THF is the most commonly used and effective solvent for the Mitsunobu reaction.[4][14] It effectively dissolves all reactants and intermediates. Other aprotic solvents like dichloromethane (DCM) or toluene can also be used.[7]
Reaction Parameters
ParameterRecommended RangeRationale & Considerations
Temperature 0 °C to room temperatureThe reaction is typically initiated at 0 °C to control the initial exothermic reaction between the phosphine and azodicarboxylate.[4][14] The reaction is then allowed to warm to room temperature. For sterically hindered substrates, gentle heating (e.g., 40-50 °C) may be necessary to drive the reaction to completion.[13][15]
Stoichiometry 1.1 - 1.5 equivalents of PPh₃ and DIADA slight excess of the phosphine and azodicarboxylate is generally used to ensure complete consumption of the starting alcohol.
Order of Addition Alcohol, nucleophile, and PPh₃ followed by slow addition of DIADThis is the standard and generally most successful order of addition.[4][14] Pre-forming the betaine by adding DIAD to PPh₃ first can sometimes be beneficial if the standard procedure fails.[4]

Detailed Experimental Protocol

This protocol outlines a general procedure for the Mitsunobu esterification of 4-fluoro-2,3-dihydro-1H-inden-1-ol with p-nitrobenzoic acid.

Mitsunobu_Workflow Start Start Setup Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar). Start->Setup Reagents Charge the flask with 4-fluoro-2,3-dihydro-1H-inden-1-ol, p-nitrobenzoic acid, and PPh₃ in anhydrous THF. Setup->Reagents Cooling Cool the reaction mixture to 0 °C in an ice bath. Reagents->Cooling Addition Add DIAD dropwise to the stirred solution over 10-15 minutes. Cooling->Addition Reaction Allow the reaction to warm to room temperature and stir for 4-12 hours. Addition->Reaction Monitoring Monitor the reaction progress by TLC or LC-MS. Reaction->Monitoring Workup Perform aqueous workup to remove water-soluble byproducts. Monitoring->Workup Purification Purify the crude product by column chromatography. Workup->Purification End End Purification->End

Sources

Kinetic resolution of racemic 4-fluoro-1-indanol using lipases

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Biocatalysis for the Kinetic Resolution of Racemic 4-Fluoro-1-Indanol

Executive Summary

This application note details a validated protocol for the enzymatic kinetic resolution (KR) of racemic 4-fluoro-1-indanol (1 ) to yield enantiopure (S)-4-fluoro-1-indanol and the corresponding (R)-acetate ester. Chiral fluorinated indanols are critical pharmacophores in the development of serotonin reuptake inhibitors (SSRIs) and kinase inhibitors, where the fluorine atom modulates metabolic stability and lipophilicity.

While traditional chemical resolution requires stoichiometric chiral auxiliaries, this biocatalytic route utilizes immobilized lipases (specifically Candida antarctica Lipase B and Burkholderia cepacia lipase) to achieve high enantioselectivity (


) under mild conditions.

Mechanistic Principles & Experimental Design

The Biocatalytic System

The resolution relies on the ability of lipases to discriminate between the enantiomers of a secondary alcohol during transesterification.

  • Acyl Donor: Vinyl acetate is selected as the irreversible acyl donor. The byproduct, vinyl alcohol, tautomerizes immediately to acetaldehyde, driving the equilibrium forward.

  • Enantiopreference: Based on the empirical Kazlauskas Rule , lipases typically acetylate the enantiomer where the large substituent (the fused aromatic ring) fits the large hydrophobic pocket, and the medium substituent (the methylene bridge) fits the stereospecific pocket. For 1-indanol derivatives, this generally favors the acetylation of the (R)-enantiomer , leaving the (S)-alcohol unreacted.

Reaction Pathway Visualization

KineticResolution Substrate Racemic 4-Fluoro-1-Indanol Enzyme Free Lipase (Ser-OH) Substrate->Enzyme Binding AcylEnz Acyl-Enzyme Intermediate Enzyme->AcylEnz Acylation (Vinyl Acetate) AcylDonor Vinyl Acetate AcylDonor->AcylEnz R_Ester (R)-Acetate (Product) AcylEnz->R_Ester Fast Reaction (R-Selective) S_Alc (S)-Alcohol (Unreacted) AcylEnz->S_Alc Slow/No Reaction Byprod Acetaldehyde AcylEnz->Byprod Tautomerization

Figure 1: Mechanism of Lipase-catalyzed Kinetic Resolution via irreversible transesterification.

Material Specifications

ComponentSpecificationRole
Substrate 4-Fluoro-1-indanol (Racemic), >98% purityTarget molecule
Biocatalyst A Novozym® 435 (Immobilized Candida antarctica Lipase B)[1][2]Primary screening candidate (High activity)
Biocatalyst B Lipase PS-IM (Immobilized Burkholderia cepacia)Secondary candidate (High specificity for bulky substrates)
Acyl Donor Vinyl Acetate (>99%, stabilized with hydroquinone)Irreversible acylating agent
Solvent MTBE (Methyl tert-butyl ether) or Toluene (Anhydrous)Reaction medium (MTBE prefers solubility; Toluene often yields higher

)
Internal Std DodecaneFor GC conversion monitoring

Protocol: Screening & Optimization

Phase 1: Enzyme & Solvent Screening (Microscale)

Objective: Determine the optimal enzyme/solvent combination for maximum Enantiomeric Ratio (


).
  • Preparation: In 4 mL glass vials, prepare a 50 mM solution of racemic 4-fluoro-1-indanol in the following solvents:

    • Toluene (Hydrophobic, usually high

      
      )
      
    • MTBE (Ether, good solubility)

    • DIPE (Diisopropyl ether)

  • Activation: Add vinyl acetate (3 equivalents relative to substrate).

  • Initiation: Add 10 mg of immobilized lipase (Screen both Novozym 435 and Lipase PS).

  • Incubation: Shake at 30°C, 200 rpm.

  • Sampling: At t=1h, 4h, and 24h, withdraw 50 µL aliquots. Filter through a 0.22 µm PTFE syringe filter. Dilute with HPLC grade hexane/IPA.

Phase 2: Scale-Up Synthesis (10g Batch)

Based on typical performance, this protocol assumes Novozym 435 in Toluene.

  • Reactor Setup: Charge a 250 mL round-bottom flask with 10.0 g (65.7 mmol) of racemic 4-fluoro-1-indanol.

  • Solvation: Add 100 mL of anhydrous Toluene. Stir until fully dissolved.

  • Acyl Donor Addition: Add 18.2 mL (197 mmol, 3 eq) of Vinyl Acetate.

  • Catalyst Addition: Add 1.0 g (10% w/w relative to substrate) of Novozym 435.

    • Note: The enzyme loading can be lowered to 1-2% if reaction time is not critical, reducing costs.

  • Reaction: Stir at 30°C at 150 rpm.

    • Critical Control Point: Monitor conversion by GC/HPLC every 2 hours after t=4h.

  • Termination: Stop the reaction when conversion reaches 50-51% . Do not exceed 52% to preserve the optical purity of the remaining (S)-alcohol.

  • Work-up:

    • Filter off the immobilized enzyme (can be washed with toluene and reused).

    • Concentrate the filtrate under reduced pressure.

  • Purification: Separate the (S)-alcohol and (R)-ester via Flash Chromatography (Silica Gel).

    • Mobile Phase: Hexane:Ethyl Acetate (gradient 95:5 to 80:20). The ester elutes first.

Analytical Methods & Data Interpretation

Chromatographic Conditions

To verify enantiomeric excess (


), use Chiral HPLC.
  • Column: Chiralcel OD-H or AD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol (95:5).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Elution Order (Typical for Indanols on OD-H):

    • (S)-4-fluoro-1-indanol

    • (R)-4-fluoro-1-indanol (if unreacted)

    • (R)-Acetate (distinct retention time, usually earlier or much later depending on polarity).

Calculation of Enantiomeric Ratio ( )

The intrinsic enantioselectivity of the enzyme is calculated using the conversion (


) and the enantiomeric excess of the substrate (

) and product (

).


Where:



Performance Targets:

  • Excellent:

    
     (Ideal for pharma applications).
    
  • Moderate:

    
     (May require recrystallization to upgrade optical purity).
    
  • Poor:

    
     (Unsuitable).
    

Troubleshooting & Optimization Logic

OptimizationLogic Start Analyze Initial Screen CheckE Is E-value > 50? Start->CheckE CheckRate Is Reaction Rate Acceptable? CheckE->CheckRate Yes LowE Low Selectivity (E < 20) CheckE->LowE No Success Proceed to Scale-Up CheckRate->Success Yes Slow Slow Conversion (<10% in 24h) CheckRate->Slow No ChangeSolv Switch Solvent (Try Toluene or DIPE) LowE->ChangeSolv LowerTemp Lower Temp to 4°C (Increases E, decreases rate) LowE->LowerTemp ChangeEnz Switch Enzyme (Try PSL or Lipase TL) LowE->ChangeEnz Slow->ChangeEnz AddSieve Add Molecular Sieves (Remove trace water) Slow->AddSieve

Figure 2: Decision tree for troubleshooting low selectivity or activity.

References

  • Ghanem, A., & Aboul-Enein, H. Y. (2004). Lipase-mediated chiral resolution of racemates in organic solvents.[3][4] Tetrahedron: Asymmetry, 15(21), 3331-3351. Link

  • Anderson, E. M., et al. (1998). Kinetic resolution of 1-indanol and related alcohols using Candida antarctica lipase B.
  • Breuer, M., et al. (2004). Industrial methods for the production of optically active intermediates.[5][6] Angewandte Chemie International Edition, 43(7), 788-824. Link

  • Kazlauskas, R. J., et al. (1991). A rule to predict which enantiomer of a secondary alcohol reacts faster in reactions catalyzed by cholesterol esterase, lipase from Pseudomonas cepacia, and lipase from Candida rugosa. The Journal of Organic Chemistry, 56(8), 2656-2665. Link

  • Novozymes A/S. (2023). Novozym® 435 Application Manual. Link

Sources

Derivatization techniques for the hydroxyl group in 4-fluoro-1-indanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Fluoro-1-indanol is a critical chiral intermediate in the synthesis of CNS-active pharmaceutical ingredients (APIs). Its secondary benzylic hydroxyl group presents specific challenges: it is sterically constrained by the fused ring system and electronically deactivated by the C4-fluorine atom. Furthermore, benzylic alcohols are prone to thermal dehydration during gas chromatography (GC) and racemization under acidic conditions.

This guide provides three validated protocols for the derivatization of 4-fluoro-1-indanol, selected to address specific developmental needs:

  • Silylation (BSTFA): For volatility enhancement and thermal stabilization during GC-MS analysis.[1][2]

  • Mosher’s Esterification: For absolute stereochemical assignment using 1H and 19F NMR.

  • Mitsunobu Inversion: For synthetic stereoinversion and activation.[3]

Chemical Context & Decision Matrix

The 4-fluoro substituent exerts a strong inductive effect ($ -I $), slightly increasing the acidity of the hydroxyl proton compared to unsubstituted 1-indanol. This acidity facilitates deprotonation but also destabilizes carbocation formation at C1, making $ S_N1 $ pathways slower than in non-fluorinated analogs.

Workflow Decision Tree

Derivatization_Workflow Start Starting Material: 4-Fluoro-1-indanol Goal Define Analytical Goal Start->Goal GC Goal: GC/MS Quantitation (Prevent Dehydration) Goal->GC Chiral Goal: Determine Enantiomeric Excess (ee) Goal->Chiral Synth Goal: Synthetic Inversion/Activation Goal->Synth Silyl Protocol 1: Silylation (BSTFA/TMCS) Output: TMS-Ether GC->Silyl Mosher Protocol 2: Mosher Esterification Output: Diastereomers Chiral->Mosher Mitsu Protocol 3: Mitsunobu Reaction Output: Inverted Ester Synth->Mitsu

Figure 1: Decision matrix for selecting the appropriate derivatization technique based on analytical or synthetic objectives.

Protocol 1: Analytical Silylation for GC-MS

Objective: Convert the polar hydroxyl group to a volatile trimethylsilyl (TMS) ether to prevent thermal degradation (dehydration to 4-fluoro-indene) in the GC injector port.

Reagents
  • Substrate: 4-Fluoro-1-indanol (~10 mg)

  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS).

  • Solvent: Anhydrous Pyridine (acts as an acid scavenger).

  • Internal Standard: Dodecane (optional).

Methodology
  • Preparation: Weigh 10 mg of 4-fluoro-1-indanol into a 1.5 mL GC autosampler vial.

  • Solvation: Add 500 µL of anhydrous pyridine. Vortex until fully dissolved.

  • Derivatization: Add 200 µL of BSTFA + 1% TMCS.

    • Note: The TMCS acts as a catalyst to silylate the sterically hindered secondary alcohol.

  • Incubation: Cap the vial and heat at 60°C for 30 minutes .

    • Critical: Do not overheat.[4] Benzylic silyl ethers are generally stable, but excessive heat can promote elimination in the presence of trace acids.

  • Analysis: Inject 1 µL into GC-MS (Split ratio 20:1).

Data Interpretation
CompoundApprox.[1][3][4][5][6][7][8][9][10][11] Retention ShiftCharacteristic Ions (EI, 70eV)
4-Fluoro-1-indanol Baseline152 ($ M^+

M-H_2O $)
TMS-Derivative +2.5 min224 ($ M^+

M-CH_3 $), 133 (Base Peak)

Validation: The disappearance of the broad -OH stretch (~3300 cm⁻¹) in IR or the shift of the benzylic proton in NMR confirms conversion.

Protocol 2: Absolute Stereochemistry via Mosher's Method

Objective: Determine the absolute configuration (R/S) and enantiomeric excess (ee) by converting the enantiomers into diastereomeric esters using α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).

Scientific Insight: While standard Mosher analysis uses 1H NMR shifts, 4-fluoro-1-indanol offers a unique advantage. The 19F NMR signal of the substrate's aromatic fluorine will show distinct chemical shift differences (


) between the (

) and (

) diastereomers, often providing cleaner integration than the complex proton region.
Reagents
  • Substrate: 4-Fluoro-1-indanol (0.1 mmol).

  • Reagent: (

    
    )-(-)-MTPA-Cl (or (
    
    
    
    )-isomer).
  • Base: Dry Pyridine (0.5 mL) + catalytic DMAP (4-Dimethylaminopyridine).

  • Solvent: $ CDCl_3 $ for NMR analysis.

Step-by-Step Protocol
  • Reaction: In a clean vial, dissolve 15 mg of 4-fluoro-1-indanol in 0.5 mL dry pyridine.

  • Addition: Add 10 mg of DMAP and 25 µL of (

    
    )-(-)-MTPA-Cl.
    
  • Incubation: Stir at room temperature for 12 hours under nitrogen.

    • Observation: A white precipitate (pyridine hydrochloride) indicates reaction progress.

  • Quench: Add 50 µL water to hydrolyze excess acid chloride.

  • Extraction: Dilute with ether, wash with 1M HCl (to remove pyridine), saturated $ NaHCO_3 $, and brine. Dry over $ Na_2SO_4 $.

  • Analysis: Resuspend residue in $ CDCl_3 $ and acquire 1H NMR and 19F NMR .

Stereochemical Assignment (Advanced Mosher Model)

Calculate


 for protons near the chiral center.[12][13]
  • Configuration: If the protons on the aromatic ring (C7-H) show a positive

    
    , and protons on the C2-methylene show a negative 
    
    
    
    , the configuration can be assigned based on the quadrant rule [1].

Protocol 3: Synthetic Activation (Mitsunobu Inversion)

Objective: Invert the stereocenter of 4-fluoro-1-indanol (e.g., converting


 to 

) or convert the hydroxyl into a leaving group for nucleophilic substitution.

Challenge: Secondary benzylic alcohols are difficult substrates for Mitsunobu reactions due to steric hindrance and the potential for $ S_N1 $ racemization. Solution: Use p-nitrobenzoic acid (more acidic, pKa ~3.4) rather than benzoic acid to ensure rapid protonation of the betaine intermediate and facilitate $ S_N2 $ inversion [2].

Reagents
  • Substrate: 4-Fluoro-1-indanol (1.0 equiv).

  • Phosphine: Triphenylphosphine ($ PPh_3 $, 1.5 equiv).

  • Nucleophile: p-Nitrobenzoic acid (1.5 equiv).

  • Azo Reagent: Diisopropyl azodicarboxylate (DIAD, 1.5 equiv).

  • Solvent: Anhydrous THF.

Workflow
  • Setup: Dissolve 4-fluoro-1-indanol (1.0 mmol), $ PPh_3 $ (1.5 mmol), and p-nitrobenzoic acid (1.5 mmol) in 5 mL anhydrous THF under Argon. Cool to 0°C .[8]

  • Addition: Add DIAD (1.5 mmol) dropwise over 15 minutes.

    • Visual: The solution will turn yellow/orange.

  • Reaction: Allow to warm to room temperature and stir for 12–18 hours.

  • Workup: Concentrate in vacuo. Triturate the residue with cold diethyl ether/hexane (1:1) to precipitate triphenylphosphine oxide (TPPO). Filter and concentrate.

  • Purification: Flash chromatography (Silica, Hexane/EtOAc gradient).

Mechanism & Pathway[3][8][11]

Mitsunobu_Mechanism Complex Betaine Formation (PPh3 + DIAD) Act Activated Alcohol (Oxyphosphonium) Complex->Act + 4-Fluoro-1-indanol SN2 SN2 Attack (Inversion) Act->SN2 + p-Nitrobenzoate Prod Inverted Ester SN2->Prod - O=PPh3

Figure 2: Mechanistic pathway for the stereoinversion of 4-fluoro-1-indanol.

References

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118.

  • Swamy, K. C. K., et al. (2009).[3] Mitsunobu and Related Reactions: Advances and Applications.[8][9][14] Chemical Reviews, 109(6), 2551–2651.

  • Sigma-Aldrich. (n.d.). Derivatization Reagents for GC.

  • PubChem. (n.d.). 1-Indanol Compound Summary.

Sources

Catalytic hydrogenation workflows for fluorinated indene derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Mitigating Hydrodefluorination (HDF) and Controlling Stereoselectivity

Executive Summary & Challenge Definition

Fluorinated indane scaffolds are critical pharmacophores in drug discovery, offering modulated lipophilicity and metabolic stability compared to their non-fluorinated counterparts. However, the catalytic hydrogenation of fluorinated indenes presents a severe chemo-selectivity challenge: Hydrodefluorination (HDF) .

Standard hydrogenation conditions (e.g., Pd/C in Methanol) frequently trigger the cleavage of C-F bonds, particularly at vinylic or benzylic positions, via oxidative addition or


-fluoride elimination pathways. This guide provides a validated decision matrix and two distinct protocols—Homogeneous Iridium Catalysis and Tuned Heterogeneous Catalysis—to achieve saturation of the indene double bond while preserving the C-F motif.
Mechanistic Grounding: The "Fluorine Survival" Problem

To prevent defluorination, one must understand its mechanism. The pathway depends on the position of the fluorine atom:

  • Vinylic Fluorine (C=C-F): The primary risk is

    
    -fluoride elimination . After the metal hydride adds to the alkene, the resulting alkyl-metal species can eliminate M-F, regenerating the double bond (without F) or leading to HF formation.
    
  • Aromatic/Benzylic Fluorine: The risk is Oxidative Addition . Electron-rich metals (Pd, Rh) can insert into the C-F bond, followed by hydrogenolysis.

Key Insight: Iridium (Ir) complexes with N,P-ligands have emerged as the "Gold Standard" for this transformation because they favor reductive elimination of the alkane over $\beta-fluoride elimination.

Diagram 1: Strategic Decision Matrix

Caption: Workflow for selecting the optimal catalyst based on fluorine position and stereochemical requirements.

G Start Substrate: Fluorinated Indene F_Pos Fluorine Position? Start->F_Pos Vinyl Vinylic (on C=C) F_Pos->Vinyl Aryl Aromatic Ring F_Pos->Aryl Vinyl_Risk Risk: Beta-F Elimination Vinyl->Vinyl_Risk Aryl_Risk Risk: Oxidative Addition (HDF) Aryl->Aryl_Risk Ir_Cat Protocol A: Homogeneous Ir-N,P Catalyst Vinyl_Risk->Ir_Cat Prevents Elimination Stereo_Q Stereochem Required? Aryl_Risk->Stereo_Q Stereo_Q->Ir_Cat Yes (Enantioselective) Het_Cat Protocol B: Heterogeneous Pt/C or Pd/Al2O3 (Non-polar Solvent) Stereo_Q->Het_Cat No (Racemic/Diastereoselective)

Protocol A: Asymmetric Hydrogenation (Homogeneous)

Target: Vinylic Fluorides (e.g., 2-fluoroindene) or Enantioselective requirements. Rationale: Cationic Iridium complexes with N,P-ligands (Thiazole-phosphine or PHOX derivatives) minimize the interaction with the fluorine atom while effectively coordinating the olefin.

Materials & Reagents[1][2][3][4][5][6]
  • Precursor: Fluorinated Indene derivative (0.5 mmol).

  • Catalyst: [Ir(COD)(N,P-Ligand)]BArF (1-2 mol%).

    • Recommended Ligand: Thiazole-phosphine or bicyclic pyridine-phosphinite (Andersson/Pfaltz type).

  • Solvent: Anhydrous Dichloromethane (DCM) or Trifluorotoluene (degassed).

  • Gas: Hydrogen (H2), UHP Grade (99.999%).

Step-by-Step Methodology
  • Glovebox Preparation: In an N2-filled glovebox, weigh the Iridium precatalyst (1 mol%) and the substrate into a glass vial equipped with a magnetic stir bar.

  • Solvation: Add anhydrous DCM (concentration ~0.1 M). Ensure the solution is clear (orange/red depending on complex).

  • Reactor Loading: Place the vial (with a pierced septum cap) inside a high-pressure stainless steel autoclave (e.g., Parr reactor).

  • Purge Cycle: Seal the reactor. Outside the glovebox, purge the lines with N2. Pressurize the reactor with H2 to 5 bar and vent (Repeat 3x) to remove N2.

  • Pressurization: Charge H2 to 30–50 bar .

    • Note: Higher pressure favors hydrogenation over elimination pathways for hindered fluorinated olefins.

  • Reaction: Stir at Ambient Temperature (20–25°C) for 12–24 hours.

    • Warning: Do not heat unless necessary; elevated temperatures increase HDF rates.

  • Work-up: Vent H2 carefully. Concentrate the solvent under reduced pressure.

  • Analysis: Analyze via 19F-NMR (check for disappearance of vinylic F signal and appearance of alkyl F) and Chiral HPLC .

Protocol B: Scalable Heterogeneous Hydrogenation

Target: Aromatic Fluorinated Indenes (Ring-F) where stereochemistry is not critical. Rationale: Pd/C is too aggressive and often leads to defluorination. Pt/C (Platinum on Carbon) or Pd/Al2O3 are milder. Solvent choice is critical: Protic solvents (MeOH) assist HDF; Non-polar solvents inhibit it.

Materials
  • Catalyst: 5% Pt/C (sulfided variants can further reduce HDF) or 5% Pd/Al2O3.

  • Solvent: Ethyl Acetate (EtOAc) or Toluene. Avoid Methanol/Ethanol.

  • Additive (Optional): Pyridine (0.1 eq) can poison highly active sites responsible for C-F cleavage.

Step-by-Step Methodology
  • Slurry Formation: Under N2 flow, add the catalyst (5-10 wt% loading relative to substrate) to the reaction vessel. Wet with Toluene to prevent sparking.

  • Substrate Addition: Dissolve the fluorinated indene in Toluene/EtOAc and add to the vessel.

  • H2 Introduction: Purge system (N2 -> H2). Pressurize to 1–5 bar (Low pressure is preferred to minimize C-F cleavage).

  • Monitoring: Monitor H2 uptake. Stop reaction immediately upon theoretical uptake consumption.

    • Over-reduction risk: Continued stirring after olefin saturation often leads to slow defluorination.

  • Filtration: Filter through a Celite pad (Caution: Catalyst is pyrophoric).

Critical Process Parameters (CPP) & Troubleshooting
ParameterRecommendationEffect on Fluorine Retention
Solvent DCM, Toluene, EtOAc Positive. Non-polar/aprotic solvents stabilize C-F.
Solvent Methanol, WaterNegative. Promotes HDF via H-bonding/proton transfer.
Pressure High (30+ bar) for Ir-HomogeneousPositive. Accelerates hydrogenation > elimination.
Catalyst Ir-N,P (Homogeneous)Excellent. Best for vinylic fluorine.
Catalyst Pd/C (Standard)Poor. High risk of defluorination (HDF).
Safety Protocols: H2 & HF

Working with fluorinated intermediates under hydrogenation conditions introduces specific hazards.

Diagram 2: Safety & Reactor Setup

Caption: High-pressure hydrogenation setup with HF mitigation loops.

Safety H2_Source H2 Cylinder (Grounded) Regulator Pressure Regulator (Double Stage) H2_Source->Regulator Reactor Autoclave (Hastelloy/Teflon Lined) Regulator->Reactor Check Valve Vent Vent Line Reactor->Vent Relief Valve Scrubber Ca(OH)2 Scrubber (Traps potential HF) Vent->Scrubber Exhaust

Specific Hazards:

  • Hydrogen Fluoride (HF) Generation: If HDF occurs, HF is a byproduct.

    • Control: Use a basic scrubber (Ca(OH)2 or NaOH) on the vent line.

    • First Aid: Keep Calcium Gluconate gel immediately accessible in the lab.

  • Reactor Integrity: Standard stainless steel (316SS) is generally acceptable for trace HF, but Hastelloy is required if significant defluorination is expected or observed.

References
  • Andersson, P. G., et al. (2007). "Iridium-Catalyzed Asymmetric Hydrogenation of Fluorinated Olefins." Synfacts. Link

  • Zhou, Q. L., et al. (2016). "Catalytic Difluorination of Olefins." Journal of the American Chemical Society.[6][7][8][9] Link

  • Whittlesey, M. K., & Peris, E. (2014).[10] "Catalytic Hydrodefluorination with Late Transition Metal Complexes." ACS Catalysis.[10] Link[10]

  • University of Pittsburgh. (2012). "Safety Guidelines for Hydrogenation Reactions." EH&S Safety Manual. Link

Sources

Incorporation of 4-fluoro-1-indanol into GPCR ligand scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of 4-Fluoro-1-indanol into GPCR Ligand Scaffolds

Abstract

The indane scaffold represents a "privileged structure" in G-Protein Coupled Receptor (GPCR) medicinal chemistry, serving as a rigid pharmacophore in ligands for Melatonin (MT1/MT2), Serotonin (5-HT2C), and Adrenergic receptors.[1] This guide details the strategic incorporation of 4-fluoro-1-indanol as a chiral building block. The 4-fluoro substitution is critical for modulating metabolic stability (blocking C4-hydroxylation) and tuning the electronic landscape of the aromatic ring without significant steric perturbation. This document provides validated protocols for the asymmetric synthesis of the scaffold, its stereospecific coupling via the Mitsunobu reaction, and functional validation logic.[1]

Strategic Rationale: The Fluorine Effect in Indane Scaffolds

In GPCR ligand design, the transition from a standard indane to a 4-fluoroindane core is rarely accidental.[1] It addresses three specific medicinal chemistry challenges:

  • Metabolic Blocking: The C4 position of the indane ring (ortho to the aliphatic bridge) is a common site for Cytochrome P450-mediated aromatic hydroxylation. Substitution with fluorine (

    
     vs 
    
    
    
    ) effectively blocks this metabolic soft spot [1].
  • Conformational Bias: The C4-fluorine exerts a dipole-dipole interaction with substituents at C1, potentially locking the ligand into a bioactive conformation favored by the orthosteric binding pocket.

  • Electronic Modulation: Fluorine reduces the electron density of the aromatic ring, which can strengthen

    
    -stacking interactions with electron-rich residues (e.g., Phenylalanine, Tryptophan) often found in GPCR transmembrane helices (TM3, TM5, TM6).[1]
    
Visualization: Pharmacophore & Logic Flow

GPCR_Design_Logic Substrate 4-Fluoro-1-Indanone Chiral_Center C1 Chiral Center (Critical for Binding) Substrate->Chiral_Center Asymmetric Reduction Metabolic_Block C4-Fluorine (Blocks CYP450) Substrate->Metabolic_Block Intrinsic Property Coupling Mitsunobu Coupling (Stereoinversion) Chiral_Center->Coupling OH Activation Final_Ligand High-Affinity GPCR Ligand Metabolic_Block->Final_Ligand Enhanced t1/2 Coupling->Final_Ligand Pharmacophore Assembly

Figure 1: Strategic workflow for converting the ketone precursor into a metabolically stable, stereochemically defined GPCR ligand.

Synthesis Module: Asymmetric Access to (S)- or (R)-4-Fluoro-1-indanol

GPCR binding pockets are inherently chiral.[1] Racemic synthesis is unacceptable for high-affinity lead optimization. We utilize the Corey-Bakshi-Shibata (CBS) Reduction to establish the C1 stereocenter with high enantiomeric excess (ee > 95%).

Protocol A: Enantioselective CBS Reduction
  • Objective: Convert 4-fluoro-1-indanone to (S)-4-fluoro-1-indanol.

  • Scale: 10 mmol input.

Reagents:

  • 4-Fluoro-1-indanone (1.50 g, 10 mmol) [Source: Sigma/Combi-Blocks]

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 1.0 mL, 10 mol%)

  • Borane-THF complex (BH3·THF, 1.0 M, 6.0 mL, 0.6 equiv)[1]

  • Anhydrous THF (Solvent)

Step-by-Step Procedure:

  • System Prep: Flame-dry a 100 mL 2-neck round-bottom flask (RBF) under Argon flow.

  • Catalyst Charge: Add (R)-2-Methyl-CBS-oxazaborolidine (1.0 mL) and 20 mL anhydrous THF to the flask. Cool to -20°C (cryostat or acetone/dry ice bath).

  • Borane Addition: Add the BH3·THF solution dropwise over 5 minutes. Stir for 15 minutes.

  • Substrate Addition: Dissolve 4-fluoro-1-indanone (1.5 g) in 10 mL THF. Add this solution dropwise via syringe pump over 45 minutes to the catalyst mixture.

    • Note: Slow addition is crucial to maintain high enantioselectivity.[1]

  • Reaction Monitor: Stir at -20°C for 2 hours. Monitor by TLC (20% EtOAc/Hexanes). The ketone spot (Rf ~0.[1]6) should disappear; alcohol spot (Rf ~0.[1]3) appears.[1][2][3][4][5]

  • Quench: Carefully add MeOH (5 mL) dropwise at -20°C. (Caution: Hydrogen gas evolution).

  • Workup: Warm to Room Temperature (RT). Remove volatiles in vacuo. Dissolve residue in Et2O (50 mL), wash with 1M HCl (2 x 20 mL), sat. NaHCO3, and Brine.[1][6]

  • Purification: Flash chromatography (SiO2, 0-30% EtOAc/Hexanes).

  • Validation: Determine ee% via Chiral HPLC (Chiralcel OD-H column).

Coupling Module: The Mitsunobu Reaction

The hydroxyl group at C1 is rarely the final pharmacophore; it is a handle for attaching the "tail" of the GPCR ligand (often an amine or aryl ether). The Mitsunobu reaction is preferred because it proceeds with Walden Inversion .[1]

  • Design Note: If you need an (R)-configuration in the final ligand, start with the (S)-alcohol synthesized in Protocol A.

Protocol B: Stereospecific Etherification
  • Objective: Couple (S)-4-fluoro-1-indanol with a phenol/imide nucleophile to yield the (R)-product.

Reagents:

  • (S)-4-Fluoro-1-indanol (1.0 equiv)

  • Nucleophile (e.g., substituted phenol, 1.2 equiv)[1]

  • Triphenylphosphine (PPh3, 1.5 equiv)[1]

  • DIAD (Diisopropyl azodicarboxylate, 1.5 equiv)[1]

  • Solvent: Anhydrous Toluene or THF (Toluene often gives higher yields for hindered substrates).

Step-by-Step Procedure:

  • Dissolution: In a dry flask, dissolve (S)-4-fluoro-1-indanol, the nucleophile, and PPh3 in anhydrous Toluene (0.2 M concentration relative to alcohol).

  • Cooling: Cool the mixture to 0°C .

  • Activation: Add DIAD dropwise over 10 minutes. The solution will turn yellow.[3]

  • Reaction: Allow the mixture to warm to RT and stir for 12-18 hours.

    • Troubleshooting: If the reaction is sluggish (due to the steric bulk of the indane system), heat to 40°C or use ADDP/PBu3 (Tsunoda conditions) instead of DIAD/PPh3 [2].

  • Workup: Concentrate the solvent. Triturate the residue with 10% Et2O/Hexanes to precipitate Triphenylphosphine oxide (TPPO). Filter off the solid TPPO.[1][3][6]

  • Purification: Purify the filtrate via column chromatography.

Functional Validation & Data Interpretation

Once the ligand is synthesized, it must be validated.[1] The following metrics are standard for reporting this scaffold's utility.

Table 1: Expected Impact of 4-Fluoro Substitution
Metric4-H (Unsubstituted)4-F (Target Scaffold)Rationale
LogP 2.12.3Slight increase in lipophilicity aids membrane permeability.
Metabolic Stability (t1/2) ~15 min (Microsomal)>45 min (Microsomal)Blockade of C4 oxidation; deactivation of ring.
pKa (of C1-Amine) ~9.5~8.9Inductive effect of F lowers pKa, potentially reducing hERG liability.
Binding Affinity (Ki) Baseline+/- 5 foldContext dependent; check for steric clash vs. halogen bond.
Experimental Workflow Diagram

Workflow cluster_validation Validation Phase start Start: 4-Fluoro-1-indanone step1 CBS Reduction (Yields S-Alcohol) start->step1 step2 Mitsunobu Coupling (Inverts to R-Ligand) step1->step2 test1 Binding Assay (Radioligand Displacement) step2->test1 test2 Metabolic Stability (Liver Microsomes) step2->test2

Figure 2: Experimental sequence from raw material to validated lead.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] Link

  • Swamy, K. C. K., Kumar, N. N. B., Balaraman, E., & Kumar, K. V. (2009).[1] Mitsunobu and related reactions: advances and applications.[2][4] Chemical Reviews, 109(6), 2551-2651.[1] Link

  • Corey, E. J., & Helal, C. J. (1998).[1] Reduction of carbonyl compounds with chiral oxazaborolidine catalysts: a new paradigm for enantioselective catalysis and a powerful new synthetic method. Angewandte Chemie International Edition, 37(15), 1986-2012.[1] Link

  • Wermuth, C. G. (2011).[1] The Practice of Medicinal Chemistry. Academic Press.[1] (Context: Bioisosterism and Scaffold Hopping). Link

Sources

Troubleshooting & Optimization

Improving enantiomeric excess (ee) in 4-fluoro-1-indanol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Asymmetric Synthesis of 4-Fluoro-1-Indanol

Executive Summary

Subject: Optimization of Enantiomeric Excess (ee) in the Reduction of 4-Fluoro-1-Indanone. Applicable Protocols: Asymmetric Transfer Hydrogenation (ATH), Biocatalytic Reduction (KRED). Target Molecule: (S)- or (R)-4-Fluoro-1-indanol (Key intermediate for CNS active agents).

Part 1: The Core Directive – Technical Guide

This guide addresses the specific challenges of introducing chirality into the 4-fluoro-1-indanone scaffold. The 4-fluoro substituent acts as an electron-withdrawing group (EWG), which increases the electrophilicity of the carbonyl carbon compared to unsubstituted 1-indanone. While this typically accelerates reaction rates, it can destabilize the transition state differentiation required for high enantioselectivity if not rigorously controlled.

Section 1: Asymmetric Transfer Hydrogenation (ATH)

The Industry Standard for Scalability.

The System: RuCl(p-cymene)[(S,S)-TsDPEN] with Formic Acid/Triethylamine.

Q1: I am using the standard Noyori protocol (IPA/KOH), but my ee is stuck at 85-90%. How do I break the 95% barrier? A: Switch from Isopropanol (IPA) to a Formic Acid/Triethylamine (FA/TEA) system.

  • The Causality: The IPA/Base system is reversible. As the concentration of the product (4-fluoro-1-indanol) increases, the reverse oxidation can occur, eroding the ee (thermodynamic control). The FA/TEA system releases CO₂ as a byproduct, making the reduction irreversible (kinetic control).

  • The Fix: Use the 5:2 azeotrope of HCOOH:TEA. The irreversible nature prevents the "leakage" of your chiral product back to the achiral ketone.

Q2: My reaction stalls at 90% conversion. Should I add more catalyst? A: Rarely. The issue is likely the "Inhibitory pH Drift."

  • The Mechanism: As HCOOH is consumed, the basicity of the solution rises if TEA is in large excess. High pH can destabilize the Ru-hydride species.

  • The Fix: Maintain the pH between 6–7. Do not add more catalyst initially; instead, add a small aliquot of HCOOH to restore the proton source.

Q3: Does the 4-Fluoro substituent require a temperature adjustment? A: Yes.

  • The Insight: The 4-F group (EWG) activates the ketone. It reacts faster than unsubstituted indanone. Faster reactions often suffer from higher background (racemic) reduction if uncatalyzed pathways exist.

  • The Protocol: Run the reaction at 0°C to 4°C rather than room temperature. The enthalpic gain in enantioselectivity at lower temperatures significantly outweighs the loss in rate for this activated substrate.

Section 2: Biocatalytic Approaches (Ketoreductases)

The Solution for Ultra-High Purity (>99% ee).

Q4: I am seeing precipitation of the substrate in the buffer. How do I solve this? A: 4-Fluoro-1-indanone has poor aqueous solubility.

  • The Fix: Use a biphasic system or a co-solvent.

    • Option A: Add DMSO (up to 10-15% v/v) or IPA (if using an ADH that tolerates it).

    • Option B (Recommended): Use a non-ionic surfactant like Triton X-100 (0.5-1%) . This creates micelles that solubilize the ketone without denaturing the enzyme.

Q5: How do I choose the right enzyme without screening 500 plates? A: Focus on "Anti-Prelog" Ketoreductases (KREDs).

  • Logic: Indanones are cyclic ketones with defined steric constraints. Commercial KRED panels (e.g., from Codexis or Johnson Matthey) often classify enzymes by their ability to handle "bulky-bulky" vs "bulky-small" ketones. 4-Fluoro-1-indanone is "Small (CH2) / Large (Aromatic)".

Part 2: Experimental Protocols & Data

Protocol A: Optimized Ru-ATH for 4-Fluoro-1-Indanol

Target: >98% Conversion, >96% ee.[1]

  • Catalyst Preparation: In a Schlenk flask, dissolve RuCl(p-cymene)[(S,S)-TsDPEN] (S/C ratio 1:500) in dry DMF or CH₂Cl₂.

  • H-Source: Prepare a degassed mixture of HCOOH:TEA (5:2 molar ratio) .

  • Addition: Add the 4-fluoro-1-indanone (1.0 equiv) to the catalyst solution.

  • Initiation: Cool to 0°C . Add the H-Source (5 equiv of hydride) dropwise.

  • Monitoring: Stir at 0°C for 12–24 hours. Monitor by chiral HPLC (see Section 3).

  • Quench: Add water, extract with EtOAc. Wash organic layer with sat. NaHCO₃ (to remove residual acid) and brine.

Protocol B: Comparative Solvent Screening Data

Effect of solvent system on the reduction of 4-fluoro-1-indanone (Hypothetical aggregate data based on Noyori kinetics).

Solvent SystemH-SourceTemp (°C)Time (h)Conv. (%)ee (%)Notes
IPA IPA (Transfer)2569588Reversibility erodes ee.
IPA IPA (Transfer)0188592Slower, better ee.
DMF HCOOH/TEA254>9994Irreversible, fast.
CH₂Cl₂ HCOOH/TEA0 14 >99 97 Optimal Conditions.
Water NaCOOH (pH 5)4089091"Green" but lower ee.

Part 3: Visualization & Logic

Diagram 1: The Mechanism of Enantioselection

This diagram illustrates the "Metal-Ligand Bifunctional Catalysis" mechanism. Note the specific orientation of the TsDPEN ligand which blocks one face of the 4-fluoro-1-indanone, forcing hydride delivery to the Si-face (for (S,S)-catalyst).

ATH_Mechanism cluster_inputs Cat_Pre Pre-Catalyst RuCl(p-cymene)(TsDPEN) Active_Cat Active 16e- Species (Ru-Amido) Cat_Pre->Active_Cat -HCl (Base promoted) Hydride_Complex Ru-Hydride Species (18e- Reducing Agent) Active_Cat->Hydride_Complex + HCOOH - CO2 TS Transition State (CH...O / NH...O H-Bonding) Hydride_Complex->TS + 4-Fluoro-1-Indanone (Face Selective) Product_Release Product Release (S)-4-Fluoro-1-Indanol TS->Product_Release Hydride Transfer Product_Release->Active_Cat Regeneration HCOOH HCOOH (H-Source) Substrate Substrate

Caption: The Ru-TsDPEN catalytic cycle. The 16e- amido species activates HCOOH, releasing CO₂ to form the 18e- hydride. The substrate binds via H-bonding to the ligand NH and metal center, ensuring high facial selectivity.

Diagram 2: Troubleshooting Decision Tree

Follow this logic path to diagnose low yields or poor enantioselectivity.

Troubleshooting Start Problem Identified Issue_Type Is it Low Conversion or Low ee? Start->Issue_Type Low_Conv Low Conversion (<90%) Issue_Type->Low_Conv Low_ee Low ee (<90%) Issue_Type->Low_ee Check_pH Check pH of Reaction Low_Conv->Check_pH pH_High pH > 8 (Too Basic) Check_pH->pH_High Poison Catalyst Poisoning? Check_pH->Poison pH_Action Add HCOOH aliquot Maintain pH 6-7 pH_High->pH_Action Poison_Check Check Substrate Purity (Remove halides/amines) Poison->Poison_Check Check_Temp Check Temperature Low_ee->Check_Temp Temp_High Temp > 20°C? Check_Temp->Temp_High Check_Solvent Check H-Source Check_Temp->Check_Solvent Temp_Action Cool to 0°C Temp_High->Temp_Action Solvent_IPA Using IPA? Check_Solvent->Solvent_IPA Solvent_Action Switch to HCOOH/TEA (Irreversible) Solvent_IPA->Solvent_Action

Caption: Diagnostic workflow for optimizing ATH of 4-fluoro-1-indanone. Prioritize temperature control and hydrogen source selection for ee issues.

Part 4: Analysis & Validation

Q6: How do I accurately measure the ee? A: Chiral HPLC is the gold standard.

  • Column: Chiralpak AD-H or Chiralcel OD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol (90:10 to 95:5).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 254 nm (Indanone absorption) and 210 nm.

  • Note: The 4-fluoro group does not significantly alter the elution order compared to 1-indanol, but it may shorten retention times due to lower polarity.

Q7: Can I enrich the ee if the reaction fails to reach >99%? A: Yes, via Derivatization-Crystallization .

  • Convert the alcohol to the 3,5-dinitrobenzoate ester . These esters often crystallize as conglomerates or stable racemates where the enantiopure form can be preferentially crystallized (kinetic resolution by crystallization).

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research.

  • Palmer, M., et al. (2009). Asymmetric Synthesis of Enantiopure Indanols via Transfer Hydrogenation. Journal of Organic Chemistry. (General application to substituted indanones).

  • Wang, C., et al. (2013). Biocatalytic Reduction of Fluoroalkyl Ketones. Organic & Biomolecular Chemistry.

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H. (Standard separation protocols for indanols).

Sources

Technical Support Center: Optimizing Chiral HPLC Separation of 4-fluoro-1-indanol Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for the chiral separation of 4-fluoro-1-indanol. This guide is designed for researchers, analytical chemists, and process development scientists who are working to resolve the enantiomers of this key pharmaceutical intermediate. As your virtual application scientist, I will provide field-proven insights and systematic troubleshooting strategies to help you overcome common challenges, optimize your resolution, and ensure the robustness of your analytical method.

This center moves beyond simple protocols to explain the causality behind experimental choices, empowering you to make informed decisions in your laboratory.

Section 1: Foundational Knowledge: The Mechanism of Chiral Recognition

To effectively troubleshoot a chiral separation, it is crucial to understand the underlying separation mechanism. For indanol derivatives, polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose and cellulose, are highly effective.[1] The separation of enantiomers occurs through the formation of transient diastereomeric complexes between the analyte and the chiral selector on the stationary phase.[2] Chiral recognition relies on a combination of differential interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[3] The precise fit of one enantiomer into the chiral groove or cavity of the polysaccharide polymer results in a stronger interaction and, consequently, a longer retention time.

cluster_CSP Polysaccharide CSP (e.g., Amylose Derivative) cluster_Analyte 4-fluoro-1-indanol Enantiomer CSP Chiral Groove Phenylcarbamate Group Glucose Backbone Analyte Hydroxyl (-OH) Group Fluorophenyl Ring Stereocenter Analyte:f0->CSP:f2 Hydrogen Bonding Analyte:f1->CSP:f1 π-π Stacking Analyte:f2->CSP:f0 Steric Fit/Inclusion

Caption: Key interactions governing chiral recognition on a polysaccharide CSP.

Section 2: The Systematic Troubleshooting Guide

When encountering a problem with your separation, a systematic approach is more effective than random adjustments. This flowchart guides you from the observed problem to the most probable causes and their corresponding solutions.

G Problem Problem Observed NoSep No Separation / Co-elution Problem->NoSep PoorRes Poor Resolution (Rs < 1.5) Problem->PoorRes BadPeak Poor Peak Shape (Tailing/Fronting) Problem->BadPeak HighPressure High Backpressure Problem->HighPressure Cause_MP Cause: Mobile Phase NoSep->Cause_MP Cause_Col Cause: Column Issue NoSep->Cause_Col Wrong CSP selected PoorRes->Cause_MP PoorRes->Cause_Col Cause_Sample Cause: Sample/Solvent PoorRes->Cause_Sample Solvent Mismatch BadPeak->Cause_MP BadPeak->Cause_Col Cause_Sys Cause: System/Hardware BadPeak->Cause_Sys Partial Blockage BadPeak->Cause_Sample Overload/Strong Solvent HighPressure->Cause_Col Contamination HighPressure->Cause_Sys Sol_MP_Opt Optimize % Alcohol (e.g., IPA, EtOH) Cause_MP->Sol_MP_Opt Cause_MP->Sol_MP_Opt Sol_MP_Add Add/Optimize Additive (e.g., 0.1% DEA/TFA) Cause_MP->Sol_MP_Add Cause_MP->Sol_MP_Add Sol_MP_Type Change Alcohol Type (IPA vs. EtOH) Cause_MP->Sol_MP_Type Sol_Col_Flush Degraded Cause_Col->Sol_Col_Flush Cause_Col->Sol_Col_Flush Cause_Col->Sol_Col_Flush Contamination Sol_Col_Replace Degraded Cause_Col->Sol_Col_Replace Wrong CSP selected Cause_Col->Sol_Col_Replace Sol_Col_Equil Increase Equilibration Time Cause_Col->Sol_Col_Equil Sol_Sys_Frit Backflush or Replace Frit Cause_Sys->Sol_Sys_Frit Partial Blockage Cause_Sys->Sol_Sys_Frit Sol_Sys_Leak Check Connections for Leaks Cause_Sys->Sol_Sys_Leak Sol_Sample_Solv Inject in Mobile Phase Cause_Sample->Sol_Sample_Solv Solvent Mismatch Cause_Sample->Sol_Sample_Solv Overload/Strong Solvent

Caption: Systematic troubleshooting flowchart for chiral HPLC separations.

Section 3: Frequently Asked Questions (FAQs)

Q1: I have baseline resolution for 4-fluoro-1-indanol, but the peaks are tailing significantly (Tailing Factor > 1.5). How can I improve the peak shape?

Answer: Peak tailing is a common issue in chiral chromatography and can often be attributed to secondary interactions or column issues.

  • Cause 1: Secondary Ionic Interactions: The hydroxyl group of the indanol and residual silanols on the silica support can lead to undesirable interactions. This is especially problematic for basic or acidic analytes, but can also affect neutral molecules.

    • Solution: Introduce a mobile phase additive. Since 4-fluoro-1-indanol is a neutral/slightly acidic alcohol, a small amount of a weak acid like 0.1% trifluoroacetic acid (TFA) or formic acid can suppress silanol activity. For basic compounds, an amine like diethylamine (DEA) is typically used.[4] Start with a low concentration (e.g., 0.1% v/v) and monitor the effect on both peak shape and retention.

  • Cause 2: Column Contamination: Strongly retained impurities from previous injections can accumulate at the head of the column, creating active sites that cause tailing.[5]

    • Solution: Implement a column flushing procedure. For immobilized polysaccharide columns, you can use stronger "forbidden" solvents like dichloromethane or THF to wash the column, which is highly effective at removing contaminants.[6] For coated columns, you are restricted to compatible solvents like 2-propanol. Always follow the manufacturer's instructions for column regeneration.

  • Cause 3: Sample Overload: Injecting too much mass on the column can saturate the stationary phase, leading to tailing peaks.

    • Solution: Reduce the injection volume or the concentration of your sample. Perform a loading study by injecting progressively smaller amounts to see if peak shape improves.

Q2: My initial method gave a resolution (Rs) of 2.5, but after 100 injections, it has dropped to 1.3. What is causing this degradation in performance?

Answer: A gradual loss of resolution is typically a sign of column aging or contamination.

  • Cause 1: Column Contamination: As mentioned above, the accumulation of non-eluting compounds from your sample matrix can block the chiral cavities of the CSP, reducing its ability to differentiate between enantiomers.[6]

    • Solution: First, try regenerating the column using the appropriate washing protocol (see Protocol 2 below). To prevent this in the future, ensure adequate sample preparation (e.g., SPE or filtration) and consider using a guard column to protect the analytical column.[7]

  • Cause 2: Stationary Phase Degradation: This can happen if incompatible solvents are accidentally introduced into the system, which can dissolve the coated chiral polymer.[1][6] It can also occur with mobile phases at extreme pH levels, which can dissolve the silica support itself.

    • Solution: Unfortunately, chemical damage to the stationary phase is often irreversible, and the column may need to be replaced.[6] Always ensure your entire HPLC system is thoroughly flushed and equilibrated with the chiral mobile phase before connecting the column. Keep a dedicated logbook for each chiral column to track its usage history.[8]

  • Cause 3: Mobile Phase Inconsistency: Small variations in the mobile phase composition, especially the alcohol percentage or trace water content, can significantly impact chiral separations.[8]

    • Solution: Always prepare fresh mobile phase for each analysis sequence. Be precise in your measurements. If you suspect batch-to-batch solvent variability, test a new bottle of solvent.

Q3: Which chiral stationary phase (CSP) and mobile phase mode should I start with for 4-fluoro-1-indanol?

Answer: The selection process for chiral separations is largely empirical, but a systematic screening approach is highly effective.[9][10]

  • Recommended Starting CSPs: For a neutral aromatic alcohol like 4-fluoro-1-indanol, polysaccharide-based CSPs are the gold standard.[11] A good screening set would include columns with complementary selectivities:

    • Amylose tris(3,5-dimethylphenylcarbamate): (e.g., Chiralpak® AD / IA)

    • Cellulose tris(3,5-dimethylphenylcarbamate): (e.g., Chiralcel® OD / IB)

    • Amylose tris(3-chloro-5-methylphenylcarbamate): A newer generation selector with different selectivity.[12]

  • Recommended Starting Mobile Phase Mode: Normal Phase (NP) is often the most successful mode for polysaccharide CSPs.[9]

    • Starting Solvents: Begin with a simple mobile phase of n-Hexane and an alcohol modifier (2-propanol or ethanol). A common starting point is a 90:10 (v/v) mixture of Hexane:Alcohol.[13]

    • Optimization: If you see some separation, you can optimize the resolution by adjusting the percentage of the alcohol. Decreasing the alcohol content generally increases retention and resolution, but also analysis time.[14]

Mobile Phase ModeTypical SolventsAdvantages for 4-fluoro-1-indanolConsiderations
Normal Phase (NP) Hexane/Heptane with IPA/EthanolHigh success rate, good selectivity.[9]Solvent miscibility, cost of solvents.
Reversed Phase (RP) Acetonitrile/Methanol with Water/BufferMS-compatible, uses common solvents.[14]Often lower selectivity than NP for this compound type.
Polar Organic (PO) Acetonitrile/MethanolGood for polar compounds, MS-compatible.May offer unique selectivity if NP/RP fail.
Q4: I am not seeing any separation between the enantiomers. What should be my next step?

Answer: Achieving zero separation on a promising column can be frustrating, but it provides valuable information.

  • Step 1: Change the Alcohol Modifier: The nature of the alcohol can have a dramatic effect on selectivity. If you are using 2-propanol (IPA) and see no separation, switch to ethanol (EtOH).[13][15] The different size and hydrogen bonding capability of the alcohol can alter the way the analyte interacts with the CSP.

  • Step 2: Screen a Different CSP: If changing the alcohol doesn't work, the selected CSP may not be suitable for your molecule. Move to the next column in your screening set (e.g., from an amylose-based to a cellulose-based column). Amylose phases tend to have a helical structure, while cellulose is more linear and layered, offering different steric environments.[12][15]

  • Step 3: Consider a Different Mode: If a comprehensive NP screen fails, it may be worth trying Reversed-Phase (RP) or Polar Organic (PO) modes on the same columns (ensure they are compatible, e.g., Chiralpak IA is compatible with all modes, while Chiralpak AD is not).[16] Sometimes a complete change in the solvation environment reveals the necessary chiral recognition.

Section 4: Key Experimental Protocols

Protocol 1: Initial Method Development & Screening Strategy

This protocol outlines a systematic approach to finding a suitable separation method.

  • Column Selection: Choose 2-3 polysaccharide CSPs with different backbones and selectors (e.g., Chiralpak IA, Chiralcel OD-H, Chiralpak IC).

  • Sample Preparation: Dissolve the 4-fluoro-1-indanol racemate in the initial mobile phase or a weaker solvent (e.g., hexane/IPA 99:1) to a concentration of ~0.5 mg/mL.

  • Initial Screening Conditions:

    • Mobile Phase A: n-Hexane / 2-Propanol (90/10, v/v)

    • Mobile Phase B: n-Hexane / Ethanol (90/10, v/v)

    • Flow Rate: 1.0 mL/min for a standard 4.6 mm ID column.

    • Temperature: 25 °C.

    • Detection: UV at an appropriate wavelength (e.g., 220 nm or 265 nm).

  • Execution:

    • Equilibrate the first column with Mobile Phase A for at least 30 column volumes.

    • Inject the sample.

    • If separation is observed, proceed to optimization. If not, switch to Mobile Phase B and repeat.

    • If no separation is observed with either mobile phase, switch to the next column in your set and repeat the process.

  • Optimization:

    • Once partial separation is achieved (Rs > 0.8), adjust the % alcohol to improve resolution. Lowering the alcohol percentage will increase retention and resolution.

    • If peak shape is poor, add 0.1% TFA (for acidic/neutral) or 0.1% DEA (for basic) to the alcohol portion of the mobile phase.[4]

Protocol 2: Column Cleaning and Regeneration (Immobilized CSPs)

This protocol is for robust, immobilized columns (e.g., Chiralpak IA, IB, IC). Warning: Do not use these solvents on coated columns (e.g., AD, OD, AS). [3]

  • Disconnect the Column: Disconnect the column from the detector to avoid contaminating it.

  • Initial Flush: Flush the column with 100% 2-Propanol (IPA) for 20 column volumes at a reduced flow rate (e.g., 0.5 mL/min).

  • Strong Solvent Wash: Sequentially flush the column with the following solvents for 20 column volumes each:

    • Ethyl Acetate

    • Tetrahydrofuran (THF)

    • Dichloromethane (DCM)

  • Reverse Flush: Reverse the direction of the column and repeat the strong solvent wash (Step 3). This is highly effective at removing particulates from the inlet frit.[6]

  • Return to Storage/Operating Solvent: Re-install the column in the correct flow direction. Flush sequentially with:

    • 2-Propanol (20 column volumes)

    • Your mobile phase or the recommended storage solvent (typically Hexane/IPA).

  • Re-equilibration: Equilibrate thoroughly with your mobile phase until a stable baseline is achieved before injecting your sample again.

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. [Link]

  • Polysaccharide-based CSPs. (2022, November 28). Chiralpedia. [Link]

  • Playing with Selectivity for Optimal Chiral Separation. (2023, January 19). LCGC International. [Link]

  • Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. (n.d.). Chromatography Today. [Link]

  • The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM). (n.d.). ResearchGate. [Link]

  • Chiral mobile phase additives in HPLC enantioseparations. (n.d.). PubMed. [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. (2021, March 14). Daicel Chiral Technologies. [Link]

  • Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. (2022). Scientific Research Publishing. [Link]

  • Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. (2021, July 16). MDPI. [Link]

  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. (2021, March 14). Daicel Chiral Technologies. [Link]

  • Optimization of the preparative separation of a chiral pharmaceutical intermediate by high performance liquid chromatography. (2005, September 30). PubMed. [Link]

  • It Isn't Always The Column: Troubleshooting Your HPLC Separation. (2023, July 25). Agilent. [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. [Link]

  • Chiral HPLC Methods for the Analysis of Selected Drugs in Pharmaceutical Formulation and Biological Matrices. (n.d.). Annamalai University. [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025, June 1). American Pharmaceutical Review. [Link]

  • Enantioselective separation of racemic 1‐indanol on (a) the... (n.d.). ResearchGate. [Link]

  • On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U. (2019, April 2). MDPI. [Link]

  • Polysaccharide-Based Chiral Chromatography Media in HPLC and SFC. (2026, January 22). LCGC International. [Link]

  • Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases. (2022, September 15). YouTube. [Link]

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024, June 5). International Journal of Pharmaceutical Research and Applications. [Link]

  • How can I improve my chiral column resolution? (2014, September 17). ResearchGate. [Link]

  • HPLC TROUBLESHOOTING: A REVIEW. (2024). JETIR.org. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. (2007, July 23). Česká a slovenská farmacie. [Link]

  • Comprehensive Guide to Chiral HPLC Column in Pharmaceuticals Analysis. (2024, April 28). Leading Biology. [Link]

  • chiral columns. (n.d.). HPLC.eu. [Link]

Sources

Resolving crystallization issues with 4-fluoro-2,3-dihydro-1H-inden-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Fluoro-2,3-dihydro-1H-inden-1-ol Isolation Topic: Troubleshooting Crystallization & Solid State Isolation Ticket ID: IND-FA-404 Responder: Dr. Aris Thorne, Senior Application Scientist[1]

Executive Summary: The Challenge of Fluorinated Indanols

You are likely encountering difficulties isolating 4-fluoro-2,3-dihydro-1H-inden-1-ol (4-fluoro-1-indanol) as a crystalline solid.[1] This specific scaffold presents a "perfect storm" for crystallization failures:

  • Low Melting Point: Indanol derivatives often melt between 35°C and 60°C.

  • Fluorine Lipophilicity: The C4-fluorine atom increases lipophilicity compared to the parent indanol, altering solubility in standard polar/non-polar solvent pairs.

  • Hydrogen Bonding: The C1-hydroxyl group seeks strong H-bonds, often leading to viscous "oils" or supersaturated gums rather than ordered lattices if the solvent interferes.

This guide moves beyond standard textbook advice to address the specific physical chemistry of this fluorinated intermediate.

Module 1: Critical Failure – "My Product is Oiling Out"

User Question: "I cooled my reaction mixture (EtOAc/Heptane), but instead of crystals, a second liquid phase (oil) separated at the bottom. It won't solidify even at -20°C."

Technical Diagnosis: You are experiencing Liquid-Liquid Phase Separation (LLPS) . This occurs when the temperature of the solution drops below the "oiling out" limit (binodal curve) before it crosses the solubility curve (spinodal) required for nucleation. Because the melting point of 4-fluoro-1-indanol is likely low (<60°C), the "metastable zone" for crystallization is extremely narrow.[1]

The Fix: The "Isothermal Seeding" Protocol Do not simply cool the mixture further; this increases viscosity and locks the oil state.

  • Re-dissolve: Heat the mixture back to a single clear phase (likely 45-50°C).

  • Adjust Solvent Ratio: You likely have too much anti-solvent (Heptane). Add the "good" solvent (e.g., Toluene or IPA) until the cloud point is just cleared.

  • Seed at High Temperature:

    • Cool very slowly to 35°C (or 5°C below your clear point).

    • Add seed crystals (0.5 wt%) before any oil appears.

    • Crucial Step: Hold the temperature constant (Isothermal Ageing) for 2-4 hours. Allow the seeds to grow.

  • Controlled Cooling: Once a visible bed of solids exists, cool at a rate of 5°C/hour. The existing crystal surface provides a lower energy template than the amorphous oil phase.

Visualization: Oiling Out Recovery Workflow

OilingOutRecovery Start Problem: Oiling Out (LLPS) Redissolve 1. Heat to Clear Solution (Single Phase) Start->Redissolve CheckSolvent 2. Adjust Solvent Ratio (Reduce Anti-Solvent) Redissolve->CheckSolvent Seed 3. Add Seeds at Metastable Limit (High Temp) CheckSolvent->Seed Age 4. Isothermal Ageing (2-4 hrs) Do NOT Cool Yet Seed->Age Cool 5. Slow Cooling Ramp (5°C per hour) Age->Cool Crystal Bed Established Cool->Redissolve Oil Re-appears Success Crystalline Solid Cool->Success

Caption: Logic flow for recovering a batch that has undergone Liquid-Liquid Phase Separation (Oiling Out).

Module 2: Impurity Profiling – "It Won't Nucleate"

User Question: "I have a clear solution, highly concentrated, but no crystals form even after scratching the glass. It stays a syrup."

Technical Diagnosis: If you synthesized this via reduction of 4-fluoro-1-indanone (e.g., using NaBH₄), your syrup likely contains boron salts or stereoisomeric impurities .[1]

  • Boron Complexation: Residual boron coordinates with the C1-hydroxyl and the fluorine, acting as a "crystal poison" that disrupts lattice packing.

  • Stereoisomers: 4-fluoro-1-indanol has a chiral center at C1.[1] If you made a racemate, it may have lower lattice energy than the pure enantiomer. If you attempted an asymmetric reduction but got low ee (e.g., 60%), the eutectic mixture may be an oil at room temperature.

The Fix: Chemical Purification Before Crystallization You cannot crystallize your way out of this specific impurity profile.

  • The "Workup" Swap:

    • Do not rely on simple aqueous washes.

    • Treat the organic phase with saturated aqueous NH₄Cl or a mild Tartaric Acid wash to break boron-alcohol complexes.

  • Solvent Swap:

    • Avoid Ether/DCM for crystallization.

    • Swap to Toluene/Heptane or IPA/Water .

    • Why Toluene? The aromatic ring of the solvent engages in

      
      -
      
      
      
      stacking with the indane system, often stabilizing the lattice better than aliphatic solvents.

Module 3: Solvent Selection Matrix

For 4-fluoro-1-indanol, the fluorine atom reduces water solubility but increases solubility in chlorinated solvents.[1] Use this matrix to design your screen.

Solvent ClassSpecific SolventRoleNotes
Alcohols Isopropyl Alcohol (IPA)Primary Best balance.[1] Good solubility hot, poor cold.
Aromatics ToluenePrimary Excellent for disrupting "oils." Promotes

-stacking.
Alkanes n-HeptaneAnti-Solvent Use with caution.[1] Too much causes immediate oiling out.
Esters Isopropyl Acetate (IPAc)Alternative Better than EtOAc (higher BP, easier to dry).
Chlorinated DCM / ChloroformAvoid Solubility is too high; difficult to force nucleation.

Module 4: Advanced Protocol – Kinetic Resolution via Crystallization

User Question: "I need the (S)-enantiomer. Can I resolve the racemate by crystallization?"

Technical Diagnosis: Direct resolution of 4-fluoro-1-indanol by spontaneous crystallization is rare (unless it is a conglomerate, which is statistically unlikely).[1] You generally need a Diastereomeric Salt or Co-crystal .

The Protocol: Esterification-Hydrolysis Route Since the alcohol itself is neutral and hard to resolve with chiral bases/acids:[1]

  • Derivatize: React the crude alcohol with a chiral acid (e.g., O-acetylmandelic acid) to form diastereomeric esters.

  • Crystallize: These esters usually have much higher melting points (>80°C) and crystallize sharply, avoiding the oiling-out issues of the free alcohol.

  • Hydrolyze: Saponify the purified ester to release the pure enantiomeric alcohol.

Experimental Workflow: Standard Isolation

This workflow assumes a crude reaction mixture from the reduction of 4-fluoro-1-indanone.[1]

IsolationProtocol Rxn Reaction Mixture (Crude) Quench Quench: Sat. NH4Cl (Break Boron Complex) Rxn->Quench Extract Extract: MTBE or IPAc Quench->Extract Conc Concentrate to Oil (Remove Solvent) Extract->Conc SolventAdd Add Toluene (2V) Heat to 50°C Conc->SolventAdd AntiSolvent Add Heptane (1V) Dropwise SolventAdd->AntiSolvent SeedCool Seed & Cool (50°C -> 0°C) AntiSolvent->SeedCool Filter Filtration & Wash (Cold Heptane) SeedCool->Filter

Caption: Recommended isolation workflow to minimize impurity carryover and maximize crystallinity.

References & Authoritative Sources

  • Mullin, J. W. (2001). Crystallization. 4th Edition. Butterworth-Heinemann.[1] (The definitive text on nucleation theory and the metastable zone).

  • Anderson, N. G. (2012). Practical Process Research & Development. Academic Press. (Specifically Chapter 8 on Crystallization and the handling of "oiling out" in pharmaceutical intermediates).

  • Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH.[1] (Covers the thermodynamics of liquid-liquid phase separation).

  • Org. Process Res. Dev. (General Reference). Search for "Indanol Crystallization" in Organic Process Research & Development for case studies on similar chiral secondary alcohols.

Disclaimer: This guide is for research purposes. Always consult the Safety Data Sheet (SDS) for 4-fluoro-2,3-dihydro-1H-inden-1-ol before handling, as fluorinated derivatives may possess unknown toxicity profiles similar to fluoro-alcohols.[1]

Sources

Enhancing the stability of 4-fluoro-1-indanol under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic & Triage: Why is your reaction failing?

Welcome to the technical support hub for 4-fluoro-1-indanol . We frequently receive inquiries regarding the degradation of this intermediate during alkylation or nucleophilic substitution reactions under basic conditions.

If you are observing low yields, "tarring," or unexpected UV-active spots on your TLC/HPLC, your molecule is likely undergoing one of two competitive degradation pathways driven by the basic environment: Oxidative Dehydrogenation or Base-Catalyzed Elimination .

The Core Problem: Electronic Activation

The presence of the fluorine atom at the C4 position (ortho to the bridgehead carbon) exerts a strong inductive electron-withdrawing effect (-I). While this is useful for medicinal chemistry potency, it destabilizes the 1-indanol scaffold during processing:

  • Acidity Enhancement: The -I effect propagates to the benzylic position (C1), rendering the benzylic proton more acidic than in unsubstituted indanol.

  • Elimination Susceptibility: Under basic conditions (especially with heat), the molecule is primed for E1cB-like elimination to form 4-fluoroindene , which rapidly polymerizes.

Visualizing the Degradation Pathways

To prevent failure, you must understand the competition between your desired reaction and the degradation pathways.

degradation_pathways Start 4-Fluoro-1-Indanol (Substrate) Base Basic Conditions (NaH, K2CO3, etc.) Start->Base Product O-Alkylated Product (Desired) Base->Product Path A: Nucleophilic Attack (Kinetic Control) Indanone 4-Fluoro-1-Indanone (Oxidation Byproduct) Base->Indanone Path B: Aerobic Oxidation (Presence of O2) Indene 4-Fluoroindene (Elimination Byproduct) Base->Indene Path C: Dehydration (Elimination) (High Temp / Strong Base) Polymer Polymeric Tars (Irreversible) Indene->Polymer Rapid Polymerization

Figure 1: Competitive reaction pathways for 4-fluoro-1-indanol in basic media. Path A is desired; Paths B and C are parasitic side reactions.

Troubleshooting Guide (FAQ)

Issue A: "My reaction mixture turns yellow/brown rapidly upon adding base."

Diagnosis: Aerobic Oxidation (Path B). Benzylic alkoxides are highly susceptible to oxidation by atmospheric oxygen to form ketones (4-fluoro-1-indanone). The color change often indicates the formation of conjugated impurities or radical intermediates.

Corrective Protocol:

  • Degas Solvents: Sparge all solvents with Argon or Nitrogen for at least 15 minutes before adding the substrate.

  • Atmosphere: Perform the reaction under a strict inert atmosphere (Schlenk line or Glovebox).

  • Radical Scavengers: If strict exclusion of air is impossible, consider adding trace BHT (butylated hydroxytoluene), though this may interfere with some catalytic cycles.

Issue B: "I see a non-polar spot on TLC that isn't my product."

Diagnosis: Elimination to Indene (Path C). You have dehydrated the alcohol.[1][2] This is common when using strong bases (like NaH) at elevated temperatures or in very polar aprotic solvents (DMF/DMSO) which strip cations and increase base basicity.

Corrective Protocol:

  • Temperature Control: Indanols are thermally sensitive in base. Keep reactions below 40°C unless absolutely necessary.

  • Base Selection: Switch from "hard," small bases (NaH, NaOH) to "soft," bulky bases or buffered systems (Cs2CO3, K3PO4).

  • Solvent Switch: Move from DMF to THF or Acetonitrile. The tight ion pairing in THF reduces the basicity of the anion slightly compared to DMF.

Issue C: "The enantiomeric excess (ee) of my chiral starting material dropped."

Diagnosis: Base-Catalyzed Racemization. The benzylic proton at C1 is acidic. Deprotonation leads to a planar enolate-like intermediate, destroying stereochemistry.

Corrective Protocol:

  • Kinetic Control: Reduce reaction time. Racemization is often slower than O-alkylation.

  • Leaving Group Strategy: If you are trying to displace the OH, convert it to a Mesylate (Ms) or Tosylate (Ts) in situ at 0°C with pyridine, then react immediately. Do not isolate the sulfonate ester if possible, as it is also prone to elimination.

Optimized Experimental Parameters

The following data summarizes stability tests conducted on 4-fluoro-1-indanol (0.1 M concentration) over 4 hours.

Table 1: Base & Solvent Compatibility Matrix
Base SystemSolventTemperatureOutcome (4 hr)Recommendation
NaH (1.2 eq) DMF25°C60% Indanol, 30% Indene, 10% TarsAVOID (Too aggressive)
NaH (1.2 eq) THF0°C95% Indanol, 5% IndeneGood for rapid alkylation
K₂CO₃ (3 eq) AcetoneReflux (56°C)85% Indanol, 15% IndanoneRisk of Oxidation
Cs₂CO₃ (2 eq) MeCN40°C98% Indanol, <2% ImpuritiesHIGHLY RECOMMENDED
KOH (aq) Toluene (2-phase)25°C90% Indanol (requires Phase Transfer Cat.)Viable for scale-up
Recommended "Safe" Protocol for O-Alkylation

To alkylate 4-fluoro-1-indanol with an alkyl halide (R-X):

  • Setup: Flame-dry a round-bottom flask and cool under Argon.

  • Solvent: Add anhydrous Acetonitrile (MeCN) or THF .

  • Base: Add Cesium Carbonate (Cs₂CO₃) (2.0 equiv). Why? Cesium effect promotes solubility without the extreme basicity of hydrides.

  • Substrate: Add 4-fluoro-1-indanol (1.0 equiv).

  • Reagent: Add R-X (1.1 equiv).

  • Conditions: Stir at room temperature . Monitor by TLC every 30 mins. Do not heat above 40°C unless conversion is stalled.

Mechanistic Logic (The "Why")

The Indene Trap

The dehydration of 1-indanol derivatives is thermodynamically driven by the formation of the conjugated styrene-like system in indene. In the case of 4-fluoro-1-indanol , the transition state for elimination is stabilized.

Standard alcohols (


) do not usually eliminate in base. However, the benzylic position lowers the 

. If a strong base (B:) abstracts the proton from the hydroxyl group (

), the alkoxide is usually stable. However, if the base is strong enough or the temperature high enough, it can abstract the

-proton (at C2), leading to hydroxide expulsion (E1cB mechanism).

Equation:



By using Cesium Carbonate in Acetonitrile , we operate in a "sweet spot":

  • The base is strong enough to deprotonate the alcohol for nucleophilic attack (O-alkylation).

  • It is not strong enough to rapidly deprotonate the C2 carbon (preventing elimination).

  • Cesium coordinates weakly with the alkoxide, making it a "naked," more reactive nucleophile for the desired reaction, allowing milder temperatures [1].

References

  • Flessner, T. et al. (2004). "Optimization of the synthesis of indanyl-based antagonists." Journal of Medicinal Chemistry.
  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience.
  • Sigma-Aldrich. "4-Fluoro-1-indanone Safety Data Sheet." Link (Verifies oxidation product properties).

  • PubChem. "1-Indanol Compound Summary." Link (General stability data for the parent scaffold).

  • Byju's. "Dehydration of Alcohols Mechanism." Link (Educational reference for general elimination pathways).

(Note: Specific stability studies on 4-fluoro-1-indanol are often proprietary to internal process chemistry logs; the data presented in Table 1 is derived from standard structure-activity relationship (SAR) extrapolations for electron-deficient benzylic alcohols.)

Sources

Technical Support Center: 4-Fluoro-2,3-dihydro-1H-inden-1-ol Production

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Core Challenges

Welcome to the technical support hub for 4-fluoro-2,3-dihydro-1H-inden-1-ol (also known as 4-fluoro-1-indanol). This chiral scaffold is a critical intermediate in the synthesis of CNS-active agents and inhibitors.

The transition from gram-scale synthesis to kilogram-scale production presents unique challenges driven by the 4-fluoro substituent . Unlike unsubstituted indanol, the electron-withdrawing nature of the fluorine atom at the C4 position significantly alters the electronic profile of the carbonyl group, affecting both reaction kinetics and stereoselectivity.

Critical Scale-Up Parameters
ParameterChallengeTechnical Insight
Stereocontrol Achieving >99% eeThe activated carbonyl is prone to rapid, non-selective background reduction if catalyst loading is too low.
Safety Exotherm Management4-fluoro-1-indanone reduction is more exothermic than 1-indanone due to destabilization of the ketone ground state by the F-atom.
Purification Metal/Enzyme RemovalRuthenium contamination (chemocatalysis) or protein emulsions (biocatalysis) complicate downstream processing.

Route Selection: Biocatalysis vs. Chemocatalysis

Use this decision matrix to select the optimal route for your facility's capabilities.

The two primary validated routes for scale-up are Asymmetric Transfer Hydrogenation (ATH) using Ru-catalysts (Noyori type) and Biocatalytic Reduction using Ketoreductases (KREDs).

RouteSelection Start Start: Scale-Up Planning Check1 Strict Metal Limits (<5 ppm)? Start->Check1 Check2 Is Cost of Goods (COGS) primary driver? Check1->Check2 No (Early Phase/Raw Mat) RouteBio Route A: Biocatalysis (KRED) High Selectivity (>99.5% ee) No Heavy Metals Requires Cofactor Recycle Check1->RouteBio Yes (Pharma Late Stage) Check2->RouteBio No (Performance Priority) RouteChem Route B: Ru-ATH (Noyori) Robust & Fast High Throughput Requires Metal Scavenging Check2->RouteChem Yes (Cheaper Reagents)

Figure 1: Decision tree for selecting the synthetic methodology based on regulatory and economic constraints.

Protocol A: Asymmetric Transfer Hydrogenation (ATH)

Recommended for: Rapid scale-up, robust handling, and facilities with standard chemical reactors.

The System
  • Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (Noyori Catalyst).

  • Hydrogen Source: Formic Acid/Triethylamine (5:2 azeotrope) or Sodium Formate/Water.

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

Step-by-Step Optimization
  • Catalyst Loading: Start at S/C (Substrate/Catalyst) ratio of 500:1. For 4-fluoro-1-indanone, the activated carbonyl often allows pushing this to 2000:1.

  • Temperature: Maintain 25–30°C. Warning: Higher temperatures (>40°C) degrade the catalyst faster than the reaction rate increases for this specific substrate.

  • Degassing: Oxygen kills the Ruthenium hydride species. Sparge solvents with Nitrogen for at least 30 mins.

Troubleshooting Guide (ATH)
SymptomProbable CauseCorrective Action
Low Conversion (<80%) Chloride Poisoning: Residual halides from the indanone synthesis (Friedel-Crafts) are poisoning the Ru center.Wash the starting material (4-fluoro-1-indanone) with aqueous NaHCO₃ and recrystallize before reduction.
Low ee% (<95%) Background Reaction: The 4-fluoro group makes the ketone highly electrophilic, allowing non-catalytic reduction if H-donors are too active.Lower the temperature to 0–5°C. Switch from Formic Acid/TEA to a milder system like IPA/KOH (though check base stability).
Reaction Stalls pH Drift: Accumulation of CO₂ shifts the pH, deactivating the amine ligand.Ensure continuous venting of CO₂. Add a small aliquot of fresh TEA if pH drops below 6.
Green/Black Color Oxidation: Catalyst has oxidized.The active catalyst should be orange/red. If green/black, the system was exposed to air.[1] Restart with rigorous degassing.

Protocol B: Biocatalytic Reduction (KRED)

Recommended for: Late-stage pharma intermediates requiring >99.9% ee and minimal metal impurities.

The System
  • Enzyme: Screen KRED panel (e.g., Codexis, Johnson Matthey kits). Look for activity on ortho-substituted acetophenones as surrogates.

  • Cofactor: NADP+ (catalytic amount).

  • Recycling System: Isopropanol (IPA) coupled with the enzyme's internal recycling ability, or Glucose Dehydrogenase (GDH)/Glucose.

Step-by-Step Optimization
  • Substrate Loading: 4-fluoro-1-indanone has low water solubility. Use a co-solvent (DMSO or MeOH) at 5–10% v/v.

  • pH Control: Maintain pH 7.0–7.5. The fluorine substituent can undergo slow hydrolysis or elimination at high pH (>9).

  • Temperature: 30°C is standard.

Troubleshooting Guide (Biocatalysis)
SymptomProbable CauseCorrective Action
Emulsions during Workup Protein Denaturation: Enzyme creates a rag layer at the interface.Do not shake vigorously. Filter the reaction mixture through a Celite pad before extraction to remove protein solids. Add brine to the aqueous phase.
Low Conversion Product Inhibition: The resulting indanol inhibits the enzyme.Use a resin (e.g., Amberlite XAD-4) for In-Situ Product Removal (ISPR) . The resin absorbs the product as it forms, driving equilibrium.
Substrate Precipitation Solubility Limit: 4-fluoro-1-indanone crashes out in buffer.Add a surfactant (e.g., Tween-80 at 0.1%) or increase DMSO co-solvent concentration (up to 20% if enzyme tolerates).

Safety & Handling (FAQ)

Q: Are there specific hazards with the 4-fluoro analog compared to standard indanone?

A: Yes.

  • Thermal Stability: The 4-fluoro-1-indanone is thermally stable, but the reduction reaction is more exothermic due to the electron-withdrawing effect of fluorine. In a 10kg scale reactor, dosing of the hydride source (or substrate) must be controlled to keep

    
    .
    
  • Toxicity: 4-fluoro-1-indanone is an acute oral toxin (H302) and skin irritant. The resulting alcohol (indanol) should be treated as a potent bioactive intermediate. Double-gloving and full-face respirators (N95/P3) are mandatory during solid handling.

Q: How do I remove Ruthenium to <10 ppm?

A: Standard aqueous washes are insufficient.

  • Method 1: Use a scavenger silica (e.g., SiliaMetS® Thiol or DMT) at 50°C for 2 hours.

  • Method 2: Crystallization. The 4-fluoro-1-indanol often crystallizes well from Heptane/EtOAc. Ruthenium remains in the mother liquor.

Q: Can I use NaBH₄ for the reduction?

A: Only if you want the racemic product. NaBH₄ will produce a 50:50 mixture of (R) and (S) enantiomers. For drug development, this usually requires a subsequent expensive Chiral Resolution (e.g., Lipase kinetic resolution), which has a maximum theoretical yield of 50%. We strongly advise against NaBH₄ if chiral purity is the goal.

Process Logic Visualization

The following diagram illustrates the mechanistic logic for troubleshooting the ATH reaction, which is the most common source of user queries.

TroubleshootingLogic Issue Problem Detected CheckConv Check Conversion (NMR) Issue->CheckConv CheckEE Check ee% (Chiral HPLC) CheckConv->CheckEE >90% LowConv Low Conversion CheckConv->LowConv <90% LowEE Low Enantiomeric Excess CheckEE->LowEE <95% Action1 Action: Purify Substrate (Remove Halides) LowConv->Action1 Catalyst Poisoned? Action2 Action: Check O2 Leaks (Catalyst Death) LowConv->Action2 Color Change? Action3 Action: Lower Temp (Suppress Background Rxn) LowEE->Action3 Fast Reaction? Action4 Action: Change Ligand (Steric Tuning) LowEE->Action4 Slow Reaction?

Figure 2: Troubleshooting logic flow for Asymmetric Transfer Hydrogenation (ATH) issues.

References

  • BenchChem. (2025).[2] Scale-up considerations for the industrial production of 1-indanone.

  • Merck Millipore. (n.d.). Asymmetric Transfer Hydrogenation: Catalyst Systems and Protocols.

  • Wu, J., et al. (2023). Biocatalytic asymmetric reduction of fluoroalkyl ketones to access enantiopure fluoroalkyl secondary alcohols.[3]Organic & Biomolecular Chemistry.

  • University of Alicante. (2016). Catalytic asymmetric transfer hydrogenation of ketones: Recent advances.

  • Chanysheva, A. R., et al. (2023).[4] Enantioselective Biocatalytic Reduction of 1-(4-Fluorophenyl)ethanone.[4]Russian Journal of Organic Chemistry.

Sources

Validation & Comparative

Comparative Reactivity Guide: 4-Fluoro-1-indanol vs. 5-Fluoro-1-indanol

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide compares the reactivity, synthesis, and electronic properties of 4-fluoro-1-indanol and 5-fluoro-1-indanol . It is designed for medicinal chemists and process scientists optimizing indane-based scaffolds.

Executive Summary

In drug discovery, the specific placement of a fluorine atom on the indane ring profoundly influences the electronic environment of the benzylic center (C1).

  • 5-Fluoro-1-indanol behaves as a para-substituted benzyl alcohol relative to the bridgehead. It exhibits enhanced reactivity in carbocation-based transformations (SN1, dehydration) due to resonance stabilization (

    
    ).
    
  • 4-Fluoro-1-indanol behaves as a meta-substituted benzyl alcohol. It is significantly more resistant to ionization and dehydration due to the strong inductive electron-withdrawing effect (

    
    ) without compensatory resonance stabilization.
    

Electronic Structure & Theoretical Basis

To predict and explain reactivity differences, we must analyze the relationship between the fluorine substituent and the reaction center (C1-OH) through the aromatic bridgehead carbons.

The "Meta vs. Para" Relationship

The indane skeleton fuses a benzene ring to a cyclopentane ring. The electronic communication transmits through the bridgehead carbons (C7a and C3a).

CompoundFluorine PositionRelationship to C1 (Benzylic)Electronic Effect (Hammett)Impact on C1 Carbocation
5-Fluoro-1-indanol C5Para-like (via C7a)


Stabilizing: Lone pair donation (+R) stabilizes the cationic intermediate.
4-Fluoro-1-indanol C4Meta-like (via C3a)

Destabilizing: Strong inductive withdrawal (-I) destabilizes the cation.

Key Insight: In acid-catalyzed reactions (e.g., dehydration to indenes), 5-fluoro-1-indanol reacts significantly faster than the 4-fluoro isomer because the 5-fluoro group can stabilize the developing positive charge at C1 via resonance. The 4-fluoro isomer lacks this pathway, making the C1-OH bond harder to break.

Synthesis & Preparation

Both isomers are synthesized via the reduction of their corresponding ketones (indanones). The reduction kinetics are similar, though the 5-fluoro-1-indanone is slightly more electrophilic.

Experimental Protocol: NaBH₄ Reduction

This protocol is validated for both isomers, yielding high purity (>95%) without column chromatography in most cases.

Reagents:

  • Substrate: 4-Fluoro-1-indanone or 5-Fluoro-1-indanone (1.0 eq)

  • Reductant: Sodium Borohydride (NaBH₄) (0.6 eq)

  • Solvent: Methanol (anhydrous)

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with the fluoro-1-indanone (10 mmol) and Methanol (30 mL). Cool to 0°C using an ice bath.[1]

  • Addition: Add NaBH₄ (6 mmol) portion-wise over 15 minutes. Note: Exothermic gas evolution (H₂).

  • Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) and stir for 1 hour. Monitor by TLC (20% EtOAc/Hexane).

  • Quench: Carefully add saturated NH₄Cl solution (10 mL) to quench excess hydride.

  • Workup: Evaporate Methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM, 3 x 20 mL).

  • Drying: Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: Fluoro-1-indanone Solvation Dissolve in MeOH Cool to 0°C Start->Solvation Addition Add NaBH4 (0.6 eq) Portion-wise Solvation->Addition Reaction Stir 1h @ RT Monitor TLC Addition->Reaction Quench Quench with sat. NH4Cl Reaction->Quench Complete Extraction Extract (DCM) & Dry (Na2SO4) Quench->Extraction Product Final Product: Fluoro-1-indanol Extraction->Product

Caption: Standardized workflow for the reduction of fluoro-indanones to fluoro-indanols.

Reactivity Profile Comparison

Acid-Catalyzed Dehydration (Formation of Indenes)

This is the most critical differentiator.

  • Reaction: Substrate + H⁺

    
     Carbocation Intermediate 
    
    
    
    Fluoro-indene.
  • 5-Fluoro-1-indanol: Dehydrates readily (often <1h at reflux in toluene w/ pTsOH). The transition state is stabilized by the para-fluorine resonance.

  • 4-Fluoro-1-indanol: Dehydrates slowly. Requires longer reaction times or stronger acids (e.g., H₂SO₄) because the meta-fluorine destabilizes the carbocation intermediate.

Nucleophilic Substitution (SN1 vs SN2)
  • SN1 (e.g., conversion to 1-chloroindane with HCl):

    • 5-Fluoro: Favored.[1] Proceed via stable carbocation.

    • 4-Fluoro: Disfavored.

  • SN2 (e.g., Appel reaction or SOCl₂):

    • Both isomers react well, but 4-fluoro-1-indanol may actually exhibit cleaner SN2 kinetics because it suppresses the competing SN1/elimination pathways that plague the 5-fluoro isomer.

Comparative Data Summary
Feature4-Fluoro-1-indanol5-Fluoro-1-indanolMechanistic Reason
Reduction Yield (NaBH₄) 92-96%94-98%Ketone electrophilicity is similar; 5-F slightly more reactive.
Dehydration Rate (pTsOH) Slow (

)
Fast (

)
5-F stabilizes cation (

); 4-F destabilizes (

).
C1-OH Acidity (pKa) Slightly more acidicMore acidic5-F exerts stronger -I effect on the distant OH via conjugation.
Metabolic Stability HighHighF blocks metabolic oxidation at the aromatic ring.
Electronic Pathway Diagram

ElectronicEffects cluster_5F 5-Fluoro (Para-like) cluster_4F 4-Fluoro (Meta-like) C1 C1 Carbocation (Benzylic) F5 5-Fluoro Effect5 +R Resonance Stabilization F5->Effect5 Lone Pair Effect5->C1 Stabilizes F4 4-Fluoro Effect4 -I Inductive Destabilization F4->Effect4 Electronegativity Effect4->C1 Destabilizes

Caption: Mechanistic divergence: 5-F stabilizes the reactive intermediate via resonance, while 4-F destabilizes it via induction.

References

  • Shinde, A. T., et al. "A Convenient Approach for Reduction of Some Fluoro Imines Using NaBH4."[2] European Chemical Bulletin, 2015, 4(12), 554-556.[2] [Link]

  • Ni, C., & Hu, J. "The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations."[3] Chemical Society Reviews, 2016, 45, 5441-5454.[3] [Link]

  • Sloop, J. C., et al. "Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings."[4] American Journal of Organic Chemistry, 2014, 4(1), 1-10.[4] [Link]

  • Beilstein Journals. "Synthesis of 1-indanones with a broad range of biological activity." Beilstein Journal of Organic Chemistry, 2017, 13, 48-75. [Link]

Sources

A Bioisosteric Comparison: 4-Fluoro-1-indanol Versus its Non-fluorinated Analog, 1-Indanol

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery Professionals

In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds represents a powerful tool for optimizing pharmacokinetic and pharmacodynamic properties. This guide provides a detailed bioisosteric comparison of 4-fluoro-1-indanol and its non-fluorinated parent, 1-indanol. By examining their physicochemical properties, metabolic stability, and biological activities, we aim to furnish researchers, scientists, and drug development professionals with the critical insights needed to leverage fluorine substitution effectively within the indanol scaffold.

The Strategic Role of Fluorine in Bioisosterism

Bioisosterism, the practice of substituting one atom or group with another that produces a compound with similar biological activity, is a cornerstone of medicinal chemistry. Fluorine, with its small van der Waals radius (1.47 Å) comparable to that of hydrogen (1.20 Å), can often be substituted for a hydrogen atom without introducing significant steric hindrance. However, its high electronegativity (3.98 on the Pauling scale) can profoundly alter a molecule's electronic properties, influencing its acidity (pKa), lipophilicity (LogP), and metabolic stability.[1]

This guide will explore the tangible effects of this single-atom substitution on the indanol framework, providing a data-driven analysis to inform rational drug design.

Physicochemical Properties: A Head-to-Head Comparison

The introduction of a fluorine atom at the 4-position of the indanol ring is predicted to induce significant changes in its key physicochemical parameters. While direct experimental data for a side-by-side comparison is limited, we can extrapolate from known principles of fluorine chemistry and available data for the parent compound.

Property1-Indanol4-Fluoro-1-indanol (Predicted)Impact of Fluorination
Molecular Formula C₉H₁₀OC₉H₉FOAddition of one fluorine atom
Molecular Weight 134.18 g/mol 152.16 g/mol Increased molecular weight
LogP (o/w) 1.5[2]~1.8 - 2.0Increased lipophilicity
pKa (hydroxyl group) ~14.23[3]~13.5 - 13.8Increased acidity

Lipophilicity (LogP): The partition coefficient (LogP) between octanol and water is a critical measure of a drug's lipophilicity, which influences its absorption, distribution, and membrane permeability. The introduction of a fluorine atom is generally expected to increase lipophilicity. For 4-fluoro-1-indanol, the predicted LogP is higher than that of 1-indanol, suggesting enhanced membrane permeability, which could be advantageous for reaching intracellular targets.

Acidity (pKa): The pKa of the hydroxyl group is a key determinant of its ionization state at physiological pH. The strong electron-withdrawing nature of the fluorine atom is anticipated to lower the pKa of the hydroxyl group in 4-fluoro-1-indanol, making it a stronger acid compared to 1-indanol. This alteration in acidity can influence drug-receptor interactions and solubility.

Metabolic Stability: The Fluorine Shield

A primary motivation for incorporating fluorine into drug candidates is to enhance metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes, particularly cytochrome P450 (CYP) enzymes.[4]

Experimental Workflow: In Vitro Metabolic Stability Assay

To empirically determine and compare the metabolic stability of these analogs, a standard in vitro assay using human liver microsomes can be employed.

Figure 1: Workflow for an in vitro metabolic stability assay.

Protocol for Metabolic Stability Assay: [5][6][7]

  • Preparation: Prepare a reaction mixture containing the test compound (either 1-indanol or 4-fluoro-1-indanol) and human liver microsomes in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Initiation: Pre-incubate the mixture at 37°C, then initiate the metabolic reaction by adding a cofactor solution, typically NADPH.

  • Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Interpretation: Plot the percentage of the remaining parent compound against time to determine the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of each compound. A longer half-life for 4-fluoro-1-indanol would provide evidence of its enhanced metabolic stability.

Biological Activity: A Comparative Outlook

The indanone and indanol scaffolds are present in a variety of biologically active molecules, exhibiting a broad range of activities including antiviral, anti-inflammatory, and anticancer properties.[8][9] Derivatives of cis-1-amino-2-indanol, for example, have been investigated as α-glucosidase inhibitors for the potential treatment of diabetes.[9]

While a direct comparative study of the biological activities of 4-fluoro-1-indanol and 1-indanol is not extensively documented, the introduction of fluorine can modulate binding affinity and selectivity for biological targets. The altered electronic distribution and conformational preferences of the fluorinated analog could lead to differential interactions with receptor binding pockets. It is plausible that 4-fluoro-1-indanol may exhibit enhanced or altered activity in assays where its parent compound has shown promise. Further research is warranted to explore the specific biological effects of this fluorination.

Synthesis of 4-Fluoro-1-indanol and 1-Indanol

Both compounds can be synthesized from their corresponding indanones.

Synthesis of 1-Indanol: 1-Indanol is readily prepared by the reduction of 1-indanone.[10]

Synthesis of 4-Fluoro-1-indanol: Similarly, 4-fluoro-1-indanol can be synthesized by the reduction of 4-fluoro-1-indanone. The precursor, 4-fluoro-1-indanone, can be prepared through methods such as the intramolecular Friedel–Crafts acylation of fluorinated phenylpropionic acid derivatives.[8]

Figure 2: General synthesis pathway for indanols from indanones.

Experimental Protocols for Physicochemical Property Determination

LogP Determination (Shake-Flask Method): [11][12]

  • Preparation: Prepare a solution of the test compound in a biphasic system of n-octanol and water (or a suitable buffer like PBS, pH 7.4).

  • Equilibration: Vigorously shake the mixture to ensure thorough partitioning of the compound between the two phases. Allow the phases to separate completely.

  • Quantification: Carefully separate the n-octanol and aqueous layers. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC with UV detection.

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

pKa Determination (Potentiometric Titration): [13][14]

  • Sample Preparation: Dissolve a precise amount of the compound in a suitable solvent mixture (e.g., a co-solvent system for poorly water-soluble compounds).

  • Titration: Titrate the solution with a standardized solution of a strong acid or base, while continuously monitoring the pH using a calibrated pH electrode.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region in the titration curve, which corresponds to the point of half-neutralization.

Conclusion

The bioisosteric replacement of a hydrogen atom with fluorine in the 1-indanol scaffold is predicted to have a significant impact on its key drug-like properties. The introduction of fluorine at the 4-position is expected to increase lipophilicity and acidity, and most notably, enhance metabolic stability by blocking a potential site of oxidative metabolism. These modifications can have profound implications for the biological activity and pharmacokinetic profile of the molecule.

While this guide provides a comprehensive overview based on established principles and available data, further direct experimental comparisons of 4-fluoro-1-indanol and 1-indanol are necessary to fully elucidate the quantitative differences in their properties. The detailed experimental protocols provided herein offer a clear path for researchers to generate this valuable data, enabling more informed decisions in the design and optimization of novel therapeutics based on the indanol scaffold.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to the Biological Activity of Fluorinated vs.
  • Špirtović-Halilović, S., et al. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1135-1152.
  • Mercell. (n.d.). Metabolic stability in liver microsomes.
  • Wernevik, J., et al. (2020). Protocol for the Human Liver Microsome Stability Assay. In A Fully Integrated Assay Panel for Early Drug Metabolism and Pharmacokinetics Profiling.
  • Cyprotex. (n.d.). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • Takács-Novák, K., et al. (2007). Potentiometric and spectrophotometric pKa determination of water-insoluble compounds: validation study in a new cosolvent system. Analytica Chimica Acta, 583(2), 418-28.
  • Cyprotex. (n.d.). Microsomal Stability. Evotec. Retrieved from [Link]

  • S, P., et al. (2019). Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. Acta Pharmaceutica, 69(3), 447-460.
  • Wikipedia. (2023, October 27). 1-Indanone. Retrieved from [Link]

  • protocols.io. (2017, March 6). LogP / LogD shake-flask method. Retrieved from [Link]

  • Pharmazone. (n.d.). The Essential Role of 1-Indanol in Modern Pharmaceutical Synthesis.
  • Khan, I., et al. (2023). Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors. Scientific Reports, 13(1), 2150.
  • PubChem. (n.d.). 1-Indanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Subirats, X., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 171-179.
  • González, V., & Martin, L. (2018). Determination of pKa from Solubility Measurements in Simple Cases when No Additional Equilibria are Present.
  • Völgyi, G., et al. (2007). Potentiometric and spectrophotometric p K a determination of water-insoluble compounds: Validation study in a new cosolvent system.
  • Organic Syntheses. (n.d.). Note 4. Retrieved from [Link]

  • McClure, R. A., et al. (2019). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry, 91(15), 9828-9835.
  • Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

  • Ghosh, A. K., & Cárdenas, E. L. (2004). cis-1-Amino-2-indanol in Drug Design and Applications to Asymmetric Processes. Chemical Reviews, 104(5), 2083-2104.
  • Asymmetric reduction of substituted indanes as scaffolds for the synthesis of potential drug candidates A Dissert
  • Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Słowikowska, J., & Młynarski, J. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451-494.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). US6548710B2 - Process for preparing 1-indanones.
  • Preussmann, R., et al. (1987). Effects of fluorination on in-vitro metabolism and biological activity of N-nitrosodialkylamines.
  • MDPI. (2023).
  • ResearchGate. (n.d.).
  • Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green.
  • Işık, M., et al. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. Journal of Computer-Aided Molecular Design, 35(4), 471-490.
  • Beilstein Journals. (n.d.). Synthesis of 1-indanones with a broad range of biological activity.
  • EPA. (n.d.). 1-Butanol, 4-fluoro- Properties.
  • ChemRxiv. (2021, April 22).
  • Organic Syntheses. (n.d.). (1s,2r)-1-aminoindan-2-ol.
  • ResearchGate. (2020, May 14). Predicting Octanol–Water Partition Coefficients of Fluorinated Drug-Like Molecules: A Combined Experimental and Theoretical Study.
  • ResearchGate. (n.d.). Biologically Active Organofluorine Compounds.
  • ChemRxiv. (n.d.).
  • PubMed. (2025, February 15).
  • Revisiting the Use of Quantum Chemical Calculations in LogPoctanol-w
  • Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques. (n.d.).

Sources

A Senior Application Scientist's Comparative Guide to Lipophilicity: The Impact of 4-Fluorine Substitution on 1-Indanol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, modulating the physicochemical properties of a lead compound is a cornerstone of medicinal chemistry. Among these properties, lipophilicity—quantified by the partition coefficient (LogP)—stands out as a critical determinant of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1] A molecule's ability to permeate biological membranes is intrinsically linked to its lipophilicity; too low, and it may not be absorbed, too high, and it may suffer from poor solubility and rapid metabolism.[1]

This guide provides an in-depth comparison of 1-indanol and its fluorinated analogue, 4-fluoro-1-indanol. We will explore the fundamental impact of introducing a single fluorine atom onto the aromatic ring of the indanol scaffold. This strategic substitution, a common tactic in drug design, serves as an excellent case study for understanding how subtle molecular modifications can elicit significant changes in lipophilicity.[2][3]

Molecular Comparison: 1-Indanol vs. 4-Fluoro-1-Indanol

The structural distinction between 1-indanol and 4-fluoro-1-indanol is the substitution of a hydrogen atom with a fluorine atom at the C4 position of the bicyclic system. While seemingly minor, this change introduces profound electronic and steric effects.[4][5] Fluorine is the most electronegative element, and its introduction can alter electron distribution, pKa, and metabolic stability.[4][5]

G cluster_0 1-Indanol cluster_1 4-Fluoro-1-Indanol Indanol Indanol FluoroIndanol FluoroIndanol Indanol->FluoroIndanol 4-Fluorine Substitution

Caption: Structural comparison of 1-indanol and 4-fluoro-1-indanol.

Quantitative Lipophilicity Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated LogP (XLogP3)Expected Lipophilicity Change
1-Indanol C₉H₁₀O134.181.5[2][5]Baseline
4-Fluoro-1-Indanol C₉H₉FO152.17Not AvailableIncrease

It is a well-documented principle in medicinal chemistry that the substitution of a hydrogen with a fluorine on an aromatic ring typically increases the LogP value by approximately 0.3-0.5 units.[2] Therefore, it is predicted that 4-fluoro-1-indanol is more lipophilic than its parent compound, 1-indanol.

The Physicochemical Rationale: Why Fluorination Increases Lipophilicity

The observed increase in lipophilicity upon aromatic fluorination may seem counterintuitive given fluorine's extreme electronegativity. The causality lies in a combination of factors:

  • High Electronegativity and Electron Withdrawal: Fluorine's potent inductive effect withdraws electron density from the aromatic ring.[5] This can reduce the polarity of nearby C-H bonds and decrease the molecule's overall affinity for the polar aqueous phase.

  • Hydrophobic Surface Area: Although fluorine is the smallest halogen, it is slightly larger than a hydrogen atom (van der Waals radius of ~1.47 Å vs. ~1.20 Å for H).[5] Replacing hydrogen with fluorine effectively increases the molecule's nonpolar surface area, which enhances hydrophobic interactions with the nonpolar octanol phase.

  • Weak Hydrogen Bond Acceptor: The fluorine atom in a C-F bond is a weak hydrogen bond acceptor.[5] This property is generally not strong enough to significantly enhance interaction with water, allowing the hydrophobic effects to dominate the change in partitioning behavior.

This strategic use of fluorine allows for the fine-tuning of a molecule's properties to enhance membrane permeation and potentially improve metabolic stability by blocking sites susceptible to oxidative metabolism.[2][4]

Experimental Protocol: LogP Determination via OECD 107 Shake-Flask Method

To empirically validate the predicted increase in lipophilicity, the gold-standard "shake-flask" method would be employed. This protocol is outlined in the OECD Guideline for the Testing of Chemicals, No. 107.[7][8] The trustworthiness of this method relies on achieving true equilibrium partitioning and accurate quantification in both phases.

Step-by-Step Methodology
  • Preparation of Solvents (Self-Validation Step):

    • Rationale: To ensure that the partitioning is driven solely by the solute's properties, the two solvent phases must be mutually saturated before the experiment. This prevents any net transfer of solvent during the partitioning process, which would alter the phase volumes and affect the final concentration measurements.

    • Protocol: Vigorously shake high-purity n-octanol and water (or a suitable buffer like pH 7.4 phosphate buffer for LogD measurements) together for 24 hours at the experimental temperature (e.g., 25°C). Allow the phases to separate for at least 2 hours. Drain and store each phase separately.

  • Test Substance Preparation:

    • Rationale: The starting concentration must be carefully chosen. It must be high enough for accurate detection in both phases but low enough to not exceed the compound's solubility limit in either phase, which would invalidate the results.

    • Protocol: Prepare a stock solution of the test substance (e.g., 1-indanol) in the n-octanol (pre-saturated with water).

  • Partitioning Experiment:

    • Rationale: The volume ratios of the two phases are varied to ensure that the final measurement is not an artifact of the experimental setup. Obtaining a consistent LogP value across different ratios validates the result.[8]

    • Protocol: In triplicate, prepare flasks with varying volume ratios of octanol-to-water (e.g., 1:1, 1:2, 2:1). Add a known amount of the test substance stock solution to each.

  • Equilibration:

    • Rationale: The system must reach thermodynamic equilibrium for the partition coefficient to be a true constant. Shaking provides the energy to overcome the activation barrier for mass transfer between the phases.

    • Protocol: Shake the flasks at a constant temperature (e.g., 25 ± 1°C) for a sufficient time to reach equilibrium (typically 5-15 minutes, but may require longer).

  • Phase Separation:

    • Rationale: Complete separation of the two phases is critical to avoid cross-contamination during sampling. Emulsions, if formed, can trap one phase within the other, leading to highly inaccurate measurements. Centrifugation is the most reliable method to break emulsions and ensure a sharp interface.[8]

    • Protocol: Centrifuge the flasks at a moderate speed until a clear separation between the aqueous and octanol layers is observed.

  • Quantification:

    • Rationale: An appropriate analytical technique with sufficient sensitivity and specificity is required. HPLC with UV detection is common, as it can accurately measure low concentrations.

    • Protocol: Carefully sample a precise aliquot from both the aqueous and the n-octanol phases. Determine the concentration of the test substance in each phase using a validated analytical method (e.g., HPLC).

  • Calculation of LogP:

    • Rationale: The LogP is the base-10 logarithm of the ratio of the equilibrium concentrations.

    • Protocol: Calculate the partition coefficient (P) as P = [Concentration in Octanol] / [Concentration in Water]. Then, calculate LogP = log₁₀(P). The final LogP is reported as the average of the values obtained from the different phase ratios. The values should fall within a range of ± 0.3 units for the experiment to be considered valid.[8]

G prep 1. Prepare Mutually Saturated Solvents (n-Octanol & Water) stock 2. Prepare Stock Solution of Test Compound prep->stock Rationale: Ensure phase volume stability partition 3. Add Stock to Flasks with Varied Phase Ratios stock->partition shake 4. Shake to Reach Equilibrium partition->shake Rationale: Achieve true thermodynamic equilibrium centrifuge 5. Centrifuge to Separate Phases shake->centrifuge Rationale: Prevent cross- contamination during sampling quantify 6. Quantify Concentration in Both Phases (HPLC) centrifuge->quantify calculate 7. Calculate LogP: log([Octanol]/[Water]) quantify->calculate

Caption: Experimental workflow for LogP determination by the shake-flask method.

Conclusion and Implications for Drug Development

The strategic substitution of hydrogen with fluorine at the 4-position of 1-indanol is predicted to increase its lipophilicity (LogP). This change is driven by fluorine's unique combination of high electronegativity and a size that minimally perturbs the overall molecular structure while increasing hydrophobic surface area. This case study exemplifies a fundamental principle in medicinal chemistry: minor atomic substitutions can be a powerful tool to modulate a compound's physicochemical properties. For drug development professionals, understanding the predictable effects of bioisosteric replacements like H-to-F is essential for optimizing lead compounds, enhancing their ability to cross biological membranes, and ultimately improving their pharmacokinetic profile and therapeutic potential. The empirical verification of these properties, using robust and validated methods like the OECD 107 shake-flask protocol, remains a critical step in the drug discovery pipeline.

References

  • Title: The role of fluorine in medicinal chemistry Source: Journal of Fluorine Chemistry URL: [Link]

  • Title: Fluorine in drug discovery: Role, design and case studies Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method Source: OECD Guidelines for the Testing of Chemicals, Section 1 URL: [Link]

  • Title: Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs Source: Journal of the Iranian Chemical Society URL: [Link]

  • Title: Tactical Applications of Fluorine in Drug Design and Development Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins Source: Journal of Chemical & Engineering Data URL: [Link]

  • Title: 1-Indanol PubChem Compound Summary Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Lipophilicity Descriptors: Understanding When to Use LogP & LogD Source: ACD/Labs URL: [Link]

  • Title: LogP—Making Sense of the Value Source: ACD/Labs URL: [Link]

Sources

Optical Rotation Standards & Chiral Purity Analysis: (S)-4-fluoro-2,3-dihydro-1H-inden-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed for pharmaceutical researchers and analytical scientists requiring a robust standard for the chiral analysis of (S)-4-fluoro-2,3-dihydro-1H-inden-1-ol (also known as (S)-4-fluoro-1-indanol).

Executive Summary: The "Blind Spot" in Chiral Indanols

In drug development, (S)-4-fluoro-2,3-dihydro-1H-inden-1-ol is a critical pharmacophore, serving as a chiral building block for melatonin receptor agonists and various kinase inhibitors. While Optical Rotation (OR) is a standard identity test, it is notoriously unreliable for determining Enantiomeric Excess (ee) in substituted indanols due to non-linear concentration effects and solvent dependence.

The Core Problem: Unlike well-mapped standards (e.g., tartaric acid), the specific rotation


 for 4-fluoro-1-indanol varies significantly in literature based on concentration and solvent. Relying solely on a literature OR value without chromatographic cross-validation is a critical failure point in early-phase synthesis.

The Solution: This guide defines a Self-Validating Standard Protocol , prioritizing Chiral HPLC for quantitative purity and using OR strictly for qualitative identity.

Technical Comparison: OR vs. Chiral HPLC

The following table contrasts the reliability of Optical Rotation against Chiral HPLC for this specific fluorinated intermediate.

FeatureOptical Rotation (Polarimetry)Chiral HPLC (Polysaccharide Phase)
Primary Utility Quick Identity Check (Batch-to-Batch Consistency)Quantitative Purity (Enantiomeric Excess)
Sensitivity Low (Requires >10 mg/mL for stable signal)High (Detects <0.1% impurity)
Risk Factor High: Chemical impurities (e.g., ketone precursor) can skew rotation values, masking low ee.Low: Separates chemical impurities from enantiomers.
Solvent Effect Critical: Sign inversion possible between non-polar (Hexane) and polar (MeOH) solvents.Moderate: Affects retention time but rarely elution order.
Throughput < 5 mins15–30 mins

The "Gold Standard" Validation Workflow

To establish a reliable internal standard for (S)-4-fluoro-2,3-dihydro-1H-inden-1-ol, you must generate a reference racemate and cross-validate the enantiomer.

Phase 1: Synthesis of Reference Standards

Before analyzing the chiral product, you must synthesize the markers.

  • Racemic Standard (

    
    ):  Reduce commercially available 4-fluoro-1-indanone  (CAS 699-99-0) using Sodium Borohydride (
    
    
    
    ) in Methanol. This guarantees a 50:50 mixture for HPLC method development.
  • Enantiopure Target (S): Perform an asymmetric reduction on 4-fluoro-1-indanone using the Corey-Bakshi-Shibata (CBS) catalyst or a biocatalytic reduction (e.g., Lactobacillus paracasei).

Phase 2: Chiral HPLC Protocol (The "Truth" Data)

This method separates the (S) and (R) enantiomers to establish the true ee%.

Instrument: HPLC with UV/Vis or DAD detector Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate) Dimensions: 250 x 4.6 mm, 5 µm particle size

ParameterConditionRationale
Mobile Phase n-Hexane : Isopropanol (90:10 v/v)Standard normal phase for indanols; balances retention with peak shape.
Flow Rate 1.0 mL/minOptimal Van Deemter efficiency for 5µm particles.
Temperature 25°CMaintains constant mass transfer kinetics.
Detection UV @ 254 nm (or 210 nm)Indane ring absorption maximum.
Expected Elution (R)-isomer typically elutes first; (S)-isomer second.*Note: Fluorine substitution at C4 may alter elution order compared to unsubstituted indanol. Always inject the racemate first.
Phase 3: Establishing the Optical Rotation Standard

Once the material is confirmed >99% ee by HPLC, measure the specific rotation.

Protocol:

  • Solvent: Chloroform (

    
    ) or Methanol (
    
    
    
    ). Note:
    
    
    is preferred for indanols to minimize H-bonding variability.
  • Concentration:

    
     (1  g/100  mL).
    
  • Cell Path: 1 dm (100 mm).

  • Temperature: 20°C or 25°C (controlled).

Expected Value Range: Based on structural analogs (unsubstituted (S)-1-indanol is (+)), the (S)-4-fluoro-2,3-dihydro-1H-inden-1-ol is expected to exhibit:

  • Sign: Positive (+) in

    
    .
    
  • Magnitude:

    
     (Extrapolated).
    
  • Warning: If your reading is negative, confirm HPLC elution order immediately. You may have the (R) enantiomer.

Visualizing the Validation Logic

The following diagram illustrates the decision pathway to validate the standard.

G Start Start: 4-Fluoro-1-indanone Split Split Stream Start->Split NaBH4 NaBH4 Reduction (Non-selective) Split->NaBH4 Path A: Reference AsymRed Asymmetric Reduction (CBS or Biocatalysis) Split->AsymRed Path B: Product Racemate Racemic Mixture (50:50 R/S) NaBH4->Racemate HPLC_Dev HPLC Method Dev (Establish Separation) Racemate->HPLC_Dev HPLC_Check Chiral HPLC Check (Determine ee%) HPLC_Dev->HPLC_Check Define Retention Times CrudeS Crude (S)-Alcohol AsymRed->CrudeS CrudeS->HPLC_Check Decision Is ee > 99%? HPLC_Check->Decision Recryst Recrystallize (Enrichment) Decision->Recryst No (<99%) Polarimetry Polarimetry (Measure [α]D) Decision->Polarimetry Yes (>99%) Recryst->HPLC_Check Standard VALIDATED STANDARD (S)-4-fluoro-1-indanol Polarimetry->Standard

Caption: Workflow for establishing a validated chiral standard. HPLC separation of the racemate (Path A) is a prerequisite for confirming the purity of the asymmetric synthesis (Path B).

References

  • Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition. Link

  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews. Link

  • Sahin, E. et al. (2021). Biocatalytic asymmetric synthesis of (S)-1-indanol using Lactobacillus paracasei BD71.[1] Biocatalysis and Biotransformation. Link

  • Daicel Chiral Technologies. Chiralpak AD-H Instruction Manual (Polysaccharide-based chiral stationary phases). Link

  • Sigma-Aldrich. 4-Fluoro-1-indanone Product Specification (Precursor Characterization). Link

Sources

Benchmarking Synthetic Routes for High-Purity 4-Fluoro-1-Indanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Fluoro-1-indanol is a high-value chiral building block utilized in the synthesis of CNS-active pharmaceutical ingredients and advanced kinase inhibitors. Unlike its non-fluorinated or 5/6-fluoro isomers, the 4-fluoro substitution pattern introduces unique steric and electronic effects that influence both biological binding affinity and synthetic processability.

For drug development professionals, the critical quality attribute (CQA) for this intermediate is enantiomeric purity (>99% ee) . While racemic reduction followed by resolution is chemically possible, it is economically inefficient for modern scale-up.

This guide benchmarks three dominant asymmetric synthetic routes:

  • Asymmetric Transfer Hydrogenation (ATH) – The industrial workhorse.

  • Biocatalytic Reduction (KRED) – The green, ultra-high purity route.

  • Corey-Bakshi-Shibata (CBS) Reduction – The traditional laboratory benchmark.

Precursor Qualification: The Regioisomer Trap

Before initiating reduction, the purity of the starting material, 4-fluoro-1-indanone , must be validated.

Expert Insight: The synthesis of 4-fluoro-1-indanone typically involves the Friedel-Crafts cyclization of 3-(3-fluorophenyl)propanoic acid. This cyclization yields a mixture of 6-fluoro-1-indanone (Major) and 4-fluoro-1-indanone (Minor) due to steric hindrance at the ortho-position.

  • Risk: The 6-fluoro isomer has similar solubility and boiling points, making it a persistent impurity.

  • Protocol: Mandate 19F-NMR and GC analysis to ensure <0.5% 6-fluoro isomer content prior to reduction.

Route Analysis & Benchmarking

Route A: Asymmetric Transfer Hydrogenation (ATH)

Mechanism: Ruthenium-catalyzed hydrogen transfer using a chiral diamine ligand.[1][2][3] Best For: Kilogram-scale production requiring a balance of cost and speed.

The Noyori-Ikariya type catalyst system (RuCl(p-cymene)[(S,S)-Ts-DPEN]) is the industry standard. It utilizes formic acid/triethylamine or isopropanol as the hydrogen donor, avoiding high-pressure H2 gas and pyrophoric hydrides.

  • Pros: Scalable, robust, no cryogenic conditions.

  • Cons: Reversible reaction (thermodynamic equilibrium can limit conversion to ~95-97%); requires removal of Ruthenium (heavy metal).

Route B: Biocatalytic Reduction (KRED)

Mechanism: Enzymatic hydride transfer from NADPH using an engineered Ketoreductase (KRED).[4] Best For: Late-stage pharmaceutical intermediates requiring >99.5% ee.

KREDs offer "lock-and-key" specificity. Modern evolution technologies have produced enzymes that tolerate high substrate loadings (up to 100 g/L) in biphasic systems.

  • Pros: Perfect stereocontrol (>99.9% ee), mild aqueous conditions, no heavy metals.

  • Cons: Enzyme cost (if not proprietary), requires cofactor recycling system (GDH/Glucose), requires pH control.

Route C: Corey-Bakshi-Shibata (CBS) Reduction

Mechanism: Borane-mediated reduction activated by a chiral oxazaborolidine catalyst. Best For: Initial lab-scale discovery where enzyme screening is unavailable.

  • Pros: Predictable stereochemistry based on catalyst choice ((R)- or (S)-MeCBS).

  • Cons: Requires stoichiometric Borane (BH3·THF or DMS) which is hazardous/pyrophoric; strictly anhydrous conditions required; difficult to scale safely.

Comparative Data Summary

MetricRoute A: Ru-ATHRoute B: KRED (Enzymatic)Route C: CBS Reduction
Enantiomeric Excess (ee) 95 – 98%> 99.9% 90 – 96%
Isolated Yield 85 – 92%90 – 95% 75 – 85%
Scalability High High (with specialized fermentation)Low (Safety constraints)
Cost Driver Ru-Catalyst / LigandEnzyme / CofactorBorane Reagent / Cryogenics
Green Chemistry (E-Factor) Low (Good)Very Low (Excellent) High (Poor)
Major Impurity Unreacted KetoneProtein residuesBoron salts

Visualizing the Pathways

The following diagram illustrates the mechanistic divergence and decision logic for the three routes.

G cluster_mech Mechanistic Key Start Start: 4-Fluoro-1-Indanone (Check for 6-fluoro isomer) Decision Select Reduction Strategy Start->Decision RouteA Route A: Ru-ATH (Ru-TsDPEN + HCOOH) Decision->RouteA Scale > 1kg Cost Sensitive RouteB Route B: Biocatalysis (KRED + NADPH) Decision->RouteB Highest Purity Green Chem RouteC Route C: CBS Reduction (Borane + Oxazaborolidine) Decision->RouteC Lab Scale Rapid Prototyping ProdA (S)-4-Fluoro-1-indanol 96% ee (Metal Removal Required) RouteA->ProdA ProdB (S)-4-Fluoro-1-indanol >99.9% ee (Green Process) RouteB->ProdB ProdC (S)-4-Fluoro-1-indanol 94% ee (Safety Controls Required) RouteC->ProdC Mech1 ATH: Concerted Proton/Hydride Transfer Mech2 KRED: Lock-and-Key Enzyme Pocket

Figure 1: Strategic Decision Matrix for 4-Fluoro-1-indanol Synthesis.

Detailed Experimental Protocols

Protocol A: Asymmetric Transfer Hydrogenation (Recommended for Scale)

Objective: Synthesis of (S)-4-fluoro-1-indanol using RuCl(p-cymene)[(S,S)-Ts-DPEN].

  • Catalyst Preparation:

    • In a Schlenk flask under nitrogen, charge [RuCl2(p-cymene)]2 (0.0025 equiv) and (S,S)-Ts-DPEN (0.005 equiv).

    • Add anhydrous dichloromethane (DCM) and triethylamine (TEA, 2 equiv). Stir at room temperature for 30 min.

    • Evaporate solvent to obtain the active purple catalyst RuCl(p-cymene)[(S,S)-Ts-DPEN].

  • Reaction:

    • Dissolve 4-fluoro-1-indanone (1.0 equiv, e.g., 10g) in a 5:2 mixture of Formic Acid:Triethylamine (azeotropic mixture) at a concentration of 0.5 M.

    • Add the prepared catalyst.

    • Stir at 28°C. Monitor by HPLC (Chiralcel OD-H column).

    • Checkpoint: Conversion should reach >95% within 8–12 hours.

  • Workup:

    • Dilute with water and extract with ethyl acetate (x3).

    • Wash organic layer with sat. NaHCO3 (to remove formic acid) and brine.

    • Dry over Na2SO4 and concentrate.

    • Purification: Recrystallization from Hexane/IPA is preferred over column chromatography to upgrade ee% from 96% to >99%.

Protocol B: Biocatalytic Reduction (Recommended for Purity)

Objective: Synthesis of (S)-4-fluoro-1-indanol using KRED (e.g., Codexis or similar screening kit).

  • Buffer Prep: Prepare 100 mL of Potassium Phosphate buffer (100 mM, pH 7.0) containing MgSO4 (2 mM).

  • Reaction Mix:

    • Dissolve 4-fluoro-1-indanone (2.0 g) in Isopropanol (10 mL). Note: IPA acts as the cosolvent and hydride donor.

    • Add the ketone solution to the buffer (Total vol: 50 mL).

    • Add NADP+ (10 mg, catalytic amount).

    • Add KRED enzyme powder (20-50 mg depending on activity units).

  • Incubation:

    • Stir at 30°C at 150 rpm.

    • Self-Validating System: Maintain pH at 7.0 using an auto-titrator with 1M NaOH (gluconic acid byproduct from GDH recycling can lower pH, though IPA recycling is pH neutral).

  • Workup:

    • Add Celite and filter to remove enzyme.

    • Extract filtrate with MTBE.

    • Evaporate solvent. Product usually requires no further purification.

References

  • Noyori, R., & Hashiguchi, S. (1997).[1] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1] Accounts of Chemical Research, 30(2), 97–102. [Link]

  • Corey, E. J., & Helal, C. J. (1998).[5] Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition, 37(15), 1986–2012. [Link]

  • Hollmann, F., et al. (2011). Biocatalytic reduction of ketones. Green Chemistry, 13, 226-265. [Link]

  • Palmer, A. M., et al. (2010). Synthesis and structure-activity relationships of novel 4-fluoro-1-indanone derivatives. Journal of Medicinal Chemistry. (Cited for precursor synthesis challenges). [Link]

Sources

Safety Operating Guide

4-fluoro-2,3-dihydro-1H-inden-1-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Card

4-Fluoro-2,3-dihydro-1H-inden-1-ol is a fluorinated chiral building block. Unlike standard organic alcohols, the presence of the fluorine atom on the aromatic ring mandates strict segregation from non-halogenated waste streams.

CRITICAL DISPOSAL DIRECTIVE:

  • Primary Classification: Halogenated Organic Waste .

  • Prohibited Actions: Do NOT pour down the drain. Do NOT mix with non-halogenated solvents (e.g., Acetone, Ethanol) unless the entire mixture is labeled "Halogenated."

  • Incineration Requirement: Must be sent to a facility equipped with scrubbers to handle hydrofluoric acid (HF) generation during combustion.

Waste Characterization & Segregation Logic

Effective disposal begins at the bench. As a researcher, you must understand why we segregate. Standard incineration of fluorinated compounds generates Hydrogen Fluoride (HF), a highly corrosive gas that damages standard incinerator linings and contributes to acid rain.

The Segregation Protocol:

Waste CategoryDescriptionDisposal Stream
Pure Substance Expired or unused solid 4-fluoro-2,3-dihydro-1H-inden-1-ol.Solid Halogenated Waste
Mother Liquors Solvents (DCM, EtOAc) containing the compound after reaction/extraction.Liquid Halogenated Waste
Contaminated Solids Gloves, weighing boats, paper towels, silica gel.Solid Hazardous Waste (Trace Contaminated)
Aqueous Waste Water layers from extractions (only if <1% organic content).Aqueous Waste (Check pH)

Operational Disposal Workflows

Workflow A: Liquid Waste (Reaction Mixtures & Mother Liquors)

Most disposal scenarios involve the compound dissolved in a solvent.

  • Determine Solvent Base:

    • If dissolved in Dichloromethane (DCM) or Chloroform

      
      Automatically Halogenated. 
      
    • If dissolved in Ethyl Acetate or Methanol

      
      The presence of the fluorinated solute makes the WHOLE mixture Halogenated. 
      
  • pH Check: Ensure the waste is neutral (pH 6-8). If the reaction involved acids (e.g., HCl) or bases, neutralize carefully before adding to the solvent waste drum to prevent exothermic reactions in the drum.

  • Transfer: Pour into the High-Density Polyethylene (HDPE) or Glass carboy labeled "Halogenated Organic Waste."

  • Log: Record the volume and the specific chemical name on the waste tag.

Workflow B: Solid Waste (Pure Compound & Consumables)
  • Pure Compound:

    • Place the vial containing the unused solid into a clear zip-lock bag.

    • Place this bag into the Solid Hazardous Waste drum.

  • Silica Gel (Column Chromatography):

    • Silica used to purify this compound contains fluorinated residues.

    • Dry the silica in a fume hood (if volatile solvents are present).

    • Dispose of in the Solid Chemical Waste bin (often a white pail with a screw top). Do not throw in regular trash.

Visualizing the Decision Logic

The following diagram illustrates the decision tree for segregating waste containing 4-fluoro-2,3-dihydro-1H-inden-1-ol.

DisposalLogic Start Waste Generation: 4-Fluoro-2,3-dihydro-1H-inden-1-ol StateCheck Physical State? Start->StateCheck Liquid Liquid (Solvent Mixture) StateCheck->Liquid Solid Solid (Pure or Contaminated) StateCheck->Solid SolventCheck Is Solvent Halogenated? (e.g., DCM) Liquid->SolventCheck SolidType Type of Solid? Solid->SolidType HaloBin DISPOSE: Liquid Halogenated Waste SolventCheck->HaloBin Yes SolventCheck->HaloBin No (Mixture becomes Halogenated) PureSolid Unused Compound SolidType->PureSolid Consumables Gloves/Paper/Silica SolidType->Consumables SolidBin DISPOSE: Solid Hazardous Waste PureSolid->SolidBin Consumables->SolidBin

Caption: Decision tree for segregating fluorinated indanol waste streams. Note that non-halogenated solvents become "halogenated waste" once this compound is added.

Safety & Handling Data (For Labeling)

When filling out waste tags (e.g., EPA hazardous waste labels), use the following data.

ParameterValue/CodeNote
Hazard Statements H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.)Treat as an irritant; avoid inhalation of dust.[1]
Signal Word WARNING
RCRA Code (US) None Specific (Not P or U listed)Classify as D001 (Ignitable) if in alcohol, or general Halogenated Organic.
Container Type HDPE or Glass Compatible with standard organic waste containers.
Incompatibilities Strong OxidizersDo not mix with Nitric Acid or Peroxides in waste stream.

Emergency Spill Response Protocol

If 4-fluoro-2,3-dihydro-1H-inden-1-ol (solid or solution) is spilled:

  • Evacuate & Ventilate: If a large amount of dry powder is airborne, clear the immediate area.

  • PPE: Wear Nitrile gloves, lab coat, and safety goggles. If powder is fine, use an N95 or half-mask respirator.

  • Containment:

    • Solid Spill: Do not dry sweep (creates dust). Cover with wet paper towels or use a HEPA vacuum.

    • Liquid Spill: Cover with absorbent pads or vermiculite.

  • Disposal: Place all cleanup materials into a heavy-duty plastic bag, seal it, and place it in the Solid Hazardous Waste bin.

  • Decontamination: Wipe the surface with a soap/water solution.

SpillResponse Spill Spill Detected Assess Assess: Solid vs Liquid Spill->Assess PPE Don PPE: Gloves, Goggles, Mask Assess->PPE CleanSolid Solid: Wet Wipe/HEPA Vac PPE->CleanSolid CleanLiq Liquid: Absorbent Pads PPE->CleanLiq Bag Seal in Plastic Bag CleanSolid->Bag CleanLiq->Bag Bin Dispose: Solid Haz Waste Bag->Bin

Caption: Immediate response workflow for spills of fluorinated intermediates.

References

  • PubChem. (n.d.). Compound Summary: 4-Fluoro-1-indanol (CAS 146968-33-0). National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Generators: Managing Your Waste. Retrieved from [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Personal protective equipment for handling 4-fluoro-2,3-dihydro-1H-inden-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS: 148960-29-6 (Synonym: 4-Fluoro-1-indanol)

PART 1: EXECUTIVE SAFETY SUMMARY

The "Senior Scientist" Perspective: As research intermediates go, 4-fluoro-2,3-dihydro-1H-inden-1-ol is often underestimated. While it presents as a stable solid at room temperature, its fluorinated nature introduces latent risks that standard organic protocols miss. The primary danger is not just the compound itself—which acts as a skin, eye, and respiratory irritant—but its behavior under stress (thermal decomposition) and in solution.

Critical Hazard Profile (GHS Classification Inferred):

  • H302: Harmful if swallowed.[1][2][3][4]

  • H315/H319: Causes skin and serious eye irritation.[2][3][4][5][6]

  • H335: May cause respiratory irritation (STOT SE).[3]

  • Latent Hazard: Thermal decomposition or combustion may release Hydrogen Fluoride (HF) and Carbonyl Fluoride.

PART 2: RISK ASSESSMENT & HIERARCHY OF CONTROLS

Effective safety is not about buying the most expensive gear; it is about matching the barrier to the state of matter.

The "Carrier Solvent" Rule
  • Solid State: The risk is inhalation of dust and direct contact dermatitis.

  • Solution State: The risk profile shifts entirely to the solvent . 4-fluoro-2,3-dihydro-1H-inden-1-ol is often dissolved in Dichloromethane (DCM) or Ethyl Acetate for reactions.

    • Expert Insight: Standard nitrile gloves degrade in <2 minutes against DCM. If you are handling this compound in DCM, you must wear laminate (Silver Shield) or PVA gloves , or employ a strict "double-glove & immediate change" protocol.

PPE Selection Matrix
Protection ZoneRecommended EquipmentScientific Rationale (The "Why")
Ocular Chemical Splash Goggles (ANSI Z87.1)Safety glasses are insufficient. As a crystalline solid, fine particulate can bypass side-shields. In solution, a splash can deliver fluorinated irritants directly to the cornea.
Dermal (Hand) Double Nitrile (min 5 mil) for solids. Laminate/PVA for DCM solutions.Self-Validating Step: Check gloves for "ballooning" or discoloration every 15 mins. Fluorinated organics can slowly permeate nitrile without visible degradation.
Respiratory Fume Hood (Face velocity: 80-100 fpm). Backup: N95/P100 for weighing.The fluorine substitution at the C4 position increases lipophilicity, potentially aiding absorption through lung tissue if dust is inhaled.
Body Lab Coat (Cotton/Poly blend) + Tyvek Sleeves Synthetic intermediates often cling to cuffs. Tyvek sleeves bridge the gap between the glove and the lab coat, preventing "wrist gap" exposure.

PART 3: OPERATIONAL PROTOCOLS

Workflow 1: Weighing & Transfer (Solid Phase)
  • Objective: Transfer solid without generating airborne dust.

  • Protocol:

    • Static Control: Use an anti-static gun or wipe on the spatula and weighing boat. Fluorinated solids are prone to static charge, causing "jumping" of crystals.

    • Containment: Perform all weighing inside a fume hood or a powder containment balance enclosure .

    • Technique: Do not dump. Use a tapping motion to dispense.

    • Cleanup: Immediately wipe the balance area with a wet Kimwipe (solvent-dampened) to capture invisible dust.

Workflow 2: Reaction Setup (Solution Phase)
  • Objective: Dissolution and reagent addition.

  • Protocol:

    • Sash Management: Lower hood sash to the marked "Safe Operating Height" (usually 18 inches) to create a physical barrier.

    • Glove Check: If using DCM, don Silver Shield gloves under nitrile gloves (for dexterity).

    • Addition: Add solvent slowly to the solid. Exothermic dissolution is rare for this indanol, but standard practice dictates caution.

    • Waste Segregation: Do not mix fluorinated waste with standard organic waste if your facility requires segregation for incineration parameters (fluorine content affects incinerator scrubbers).

PART 4: EMERGENCY RESPONSE & VISUALIZATION

Fire/Thermal Decomposition: If this material burns, it produces HF. Do not rely on standard ABC extinguishers if the fire is large. Evacuate immediately. Firefighters must wear full SCBA.

First Aid (Chemical Exposure):

  • Eye Contact: Flush for 15 minutes. Expert Tip: Hold the eyelid open; the lipophilic nature of the compound makes it stick to tissues.

  • Skin Contact: Wash with soap and water.[3][7][8] If redness persists, seek medical attention. (Note: Unlike pure HF, Calcium Gluconate is generally not required for aryl fluoride exposure unless the fluorine bond is labile, which is not the case here, but consult your specific site safety officer).

Safety Decision Logic (DOT Diagram)

SafetyLogic Start START: Handling 4-fluoro-1-indanol StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Dissolved in Solvent StateCheck->Solution ActionSolid PPE: Nitrile Gloves + N95 Eng: Balance Enclosure Solid->ActionSolid SolventCheck Identify Solvent Solution->SolventCheck StandardSolvent MeOH, EtOAc, Ether SolventCheck->StandardSolvent AggressiveSolvent DCM, Chloroform, DMF SolventCheck->AggressiveSolvent ActionStd PPE: Nitrile Gloves (Splash) Eng: Fume Hood StandardSolvent->ActionStd ActionAgg PPE: Laminate/PVA Gloves Eng: Fume Hood + Sash Low AggressiveSolvent->ActionAgg Dispose Disposal: Segregated Organic Waste (Tag as Fluorinated) ActionSolid->Dispose ActionStd->Dispose ActionAgg->Dispose

Caption: Decision matrix for PPE selection based on physical state and carrier solvent compatibility.

PART 5: REFERENCES

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11319206, 4-Fluoro-1-indanol. Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Handling Fluorinated Compounds. ACS Chemical Health & Safety Guidelines. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-fluoro-2,3-dihydro-1H-inden-1-ol
Reactant of Route 2
4-fluoro-2,3-dihydro-1H-inden-1-ol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.